molecular formula C31H51N5O6 B15579472 Peptaibolin

Peptaibolin

货号: B15579472
分子量: 589.8 g/mol
InChI 键: KYTOQCVRVYQYDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

a peptaibol from Sepedonium strains;  structure in first source

属性

分子式

C31H51N5O6

分子量

589.8 g/mol

IUPAC 名称

2-acetamido-N-[1-[[1-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C31H51N5O6/c1-19(2)15-24(32-21(5)38)26(39)35-31(8,9)29(42)34-25(16-20(3)4)27(40)36-30(6,7)28(41)33-23(18-37)17-22-13-11-10-12-14-22/h10-14,19-20,23-25,37H,15-18H2,1-9H3,(H,32,38)(H,33,41)(H,34,42)(H,35,39)(H,36,40)

InChI 键

KYTOQCVRVYQYDN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Peptaibolin Discovery and Isolation from Sepedonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a class of linear peptide antibiotics characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[1][2] These secondary metabolites, produced by various filamentous fungi, exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic properties.[2][3] The genus Sepedonium, known for its mycoparasitic relationship with bolete fungi, has emerged as a rich source of novel peptaibols with potential applications in medicine and agriculture.[2][4] This technical guide provides an in-depth overview of the discovery and isolation of peptaibols from Sepedonium species, with a focus on experimental protocols, quantitative data, and workflow visualizations.

Data Presentation

The following tables summarize the key quantitative data for representative peptaibols isolated from various Sepedonium species.

Table 1: Physicochemical Properties of Peptaibols from Sepedonium Species

Peptaibol NameProducing OrganismMolecular FormulaMolecular Weight (Da)Number of ResiduesReference
Ampullosporin FSepedonium ampullosporum KSH534C78H128N18O201637.9615[1]
Ampullosporin GSepedonium ampullosporum KSH534C78H128N18O201637.9615[1]
Ampullosporin ASepedonium ampullosporum HKI-0053C77H127N19O191622.9615[1][3]
PeptaibolinSepedonium strainsC31H51N5O6590.395[5]
Chalciporin ASepedonium chalciporiNot ReportedNot Reported15[4]
Chalciporin BSepedonium chalciporiNot ReportedNot Reported15[4]

Table 2: Bioactivity of Peptaibols from Sepedonium ampullosporum

CompoundTargetAssayIC50 (µM)Reference
Ampullosporin FBotrytis cinereaAntifungal-[6]
Phytophthora infestansAntifungal-[6]
Prostate Cancer Cells (PC-3)Cytotoxicity~3-6[1]
Colorectal Cancer Cells (HT-29)Cytotoxicity~3-6[1]
Ampullosporin GBotrytis cinereaAntifungal-[6]
Phytophthora infestansAntifungal-[6]
Prostate Cancer Cells (PC-3)Cytotoxicity~3-6[1]
Colorectal Cancer Cells (HT-29)Cytotoxicity~3-6[1]
Ampullosporin AProstate Cancer Cells (PC-3)Cytotoxicity>6[1]
Colorectal Cancer Cells (HT-29)Cytotoxicity>6[1]

Note: Specific IC50 values for antifungal activity were not explicitly stated in the reference, but significant activity was reported.

Experimental Protocols

This section details the methodologies for the discovery and isolation of peptaibols from Sepedonium. The protocols are compiled from various studies and represent a general yet detailed workflow.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient biomass of the Sepedonium strain and encourage the biosynthesis of peptaibols.

Protocol:

  • Pre-culture Preparation: Inoculate the desired Sepedonium strain (e.g., Sepedonium sp. DSM 10602) onto a suitable agar (B569324) medium, such as malt (B15192052) extract agar (40 g/L malt extract, 4 g/L yeast extract, 15 g/L agar in distilled water, pH 6.0).[7] Incubate at 25°C for 15 days to obtain a well-sporulated mycelium.[7]

  • Liquid Culture Inoculation: Prepare a liquid medium in Erlenmeyer flasks containing, for example, D-glucose (15 g/L), (NH₄)₂SO₄ (3.5 g/L), KH₂PO₄ (2.0 g/L), MgSO₄·7H₂O, ZnSO₄·7H₂O (0.008 g/L), and CaCO₃ (5.1 g/L).[7]

  • Inoculation and Incubation: Inoculate the liquid medium with small agar plugs (e.g., 2 cm²) from the pre-culture plates.[7] Incubate the flasks under static or shaking conditions at a controlled temperature (e.g., 25°C) for a period of 14-21 days.

Extraction of Peptaibols

Objective: To extract the peptaibols from both the fungal mycelium and the culture broth.

Protocol:

  • Mycelium-Broth Separation: At the end of the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration.

  • Mycelial Extraction: Extract the mycelium exhaustively with an organic solvent such as methanol (B129727) or acetone.[8] Combine the solvent extracts.

  • Broth Extraction: Extract the culture broth with a water-immiscible organic solvent like ethyl acetate.[8]

  • Solvent Evaporation: Evaporate the organic solvents from both the mycelial and broth extracts under reduced pressure to obtain crude extracts.

Purification of Peptaibols

Objective: To isolate and purify individual peptaibols from the crude extracts using various chromatographic techniques.

Protocol:

  • Initial Fractionation (Adsorption Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a column packed with a non-polar adsorbent resin such as Diaion HP-20.[2]

    • Wash the column with water to remove polar impurities.

    • Elute the peptaibols with a gradient of increasing methanol concentration in water.

  • Size-Exclusion Chromatography:

    • Further fractionate the peptaibol-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.[2] This step separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using reversed-phase HPLC (RP-HPLC).

    • Column: A C18 column is commonly used (e.g., XDB Agilent® C18, 50 mm × 4.6 mm, 1.8 µm).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with an additive like 0.1% formic acid to improve peak shape and ionization for subsequent mass spectrometry analysis.[9]

    • Gradient Example: A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute the more hydrophobic peptaibols.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 210-220 nm where the peptide bond absorbs.

Structural Characterization

Objective: To determine the molecular weight and amino acid sequence of the purified peptaibols.

Protocol:

  • Mass Spectrometry (MS):

    • Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for determining the accurate mass and molecular formula of the peptaibols.[1][4]

    • Fragmentation Analysis (MS/MS or MSn): Induce fragmentation of the parent ion to generate a series of b- and y-type fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the peptide sequence.[1]

    • Key Parameters:

      • Ionization Mode: Positive ion mode is typically used.[9]

      • Collision Gas: Argon is a common collision gas for fragmentation.

      • Source Temperature: Typically around 250°C.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: While MS provides the primary sequence, NMR spectroscopy (¹H, ¹³C, COSY, TOCSY, NOESY, HMBC) is used to confirm the sequence and determine the three-dimensional structure of the peptaibols.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key workflows in peptaibol discovery and isolation from Sepedonium.

experimental_workflow cultivation Fungal Cultivation (Sepedonium sp.) fermentation Liquid Fermentation cultivation->fermentation filtration Filtration fermentation->filtration extraction Extraction mycelium Mycelium filtration->mycelium broth Culture Broth filtration->broth mycelium_ext Mycelial Extraction (Methanol/Acetone) mycelium->mycelium_ext broth_ext Broth Extraction (Ethyl Acetate) broth->broth_ext crude_extract Crude Peptaibol Extract mycelium_ext->crude_extract broth_ext->crude_extract purification Purification crude_extract->purification adsorption_chrom Adsorption Chromatography (Diaion HP-20) purification->adsorption_chrom sec Size-Exclusion Chromatography (Sephadex LH-20) adsorption_chrom->sec hplc RP-HPLC sec->hplc pure_peptaibol Pure Peptaibol hplc->pure_peptaibol characterization Structural Characterization pure_peptaibol->characterization ms Mass Spectrometry (HRESIMS, MS/MS) characterization->ms nmr NMR Spectroscopy characterization->nmr

Caption: General workflow for the isolation and characterization of peptaibols from Sepedonium.

mass_spec_logic pure_sample Purified Peptaibol Sample hresims HRESIMS Analysis pure_sample->hresims msms Tandem MS (MS/MS) pure_sample->msms mol_formula Accurate Mass & Molecular Formula hresims->mol_formula fragment_ions Generation of b- and y-type Fragment Ions msms->fragment_ions sequence_analysis Sequence Determination (Mass Differences) fragment_ions->sequence_analysis final_structure Primary Structure of Peptaibol sequence_analysis->final_structure

Caption: Logical workflow for peptaibol sequence determination using mass spectrometry.

References

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Peptaibolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a fascinating and diverse class of linear peptide antibiotics produced by filamentous fungi, primarily from the order Hypocreales.[1][2] Their name is a portmanteau derived from their key characteristics: pept ide, the presence of the non-proteinogenic amino acid α-am inoisobutyric acid (Aib ), and a C-terminal amino alcohol .[3] These peptides are of significant interest to the scientific and pharmaceutical communities due to their potent antimicrobial, antifungal, and, in some cases, anticancer activities.[1][3]

This technical guide provides a comprehensive overview of the structure and amino acid sequence of peptaibols, detailing their classification, unique structural features, and the experimental methodologies used for their characterization. It is intended to serve as a valuable resource for researchers actively engaged in the study of these unique biomolecules and for professionals involved in the development of novel therapeutic agents.

Classification and Structural Features of Peptaibols

Peptaibols are classified based on their length and sequence homology. The primary classification divides them into two main groups:

  • Short Peptaibols: Typically comprising 5 to 16 amino acid residues.

  • Long Peptaibols: Generally containing 17 to 21 amino acid residues.[1]

A more refined classification system categorizes peptaibols into nine subfamilies (SF1 to SF9) based on sequence identity and conserved motifs.[1][3]

A defining characteristic of peptaibols is the high abundance of non-proteinogenic amino acids, most notably α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva).[1][3] The presence of these Cα-tetrasubstituted residues imposes significant conformational constraints, forcing the peptide backbone into a helical conformation, predominantly α-helical or the tighter 310-helical structures. This helical nature is crucial for their biological activity.

The general structure of a peptaibolin can be summarized as:

Ac-Xaa1-...-Aib-...-Pro-...-Xaan-ol

Where:

  • Ac: Represents an N-terminal acetyl group, which contributes to the hydrophobicity and stability of the peptide.[1]

  • Xaa: Can be a standard or non-proteinogenic amino acid.

  • Aib: α-aminoisobutyric acid, a hallmark of this peptide class.

  • Pro: Proline is frequently found and often induces a kink or "hinge" in the helical structure, which is thought to be important for the dynamics of ion channel formation.

  • Xaan-ol: A C-terminal amino alcohol, such as phenylalaninol (Pheol), leucinol (Leuol), or valinol (Valol), which neutralizes the C-terminal charge.[1]

Amino Acid Sequence and Subfamily Diversity

The amino acid sequences of peptaibols are highly variable, leading to a vast diversity of these natural products. Several databases, including the Peptaibol Database and NORINE, serve as repositories for known this compound sequences.[2][4][5][6] Below is a summary table of representative this compound subfamilies with their key characteristics.

SubfamilyRepresentative PeptaibolTypical Length (Residues)Molecular Weight (Da)Key Sequence Features and Conserved Residues
SF1 Alamethicin F3017-20~1800-2100High Aib content, Gln at position 7, Gln-Gln or Glu-Gln near the C-terminus. Often forms α-helices.
SF2 Emerimicin IV14-16~1400-1700Conserved Pro or Hyp at positions 10 and 13. Aromatic residues at both termini are common.
SF3 Zervamicin IIB15-16~1500-1700Conserved Thr at position 6. Imino acids (Pro/Hyp) are common.
SF4 Trichorzin PA V11 or 14~1100-1500Conserved Gln or Asn at position 2 and Pro residues around positions 5 and 9.
SF5 Atroviridin B7 or 11~700-1200Glycine-rich, lacking charged residues like Pro or Gln.
SF6 Longibrachin A I15~1500-1600High frequency of Aib. Conserved Gln and Leu at positions 14 and 15.
SF7 Antiamoebin I16~1600-1700Contains unusual amino acids and a high frequency of Gln.
SF8 Hypomurocin A-114~1400-1500Rich in Hypoxyproline (Hyp) and highly hydrophobic.
SF9 Trichogin A IV5~500-600Shortest peptaibols, often lacking the typical amphipathic nature for pore formation.

Experimental Protocols for Structure and Sequence Determination

The elucidation of the primary and three-dimensional structures of peptaibols relies on a combination of advanced analytical techniques.

Mass Spectrometry for de novo Sequencing

Mass spectrometry (MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is the cornerstone for determining the amino acid sequence of peptaibols.

Methodology:

  • Sample Preparation: The this compound sample is purified, typically by high-performance liquid chromatography (HPLC), and dissolved in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using ESI.

  • MS1 Analysis: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact this compound, providing its molecular weight.

  • Fragmentation (MS/MS): The parent ion of the this compound is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation along the peptide backbone.

  • Fragment Ion Analysis: The resulting fragment ions (b- and y-ions) are analyzed in the second stage of the mass spectrometer (MS2).

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the fragment ion spectrum. The presence of Aib is often indicated by a characteristic mass difference of 85.1 Da.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptaibols in solution, providing insights into their helical conformation and dynamics.

Methodology:

  • Sample Preparation: A highly purified and concentrated (0.5-5 mM) sample of the this compound is dissolved in a suitable deuterated solvent (e.g., CD3OH, CDCl3, or a mixture with H2O/D2O).

  • 1D 1H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall quality of the sample and to identify the different types of protons present.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton and carbon resonances and to obtain structural constraints:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Resonance Assignment: The collected spectra are analyzed to assign each resonance to a specific atom in the this compound sequence.

  • Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography can provide atomic-resolution structures of peptaibols in their crystalline state.

Methodology:

  • Crystallization: The purified this compound is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered single crystals.

  • X-ray Diffraction Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: An initial model of the this compound structure is built into the electron density map and subsequently refined to improve the fit with the experimental data.

  • Structure Validation: The final structure is validated for its geometric quality and agreement with the diffraction data.

Mechanism of Action and Biosynthesis

Ion Channel Formation: The "Barrel-Stave" Model

The primary mechanism of action for many peptaibols is the formation of ion channels or pores in the cell membranes of target organisms, leading to a loss of ionic homeostasis and ultimately cell death.[7] The "barrel-stave" model is a widely accepted mechanism for the formation of these channels by peptaibols like alamethicin.

barrel_stave_model cluster_membrane Cell Membrane cluster_steps Channel Formation Steps Extracellular Extracellular Lipid Bilayer Lipid Bilayer Intracellular Intracellular Monomers Peptaibol Monomers in Solution Adsorption Adsorption to Membrane Surface Monomers->Adsorption 1. Hydrophobic Interaction Insertion Voltage-gated Insertion Adsorption->Insertion 2. Transmembrane Potential Aggregation Aggregation and Pore Formation Insertion->Aggregation 3. Self-Assembly Ion_Flow Ion Leakage Aggregation->Ion_Flow 4. Channel Opening

Caption: The "barrel-stave" model of this compound ion channel formation.

Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

Peptaibols are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[3][8] This synthesis is independent of mRNA and ribosomes. Each module of the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

nrps_workflow cluster_module1 Module 1 cluster_module2 Module 2 cluster_moduleN Module N cluster_termination Termination node1 A T C node1:f1->node1:f2 node2 A T C node1:f2->node2:f1 Condensation node2:f1->node2:f2 nodeN A T C node2:f2->nodeN:f1 ... nodeN:f1->nodeN:f2 node_term TE nodeN:f2->node_term:f0 Transfer Release Peptaibol Release node_term:f0->Release Hydrolysis/ Reduction Initiation Amino Acid 1 + ATP Initiation->node1:f0 Activation Elongation_1 Amino Acid 2 + ATP Elongation_1->node2:f0 Activation Elongation_N Amino Acid N + ATP Elongation_N->nodeN:f0 Activation

Caption: A simplified workflow of this compound biosynthesis by NRPS.

The key domains within each NRPS module are:

  • A (Adenylation) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently binds the activated amino acid via a thioester linkage to a phosphopantetheine cofactor.

  • C (Condensation) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

  • TE (Thioesterase) domain: Located at the final module, this domain releases the fully synthesized peptide, often with concomitant reduction to the C-terminal amino alcohol.

Conclusion

Peptaibols represent a structurally diverse and biologically potent class of peptides with significant therapeutic potential. Their unique composition, characterized by non-proteinogenic amino acids and a helical conformation, is central to their membrane-disrupting mechanism of action. A thorough understanding of their structure, sequence, and biosynthesis is crucial for the rational design of novel this compound-based drugs with improved efficacy and specificity. The continued application of advanced analytical techniques will undoubtedly uncover further diversity within this remarkable family of natural products.

References

The Architecture of Fungal Peptaibolin Synthesis: A Technical Guide to Non-Ribosomal Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibolins are a class of fungal secondary metabolites with significant biological activities, including antimicrobial and channel-forming properties.[1][2] These linear peptides are characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[1][3] Their unique structure and function make them attractive candidates for drug development. This technical guide provides an in-depth exploration of the peptaibolin biosynthesis pathway in fungi, focusing on the core enzymatic machinery, experimental methodologies for its characterization, and the underlying genetic framework.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of peptaibolins is not a ribosome-mediated process. Instead, it is orchestrated by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][2][3] These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.

A canonical NRPS module is composed of three core domains:

  • Adenylation (A) Domain: This domain is responsible for substrate recognition and activation. It selects a specific amino acid and activates it as an aminoacyl adenylate using ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T-domain, where it is covalently tethered to a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module.

In addition to these core domains, NRPSs can contain auxiliary domains that modify the peptide, such as epimerization (E) domains that convert L-amino acids to their D-isomers, and reductase (R) domains that are involved in the release of the final product as an amino alcohol.

The Biosynthesis of Alamethicin (B1591596): A Case Study

Alamethicin, a well-characterized this compound from the fungus Trichoderma viride, provides an excellent model for understanding this biosynthetic process.[1][2] The biosynthesis of alamethicin is catalyzed by a large NRPS known as alamethicin synthetase.[2]

The process begins with the acetylation of the N-terminal amino acid, which is typically Aib. This acetylation is catalyzed by a specific acetyltransferase domain, using acetyl-CoA as the donor.[2] The subsequent elongation of the peptide chain follows the modular logic of NRPSs, with each module incorporating a specific amino acid. The process terminates with the reductive release of the completed peptide chain from the final T-domain, yielding the characteristic C-terminal amino alcohol, phenylalaninol (Phl).[1][2]

Quantitative Analysis of this compound Biosynthesis

Detailed biochemical characterization of the NRPS enzymes is crucial for understanding the intricacies of this compound synthesis. This often involves in vitro reconstitution of the biosynthetic pathway or parts of it.

ParameterDescriptionExample Value (Alamethicin Synthetase)Reference
Molecular Weight The approximate molecular weight of the multi-enzyme complex.~480 kDa[2]
Substrate Specificity (A-Domain) The preference of the adenylation domain for specific amino acids. This is often determined by ATP-pyrophosphate (PPi) exchange assays.The A-domain for the first position shows a preference for aminoisobutyric acid over other amino acids like glycine, alanine, and valine.[2][2]
Optimal Temperature for in vitro synthesis The temperature at which the enzyme exhibits maximum activity in a cell-free system.37°C[4]
Optimal pH for in vitro synthesis The pH at which the enzyme exhibits maximum activity in a cell-free system.7.0[4]

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of genetic and biochemical techniques.

Gene Cluster Identification and Knockout

The genes encoding the NRPS and other necessary enzymes for this compound biosynthesis are typically clustered together in the fungal genome.

Workflow for Gene Cluster Identification and Knockout:

Gene_Cluster_Workflow cluster_identification Gene Cluster Identification cluster_validation Gene Cluster Validation Genome_Sequencing Genome Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics Putative_Cluster Putative this compound Gene Cluster Bioinformatics->Putative_Cluster Gene_Knockout Gene Knockout of NRPS gene (e.g., via Homologous Recombination) Putative_Cluster->Gene_Knockout Mutant_Strain Mutant Strain Gene_Knockout->Mutant_Strain Metabolite_Analysis Metabolite Analysis (LC-MS) Mutant_Strain->Metabolite_Analysis Loss_of_Production Loss of this compound Production Metabolite_Analysis->Loss_of_Production

Caption: Workflow for identifying and validating a this compound biosynthetic gene cluster.

Methodology for Gene Knockout (Homologous Recombination):

  • Construct a knockout vector: A plasmid is engineered to contain DNA sequences homologous to the regions flanking the target NRPS gene. A selectable marker gene (e.g., hygromycin resistance) is inserted between these homologous regions.

  • Fungal transformation: The knockout vector is introduced into the fungal protoplasts.

  • Homologous recombination: The vector integrates into the fungal genome at the target locus, replacing the NRPS gene with the selectable marker.

  • Selection and screening: Transformed fungi are grown on a selective medium. PCR and Southern blot analysis are used to confirm the correct gene replacement in the mutant strains.

  • Metabolite analysis: The culture broth of the mutant strain is analyzed by techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound production.

In Vitro Reconstitution of this compound Biosynthesis

In vitro reconstitution allows for the detailed study of the enzymatic reactions in a controlled environment, free from the complexities of the cellular milieu.

Workflow for In Vitro Reconstitution:

In_Vitro_Reconstitution_Workflow Fungal_Culture Fungal Culture (e.g., Trichoderma viride) Cell_Free_Extract Preparation of Cell-Free Extract Fungal_Culture->Cell_Free_Extract Enzyme_Purification Enzyme Purification (e.g., Gel Filtration, Hydroxyapatite (B223615) Chromatography) Cell_Free_Extract->Enzyme_Purification Incubation_Mixture Incubation Mixture: - Purified Enzyme - Amino Acid Substrates (one radiolabeled) - ATP, Mg2+ - Acetyl-CoA Enzyme_Purification->Incubation_Mixture Incubation Incubation (37°C, 30 min) Incubation_Mixture->Incubation Extraction Product Extraction (e.g., n-butanol-chloroform) Incubation->Extraction Separation Separation (Thin Layer Chromatography) Extraction->Separation Detection Detection (Autoradiography) Separation->Detection

Caption: General workflow for the in vitro reconstitution of this compound biosynthesis.

Detailed Protocol for In Vitro Alamethicin Synthesis:

  • Enzyme Preparation:

    • Trichoderma viride is cultured to the late exponential growth phase.

    • A cell-free extract is prepared by disrupting the mycelia.

    • The alamethicin synthetase is partially purified from the extract using gel filtration (e.g., Sephadex G-200) followed by hydroxyapatite chromatography.[4] This may resolve the enzyme into multiple active fractions that are all required for synthesis.[4]

  • In Vitro Reaction:

    • An incubation mixture is prepared containing the purified enzyme fraction(s), buffer (e.g., phosphate (B84403) buffer, pH 7.0), ATP, Mg2+, acetyl-CoA, and the constituent amino acids of alamethicin.[4]

    • To trace the product, one of the amino acid substrates is radiolabeled (e.g., [14C]Aib).[4]

    • The reaction is incubated at 37°C for 30 minutes.[4]

  • Product Analysis:

    • The reaction is stopped, and the mixture is lyophilized.

    • The synthesized this compound is extracted using an organic solvent mixture (e.g., n-butanol-chloroform, 4:1).[4]

    • The extract is concentrated and analyzed by thin-layer chromatography (TLC).[4]

    • The radiolabeled product is visualized by autoradiography.[4] The identity of the product can be confirmed by comparing its migration with an authentic alamethicin standard.[4]

Regulation of this compound Biosynthesis

The production of peptaibols is tightly regulated in response to various environmental cues and is often linked to the overall secondary metabolism of the fungus. While a complete signaling pathway for a specific this compound is yet to be fully elucidated, it is known that factors influencing fungal development and stress responses can impact their synthesis. For instance, in Trichoderma species, the expression of NRPS genes can be influenced by interactions with plants.

Hypothetical Regulatory Pathway:

Regulatory_Pathway Plant_Root_Exudates Plant Root Exudates Fungal_Receptors Fungal Receptors Plant_Root_Exudates->Fungal_Receptors Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->Fungal_Receptors Environmental_Stress Environmental Stress Environmental_Stress->Fungal_Receptors Signal_Transduction_Cascade Signal Transduction Cascade (e.g., MAPK pathway) Fungal_Receptors->Signal_Transduction_Cascade Transcription_Factors Transcription Factors Signal_Transduction_Cascade->Transcription_Factors NRPS_Gene_Cluster This compound NRPS Gene Cluster Transcription_Factors->NRPS_Gene_Cluster Activation/Repression Peptaibolin_Biosynthesis This compound Biosynthesis NRPS_Gene_Cluster->Peptaibolin_Biosynthesis

Caption: A hypothetical signaling pathway for the regulation of this compound biosynthesis.

Conclusion

The biosynthesis of peptaibols in fungi is a complex and fascinating process mediated by large, modular NRPS enzymes. Understanding this pathway at a technical level is essential for harnessing the potential of these bioactive peptides for various applications, including the development of new antimicrobial agents. The combination of genetic manipulation, in vitro reconstitution, and detailed biochemical analysis provides a powerful toolkit for dissecting the molecular machinery of this compound synthesis and for engineering novel this compound analogues with improved therapeutic properties.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Peptaibolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibolins are a fascinating class of peptide antibiotics produced by various fungi, most notably from the genus Trichoderma.[1] These non-ribosomally synthesized peptides are characterized by a unique structure that dictates their potent biological activities. Their defining features include a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[1] This distinct architecture results in a helical conformation, rendering the molecule amphipathic and enabling its primary mechanism of action: the formation of voltage-gated ion channels in lipid membranes.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of peptaibolin, offering valuable data and methodologies for researchers in drug discovery and development.

Core Physical and Chemical Properties

The unique structural motifs of this compound directly influence their physical and chemical characteristics. The high proportion of Aib residues induces a stable helical conformation, primarily α-helical or 310-helical. This helical structure, combined with the distribution of hydrophobic and hydrophilic residues, results in an amphipathic molecule with a distinct hydrophobic face and a more polar face. This amphipathicity is crucial for their interaction with and insertion into cell membranes.

Data Presentation: Physical and Chemical Properties

To facilitate comparison, the following tables summarize key quantitative data for two representative peptaibols: Alamethicin and Trichorzianine.

PropertyAlamethicinTrichorzianine
Molecular Formula C92H150N22O25[3]C77H128N20O22[4]
Molar Mass 1964.31 g/mol [3]1686.0 g/mol [4]
Melting Point 255-270 °C[3]Not available
Appearance Off-white solid[3]Not available

Table 1: General Physical Properties of Alamethicin and Trichorzianine.

SolventAlamethicinTrichorzianine
Water Insoluble[3]Not available
Methanol Soluble (20 mg/ml)[5]Not available
Ethanol Soluble (100 mg/ml)[5]Not available
DMSO Soluble (100 mg/mL)[6]Not available
Organic Solvent Mixtures Soluble[7][8]Not available

Table 2: Solubility of Alamethicin and Trichorzianine.

Experimental Protocols

Accurate characterization of this compound is paramount for understanding their structure-activity relationships. The following sections detail the methodologies for key experiments used in this compound research.

Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying this compound from crude fungal extracts.[9] The separation is based on the hydrophobicity of the peptides.

Materials:

  • Crude this compound extract

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water[10]

  • Buffer B: 0.1% TFA in acetonitrile[10]

  • C18 reversed-phase HPLC column[9]

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 95% Buffer B over 60 minutes.[9] The optimal gradient will need to be determined empirically for each specific this compound mixture.

  • Detection and Fraction Collection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.[9] Collect fractions corresponding to the desired peaks.

  • Analysis: Analyze the collected fractions using mass spectrometry to identify the fractions containing the this compound of interest.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Structural Characterization: Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and amino acid sequence of this compound.[11]

Materials:

  • Purified this compound sample

  • Solvent system (e.g., acetonitrile/water with 0.1% formic acid)[11]

  • ESI-MS instrument

Protocol:

  • Sample Preparation: Dissolve the purified this compound in the solvent system at a concentration of approximately 1-10 µM.

  • Infusion: Infuse the sample directly into the ESI source at a constant flow rate.

  • MS Analysis: Acquire the mass spectrum in positive ion mode. The spectrum will show the protonated molecular ion [M+H]+ and may also show adducts with sodium [M+Na]+ or potassium [M+K]+.

  • Tandem MS (MS/MS) for Sequencing: Select the molecular ion of interest and subject it to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to deduce the amino acid sequence.[2] The characteristic mass difference of 85 Da for Aib residues is a key indicator for identifying this compound.[11]

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of this compound in solution, providing insights into their helical conformation.

Materials:

  • Purified and lyophilized this compound

  • Deuterated solvent (e.g., CD3OH, CDCl3, or a mixture that solubilizes the peptide)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent to a final concentration of 1-5 mM.[12] Transfer the solution to an NMR tube.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the chemical shifts of the protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[13]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining the helical structure.[13]

  • Data Processing and Analysis: Process the NMR data using appropriate software. The sequential assignment of resonances is performed by connecting adjacent amino acid residues through observed NOEs. The pattern of NOEs (e.g., strong dNN(i, i+1) and medium-range dαN(i, i+3) connectivities) is characteristic of helical structures.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the chemical synthesis of this compound, enabling the creation of analogs for structure-activity relationship studies.[7][8]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Rink amide resin (for C-terminal amide) or a pre-loaded resin with the C-terminal amino alcohol[7][14]

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxima)[8]

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)[14]

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, ether)

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid with 20% piperidine in DMF.[14]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.[8]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid is coupled, acetylate the N-terminus using acetic anhydride (B1165640) and a base like DIPEA.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by RP-HPLC as described in Protocol 1.

Stability Assessment

Evaluating the stability of this compound under different conditions is crucial for their development as therapeutic agents.

Materials:

  • Purified this compound

  • Buffers of various pH values

  • Incubators or water baths at different temperatures

  • HPLC system

  • Mass spectrometer

Protocol:

  • pH Stability:

    • Prepare solutions of the this compound in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

    • Analyze the aliquots by RP-HPLC to quantify the amount of intact this compound remaining. The appearance of new peaks may indicate degradation products, which can be further analyzed by mass spectrometry.

  • Thermal Stability:

    • Prepare solutions of the this compound in a buffer of a specific pH.

    • Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C).

    • At various time points, analyze the samples by RP-HPLC to determine the degradation rate at each temperature.

    • Thermal shift assays using a fluorescent dye like SYPRO Orange can also be employed to determine the melting temperature (Tm) of the this compound, which is an indicator of its thermal stability.[12]

Mechanisms of Action and Signaling

The primary mode of action for this compound is the formation of ion channels or pores in the lipid bilayers of cell membranes. This disrupts the membrane integrity, leading to leakage of ions and other cellular contents, ultimately causing cell death. Two main models describe this process: the "barrel-stave" model and the "carpet" model.

Barrel-Stave Model

In the barrel-stave model, this compound monomers first insert into the membrane and then aggregate to form a transmembrane pore. The hydrophobic surfaces of the amphipathic helices face the lipid acyl chains of the membrane, while the hydrophilic faces line the aqueous channel.

Barrel_Stave_Model Bottom_Leaflet P1 P1 Pore Pore P1->Pore P2 P2 P2->Pore P3 P3 P3->Pore P4 P4 P4->Pore P5 P5 P5->Pore P6 P6 P6->Pore Ion_Leakage Ion_Leakage Pore->Ion_Leakage Ion Leakage Cell_Death Cell_Death Ion_Leakage->Cell_Death Cell Death Top_Leaflet Top_Leaflet

Caption: Barrel-Stave model of this compound pore formation.

Carpet Model

In the carpet model, this compound monomers accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or micelles and causing membrane permeabilization.

Carpet_Model Top_Leaflet Bottom_Leaflet P1 P1 Disruption Disruption P1->Disruption P2 P2 P2->Disruption P3 P3 P3->Disruption P4 P4 P4->Disruption P5 P5 P5->Disruption P6 P6 P6->Disruption P7 P7 P7->Disruption P8 P8 P8->Disruption Pore_Formation Pore_Formation Disruption->Pore_Formation Pore Formation / Micellization Cell_Death Cell_Death Pore_Formation->Cell_Death Cell Death

Caption: Carpet model of this compound-induced membrane disruption.

Downstream Signaling Consequences of Ion Channel Formation

The disruption of ion homeostasis by this compound-induced pores can trigger various downstream signaling events within the cell, ultimately contributing to cell death. While direct activation of specific signaling pathways by this compound is not well-documented, the influx of ions like Ca2+ is a known trigger for several cellular processes.

Downstream_Signaling Peptaibolin_Pore This compound Pore Formation Ion_Imbalance Ion Imbalance (e.g., Ca2+ influx) Peptaibolin_Pore->Ion_Imbalance ER_Stress Endoplasmic Reticulum Stress Ion_Imbalance->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential downstream signaling events following this compound pore formation.

Conclusion

This compound represent a promising class of antimicrobial peptides with a unique mechanism of action. Their distinct physical and chemical properties, driven by their unusual amino acid composition and helical structure, are fundamental to their ability to form ion channels in membranes. This technical guide provides a foundational understanding of these properties and the experimental methodologies used to characterize them. Further research into the specific signaling pathways affected by this compound-induced ion dysregulation will be crucial for the development of these molecules as novel therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of Peptaibols on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which peptaibols, a class of fungal-derived peptides, interact with and disrupt cell membranes. This document details the primary models of action, presents quantitative data on their effects, outlines key experimental protocols for their study, and visualizes the involved processes.

Introduction to Peptaibols

Peptaibols are a class of linear peptide antibiotics, typically comprising 5 to 21 amino acid residues.[1] They are distinguished by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[1][2] The presence of Aib residues strongly induces the formation of α-helical or 310-helical structures, which are critical for their biological activity.[3][4] Their amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates their interaction with and insertion into lipid bilayers, leading to membrane permeabilization and cell death.[1][4] Prominent examples of peptaibols include alamethicin (B1591596) and trichorzianines.[3][5]

Core Mechanisms of Action on Cell Membranes

The primary mechanism of action for peptaibols involves the formation of pores or channels in the cell membrane, leading to uncontrolled ion leakage and disruption of cellular homeostasis.[1][6] Three main models have been proposed to describe this process: the barrel-stave model, the toroidal pore model, and the carpet-like mechanism.[7]

  • Barrel-Stave Model: In this model, peptaibol monomers first bind to the membrane surface.[8] Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form a bundle of transmembrane helices arranged like the staves of a barrel.[8][9] The hydrophobic surfaces of the helices align with the lipid core of the membrane, while the hydrophilic surfaces face inward to form a central aqueous pore.[8][10] Alamethicin is a classic example of a peptaibol that is widely believed to form channels via this mechanism.[7][11] The size of the pore can vary depending on the number of aggregated monomers, leading to multiple conductance levels observed in electrophysiology experiments.[9][11]

  • Toroidal Pore Model: In the toroidal pore model, the peptaibols also bind to the membrane surface and insert into the bilayer. However, instead of forming a discrete protein-only channel, the peptides induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptaibols and the polar head groups of the lipids.[7][12] This model is often associated with more significant membrane disruption, including the induction of lipid flip-flop.[13]

  • Carpet-Like Mechanism: This model differs from the pore-forming models in that the peptaibols accumulate on the surface of the membrane, forming a "carpet-like" layer.[7] This accumulation disrupts the membrane's integrity, potentially leading to the formation of mixed lipid-peptide micelles and subsequent membrane solubilization.[7]

The specific mechanism employed by a peptaibol can depend on factors such as its sequence, length, concentration, and the composition of the target membrane.[4]

Quantitative Analysis of Peptaibol-Membrane Interactions

The interaction of peptaibols with cell membranes can be quantified using various biophysical techniques. The following tables summarize key quantitative data for representative peptaibols.

PeptaibolOrganismLength (Residues)Aggregation State (Monomers/Channel)Primary MechanismReference
AlamethicinTrichoderma viride204-6 (up to 12)Barrel-Stave[3][14]
Zervamicin IIBEmericellopsis salmosynnemata16~13Barrel-Stave[15]
Trichotoxin A50ETrichoderma viride18Primarily 6Barrel-Stave[16]
Antiamoebin (B15178500) ICephalosporium spp.16Not specifiedBarrel-Stave[17]

Table 1: General Properties and Mechanisms of Selected Peptaibols.

PeptaibolLipid BilayerConductance LevelsIon SelectivityVoltage DependenceReference
AlamethicinDiphytanoyl PCMultiple discrete levelsCation selectiveVoltage-gated (cis-positive)[9][18]
Zervamicin IIBDiphytanoyl PCMulti-level channelsNot specifiedVoltage-gated (cis-positive)[15]
Trichotoxin A50ENeutral lipidsSingle primary stateCation selectiveModerately voltage-sensitive[16]
Trichorzianin AnaloguesPlanar lipid bilayersSingle-channel eventsNot specifiedVoltage threshold dependent on C-terminus[19]

Table 2: Electrophysiological Characteristics of Peptaibol Channels.

Experimental Protocols

The study of peptaibol-membrane interactions relies on a variety of sophisticated experimental techniques. Detailed protocols for two key methods, Black Lipid Membrane (BLM) electrophysiology and Patch-Clamp analysis, are provided below.

This technique allows for the direct measurement of ion channel formation and properties in an artificial lipid bilayer.

Materials:

  • BLM chamber with two compartments (cis and trans) separated by a small aperture (e.g., in a Teflon sheet).[20][21]

  • Lipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane).

  • Electrolyte solution (e.g., 1 M KCl, buffered with HEPES).

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier and data acquisition system.[20]

  • Peptaibol stock solution.

Procedure:

  • Chamber Setup: Assemble the BLM chamber and fill both compartments with the electrolyte solution.

  • Membrane Formation: "Paint" the lipid solution across the aperture to form a thin lipid film.[21] The thinning of the film into a bilayer can be monitored by observing a decrease in reflected light, appearing as a "black" membrane.[21][22]

  • Membrane Integrity Check: Apply a small voltage and measure the resistance and capacitance to confirm the formation of a stable, high-resistance bilayer.[21]

  • Peptaibol Addition: Add the peptaibol solution to the cis compartment of the chamber.

  • Data Recording: Apply a transmembrane voltage and record the resulting ionic current. The formation of ion channels will be observed as discrete steps in the current tracing.[16]

  • Data Analysis: Analyze the recordings to determine single-channel conductance, open and closed lifetimes, and voltage dependence.

The patch-clamp technique allows for the study of ion channels in the membranes of living cells or excised membrane patches.[23]

Materials:

  • Inverted microscope.

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes (pulled to a fine tip).

  • Cell culture (e.g., neurons, myocytes, or oocytes expressing the channel of interest).

  • Extracellular and intracellular solutions.[23]

  • Peptaibol solution.

Procedure:

  • Pipette Preparation: Pull a glass micropipette and fire-polish the tip. Fill the pipette with the appropriate intracellular solution.

  • Cell Approach: Under the microscope, carefully bring the micropipette into contact with the surface of a target cell.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[23]

  • Configuration:

    • Cell-Attached: Record from the channels within the patched membrane while the cell remains intact.

    • Whole-Cell: Apply a stronger pulse of suction to rupture the membrane patch, gaining electrical access to the entire cell.[24]

    • Excised Patch (Inside-Out or Outside-Out): Pull the pipette away from the cell to excise a patch of membrane, allowing for the study of single channels in isolation.[23]

  • Peptaibol Application: Apply the peptaibol solution to the bath (for outside-out patches or whole-cell recordings) or within the pipette (for inside-out patches).

  • Recording and Analysis: Apply voltage protocols (voltage-clamp) or current injections (current-clamp) and record the resulting electrical activity to characterize the peptaibol-induced channel behavior.[23]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of peptaibol action and a typical experimental workflow.

BarrelStaveModel Barrel-Stave Pore Formation cluster_membrane Cell Membrane LipidBilayer_Top HydrophobicCore Hydrophobic Core LipidBilayer_Bottom PeptaibolMonomers Peptaibol Monomers SurfaceBinding Surface Binding & Aggregation PeptaibolMonomers->SurfaceBinding 1. Binding Pore Transmembrane Pore SurfaceBinding->Pore 2. Insertion & Assembly IonLeakage Ion Leakage Pore->IonLeakage 3. Permeabilization

A diagram illustrating the barrel-stave model of peptaibol pore formation.

ToroidalPoreModel Toroidal Pore Formation Peptaibols Peptaibols MembraneBinding Binding to Lipid Headgroups Peptaibols->MembraneBinding MembraneBending Induction of Membrane Curvature MembraneBinding->MembraneBending PoreFormation Toroidal Pore Lined by Peptides and Lipids MembraneBending->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis

A simplified flowchart of the toroidal pore formation mechanism.

ExperimentalWorkflow Experimental Workflow for Peptaibol Analysis Start Peptaibol Isolation and Purification Biophysical Biophysical Characterization Circular Dichroism (CD) Fluorescence Spectroscopy Surface Plasmon Resonance (SPR) Start->Biophysical Electrophysiology Electrophysiological Analysis Black Lipid Membrane (BLM) Patch-Clamp Start->Electrophysiology Structural Structural Studies NMR Spectroscopy X-ray Crystallography Start->Structural DataIntegration Data Integration and Model Refinement Biophysical->DataIntegration Electrophysiology->DataIntegration Structural->DataIntegration

A typical workflow for the comprehensive analysis of a new peptaibol.

References

The Biological Activity of Peptaibols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Peptaibols are a class of non-ribosomally synthesized peptides produced by various filamentous fungi, notably from the genus Trichoderma.[1][2][3] These peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol.[3][4][5] Their unique amphipathic and helical structure underpins a wide range of biological activities, including potent antimicrobial and anticancer effects, making them a subject of intense research for therapeutic development.[1][5][6]

This technical guide provides an in-depth overview of the biological activities of peptaibols, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Membrane Interaction and Pore Formation

The primary mechanism of action for peptaibols is their interaction with and disruption of cellular membranes.[5][7][8] Their amphipathic nature allows them to insert into the lipid bilayer of cell membranes.[9][10] Once inserted, individual peptaibol molecules can self-associate to form transmembrane ion channels or pores.[9][10][11][12] This process, often described by the "barrel-stave" model, involves multiple peptide helices assembling to create a central pore that spans the membrane.[10]

The formation of these pores disrupts the electrochemical balance of the cell by allowing uncontrolled leakage of ions and small molecules, ultimately leading to cell death.[3][8][13] This direct, membrane-targeting action is considered a key advantage, as it may reduce the likelihood of microbial resistance development compared to drugs with specific cellular targets.[14][15]

Peptaibol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P Free Peptaibols M_surf Surface Association P->M_surf Interaction M_ins Monomer Insertion M_surf->M_ins Partitioning M_agg Aggregation & Oligomerization M_ins->M_agg Self-assembly Pore Transmembrane Pore Formation M_agg->Pore Barrel-Stave Model Leak Ion & Solute Leakage Pore->Leak Disruption of Gradient Death Cell Death Leak->Death Loss of Homeostasis

Figure 1: General mechanism of peptaibol-induced membrane disruption.

Antimicrobial Activity

Peptaibols exhibit a broad spectrum of antimicrobial activities, including potent effects against bacteria and fungi.[1][6][16] This has positioned them as promising candidates for new antibiotics, particularly in the context of rising multidrug resistance.[14]

Antibacterial Activity

Peptaibols are effective against a range of Gram-positive bacteria.[4][16] More recently, their activity against clinically relevant multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa, has also been demonstrated, highlighting their therapeutic potential.[14][17] For instance, certain 18-residue peptaibols show moderate inhibitory activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values between 8 and 32 μg·mL−1.[4] The water-soluble peptaibol analog Trichogin GA IV and its derivatives have shown strong activity against multiple clinically important bacterial species.[14]

Antifungal Activity

The antifungal properties of peptaibols are well-documented, particularly against plant and human fungal pathogens.[11][13] Extracts from Trichoderma species, rich in peptaibols, have been shown to inhibit the growth of fungi like Aspergillus fumigatus, Fusarium falciforme, and Alternaria alternata.[11] For example, a peptaibol extract from T. reesei inhibited fungal growth at concentrations as low as 0.1 mg ml−1.[11] The mechanism often involves not just membrane disruption but also the induction of programmed cell death (apoptosis) in the fungal cells.[18]

Quantitative Antimicrobial Data
Peptaibol / AnalogTarget OrganismActivity TypeValueReference
18-residue Peptaibols (1-7, 14-17)Staphylococcus aureus 209PMIC8–32 µg/mL[4]
Compound 9Candida albicans FIM709MIC16 µg/mL[4]
Emerimicin IVVancomycin-resistant Enterococcus faecalis (VRE)MIC12.5 µg/mL[19]
Emerimicin IVMethicillin-resistant Staphylococcus aureus (MRSA)MIC100 µg/mL[19]
Peptaibol Extract (T. asperellum)Colletotrichum gloeosporioidesGrowth Inhibition92.2% at 800 µg/mL[13][20]
Peptaibol Extract (T. asperellum)Botrytis cinereaGrowth Inhibition74.2% at 800 µg/mL[13][20]
Peptaibol Extract (T. asperellum)Alternaria alternataGrowth Inhibition58.4% at 800 µg/mL[13][20]
Peptaibol Analog 7Various clinical isolatesMIC2–16 µg/mL[17]
Peptaibol Analog 7Various clinical isolatesMBC8–16 µg/mL[17]

Anticancer Activity

Beyond their antimicrobial effects, peptaibols have emerged as novel suppressors of tumor cells.[6][21] Their ability to permeabilize membranes is also effective against cancer cells, and this mechanism is less likely to generate the drug resistance commonly seen with conventional chemotherapeutics that have specific intracellular targets.[15]

Water-soluble analogs of the peptaibol trichogin GA IV have demonstrated cytotoxic effects against various cancer cell lines, including ovarian cancer and Hodgkin lymphoma.[15] Notably, these compounds were effective in cell lines that had acquired resistance to standard drugs like cisplatin (B142131) and doxorubicin.[15] Lysine-containing trichogin analogs exhibited IC50 values below 12 µM against a breast cancer cell line, while showing significantly lower toxicity to normal cells.[22]

Induction of Apoptosis and Autophagy

The anticancer activity of peptaibols is not solely due to membrane lysis. Studies have shown they can induce programmed cell death pathways, including apoptosis and autophagy.[21][23] The peptaibol Trichokonin VI (TK VI) was found to induce apoptosis in human hepatocellular carcinoma (HCC) cells.[23] This process is often initiated by an influx of extracellular Ca2+, which in turn triggers downstream events like the loss of mitochondrial membrane potential (ΔΨm), translocation of pro-apoptotic proteins like Bax to the mitochondria, and the release of cytochrome c.[23][24]

Peptaibol_Apoptosis_Pathway TKVI Peptaibol (e.g., TK VI) Membrane Plasma Membrane Disruption TKVI->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx Calpain μ-Calpain Activation Ca_Influx->Calpain Bax Bax Activation & Translocation Calpain->Bax Mito Mitochondria Bax->Mito Mito_Dys Loss of Membrane Potential (ΔΨm) Cytochrome c Release Mito->Mito_Dys Disruption Apoptosis Apoptosis Mito_Dys->Apoptosis Initiation

Figure 2: Signaling pathway for peptaibol-induced apoptosis in cancer cells.
Disruption of Mitochondrial Function

The mitochondria are a key target in peptaibol-induced cell death.[5][25] Peptaibols can directly disrupt the mitochondrial membrane, leading to a loss of membrane potential, which is a critical event in the apoptotic cascade.[23][26] Some unique peptaibols, like the gichigamins, have the ability to penetrate the outer cell membrane and directly enter the cell, where they disrupt mitochondrial function and block calcium uptake, leading to potent cytotoxicity.[25]

Quantitative Anticancer Data
Peptaibol / AnalogTarget Cell LineActivity TypeValueReference
Compound 1HT-29 (Colon Cancer)IC5010.3 ± 1.9 µM[21]
Compound 1DLD-1 (Colon Cancer)IC5012.31 ± 1.5 µM[21]
Trichokonin A (TKA)A549 (Lung Cancer)IC501.7 µM[19]
Lys-containing TrichoginsMDA-MB-231 (Breast Cancer)IC50< 12 µM[22]
Gichigamin A (1)Pancreatic Cancer CellsGI500.55 ± 0.04 µM[25]

Experimental Protocols

Evaluating the biological activity of peptaibols requires a range of standardized assays. Below are methodologies for key experiments.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[11][12]

  • Medium Preparation: Prepare Malt Extract Agar (B569324) (MEA) plates, supplemented with yeast extract for fungal assays, or a suitable bacterial growth medium like Mueller-Hinton Agar (MHA).[11][12]

  • Inoculation: Prepare a standardized suspension of the target microorganism (fungus or bacterium) and spread it evenly across the surface of the agar plate to create a lawn.

  • Well Preparation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of the peptaibol solution (dissolved in a suitable solvent like methanol) at various concentrations into the wells. Use the solvent as a negative control and a known antibiotic/antifungal (e.g., nystatin, penicillin G) as a positive control.[11][27]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 25°C for fungi, 37°C for bacteria) for 24-48 hours.[11][27]

  • Analysis: Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is prevented). A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare Agar Plate B Inoculate with Microbe Lawn A->B C Create Wells B->C D Add Peptaibol Solutions & Controls C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Figure 3: Experimental workflow for the agar well diffusion assay.
Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Preparation of Peptaibol Dilutions: Prepare a two-fold serial dilution of the peptaibol extract or compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[28]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without peptaibol) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptaibol at which no visible growth occurs.

Protocol: Cytotoxicity Assay (MTT/CCK8)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic (cell-killing) effect of compounds on cancer cell lines.[21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the peptaibol compound for a specific duration (e.g., 48-72 hours).[29]

  • Reagent Addition: Add MTT or CCK8 reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.

  • Solubilization: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

References

The Pivotal Role of α-Aminoisobutyric Acid in Peptaibol Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a class of non-ribosomally synthesized peptides produced by various filamentous fungi, notably from the genus Trichoderma.[1][2] These peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol.[3][4] The presence of Aib is not a mere substitution but a fundamental determinant of the structure, stability, and biological activity of peptaibols, making them a subject of intense research for their potential as antimicrobial and anticancer agents.[2][5] This technical guide delves into the multifaceted role of α-aminoisobutyric acid in shaping the unique properties of peptaibols.

The defining feature of Aib is the presence of two methyl groups on its α-carbon, which introduces significant steric hindrance. This unique structure severely restricts the conformational freedom of the peptide backbone, forcing it to adopt helical conformations, primarily the α-helix and 310-helix.[6][7] This high propensity for helix formation is a cornerstone of peptaibol structure and is directly linked to their biological function. Furthermore, the gem-dimethyl groups of Aib contribute to the increased hydrophobicity and proteolytic stability of these peptides, enhancing their persistence in biological environments.[5]

The biological activity of peptaibols is intrinsically linked to their Aib-induced helical structure, which facilitates their interaction with and insertion into cellular membranes.[8] This interaction can lead to the formation of voltage-dependent ion channels or pores, disrupting the membrane integrity and leading to cell death.[9][10] The efficiency of channel formation and the resulting antimicrobial or cytotoxic effects are influenced by the number and position of Aib residues within the peptaibol sequence. This guide will provide an in-depth exploration of these aspects, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: The Quantitative Impact of α-Aminoisobutyric Acid

The inclusion of α-aminoisobutyric acid (Aib) profoundly influences the physicochemical and biological properties of peptaibols. The following tables summarize key quantitative data from various studies, illustrating the impact of Aib on helicity, stability, and biological activity.

Peptaibol/Peptide AnalogAib ContentMethodKey FindingReference
Emerimicins III and IV (fragment 2-9)HighCircular DichroismShorter Aib-containing segments (3-5 residues) favor a 310-helical structure, while longer segments (e.g., octapeptides) tend to adopt an α-helical conformation.[6]
Ac-Ala-Aib-Ala-OMe1 residueVibrational & CD Spec.A single Aib residue can induce helical conformations in neighboring amino acids towards the C-terminus.[7]
Thermolysin fragment (255-316)1-2 residuesCircular DichroismReplacement of Ala with Aib increased the melting temperature (Tm) by up to 5.4°C, indicating enhanced thermal stability.[11]
Boc-(L-Val-L-Val-Aib)4-OMe4 residuesCD & 1H NMRPredominantly folded into a mixture of α- and 310-helical structures in solution.[12]

Table 1: Influence of Aib on Peptaibol Helicity and Stability. This table highlights how the presence and number of Aib residues dictate the secondary structure and thermal stability of peptaibols and related peptides.

Peptaibol AnalogTarget Organism/Cell LineAssayIC50/MIC ValueReference
Velutibol AMDA-MD-231 (breast cancer)MTT7 µM[13]
Velutibol AHL-60 (leukemia)MTT4 µM[13]
Lys-containing trichoginsMDA-MB-231 (breast cancer)MTS8 - 13 µM[5]
Trichogin analog 1Staphylococcus aureusMIC2 µg/mL[14]
Trichogin analog 4Acinetobacter baumanniiMIC2 µg/mL[14]
Trichogin analog 5Broad spectrum (6 of 8 strains)MIC4 - 8 µg/mL[14]
Trichogin analog 7Pseudomonas aeruginosaMIC2 - 16 µg/mL[14]
Tolypocladamides A-GRas/Raf interactionNanoBRET0.5 - 5.0 µM[15]

Table 2: Biological Activity of Aib-Containing Peptaibols. This table presents the cytotoxic (IC50) and antimicrobial (MIC) activities of various peptaibols, demonstrating their potential as therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of peptaibols and the role of α-aminoisobutyric acid.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (α-helix, 310-helix, β-sheet, random coil) of Aib-containing peptaibols in different solvent environments.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptaibol in a suitable solvent. Common solvents include trifluoroethanol (TFE), methanol, and aqueous buffers.[12] TFE is often used as it mimics the hydrophobic environment of a cell membrane and promotes helical structures.

    • The final concentration of the peptide should be in the range of 0.1 to 1 mg/mL for far-UV CD measurements.[1]

    • Ensure the solvent and any buffer components have low absorbance in the far-UV region (190-260 nm).

  • Instrumentation and Data Acquisition:

    • Use a calibrated circular dichroism spectrometer.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm.[16]

      • Scanning speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Data pitch: 0.1-0.5 nm.

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 0.1 cm or 0.02 cm).[16]

    • Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • Analyze the resulting spectrum. Characteristic spectra for α-helices show negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[12] 310-helices have a negative band around 205 nm and a stronger negative band at 220-225 nm.

    • Utilize deconvolution software (e.g., BeStSel, DICHROWEB) to estimate the percentage of each secondary structure element.[17][18]

Planar Lipid Bilayer (PLB) for Ion Channel Analysis

Objective: To investigate the ability of Aib-containing peptaibols to form ion channels in a model lipid membrane and to characterize the biophysical properties of these channels.

Methodology:

  • Bilayer Formation:

    • Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane at 10-25 mg/mL).[9]

    • Assemble a planar lipid bilayer chamber with two compartments (cis and trans) separated by a thin partition containing a small aperture (50-250 µm).[19]

    • Fill both compartments with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).

    • "Paint" the lipid solution across the aperture to form a stable bilayer membrane.[9] The formation of the bilayer can be monitored by measuring the electrical capacitance.

  • Peptaibol Incorporation:

    • Add a small amount of the peptaibol, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), to the cis compartment while stirring.[19]

    • Monitor the electrical current across the membrane. The incorporation of peptaibols and the formation of channels will result in a stepwise increase in current at a constant applied voltage.

  • Data Recording and Analysis:

    • Use a patch-clamp amplifier to apply a voltage across the bilayer and record the resulting ion current.

    • Analyze the current traces to determine the single-channel conductance (calculated from the current step size and the applied voltage using Ohm's law).

    • Investigate the voltage-dependence of channel gating by applying a range of voltages and measuring the open probability of the channels.

    • Determine the ion selectivity of the channels by creating an ion gradient across the membrane and measuring the reversal potential.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of Aib-containing peptaibols against various microbial strains.

Methodology:

  • Microorganism Preparation:

    • Culture the desired bacterial or fungal strains in the appropriate growth medium to the mid-logarithmic phase.

    • Adjust the inoculum density to a standard concentration (e.g., 5 x 105 CFU/mL for bacteria).

  • Assay Procedure (Broth Microdilution):

    • Prepare a series of twofold dilutions of the peptaibol in a suitable solvent (e.g., DMSO) and then dilute further in the microbial growth medium in a 96-well microtiter plate.

    • Add the standardized microbial inoculum to each well.

    • Include positive controls (microbes with no peptaibol) and negative controls (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptaibol that completely inhibits the visible growth of the microorganism.[14]

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effects of Aib-containing peptaibols on mammalian cell lines.

Methodology (MTT/MTS Assay):

  • Cell Culture:

    • Culture the desired mammalian cell line (e.g., cancer cells or normal cells) in the appropriate medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of concentrations of the peptaibol in the cell culture medium.

    • Remove the old medium from the cells and add the peptaibol-containing medium.

    • Include untreated control cells.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a few hours.

    • Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.

    • Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the peptaibol concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Mandatory Visualizations

Peptaibol Biosynthesis via Non-Ribosomal Peptide Synthetase (NRPS)

Peptaibol_Biosynthesis A: Adenylation Domain (Substrate recognition and activation) T: Thiolation Domain (Covalent binding of activated substrate) C: Condensation Domain (Peptide bond formation) Module1 Module 1 A T C Module2 Module 2 A T C Module1->Module2 Peptide bond formation ModuleN Module n A T C Module2->ModuleN Elongation TE {Thioesterase (TE) Domain} ModuleN->TE Termination & Release Peptaibol Peptaibol TE:f->Peptaibol Aib α-Aminoisobutyric Acid (Aib) Aib->Module1:f Activation & Loading AA Proteinogenic Amino Acids AA->Module2:f AA->ModuleN:f Peptaibol_Workflow cluster_Discovery Discovery & Production cluster_Characterization Structural Characterization cluster_Functional Functional Analysis cluster_Development Preclinical Development Isolation Isolation from Fungi Purification HPLC Purification Isolation->Purification Synthesis Solid-Phase Peptide Synthesis Synthesis->Purification MassSpec Mass Spectrometry (Sequence Verification) Purification->MassSpec CD Circular Dichroism (Secondary Structure) MassSpec->CD NMR NMR Spectroscopy (3D Structure) CD->NMR Antimicrobial Antimicrobial Assays (MIC) NMR->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) NMR->Cytotoxicity IonChannel Planar Lipid Bilayer (Ion Channel Formation) NMR->IonChannel LeadOpt Lead Optimization Antimicrobial->LeadOpt Cytotoxicity->LeadOpt IonChannel->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungal origins of peptaibolin and other related peptaibols. These non-ribosomally synthesized peptides are of significant interest to the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. This document details the primary fungal producers, quantitative production data, experimental protocols for their isolation and characterization, and visual representations of the underlying biosynthetic pathways and experimental workflows.

Fungal Producers of Peptaibols

Peptaibols are a large family of linear, microheterogeneous polypeptide antibiotics produced by various filamentous fungi. The name "peptaibol" is derived from their characteristic composition: pept ide, the presence of α-aminoisobutyric acid (Aib ), and a C-terminal amino alcohol . These compounds are synthesized by multimodular non-ribosomal peptide synthetases (NRPSs).[1][2][3][4][5]

The most prolific producers of peptaibols belong to the genus Trichoderma.[3][6][7] Species within this genus are known to produce a wide array of peptaibols, often as complex mixtures of closely related analogues.[8] Other significant fungal genera known to produce peptaibols include:

  • Tolypocladium [9][10][11][12][13]

  • Sepedonium [2][14]

  • Acremonium [6][7]

  • Paecilomyces [6][7]

  • Emericellopsis [3][6][7]

  • Stilbella [6]

  • Gliocladium [6]

  • Bionectria [6]

  • Metarhizium

The diversity of peptaibols arises from variations in chain length (typically 5-21 residues), amino acid composition, and modifications at the N- and C-termini.[2][3][5][7]

Quantitative Data on Peptaibol Production

The production of peptaibols can be influenced by fermentation conditions, including the composition of the culture medium.[8][15] The addition of specific amino acids can, in some cases, direct the biosynthesis towards the production of a single, or a less complex mixture of, peptaibols.[8] The following table summarizes quantitative data on the production of specific peptaibols from various fungal sources as reported in the literature.

Fungal SpeciesPeptaibol(s) ProducedProduction Yield/ConcentrationReference
Trichoderma koningiiTrichokonin-VI146.2 mg from 1 kg of solid-state fermentation culture[3]
Trichoderma reesei QM9414Peptaibol extractInvestigated for toxicity at concentrations of 0.05 to 50 mg/mL[1]
Tolypocladium inflatumTolypocladamides A-GIC50 values ranging from 0.5 to 5.0 μM in a Ras/Raf interaction assay[10][11]
Trichoderma asperellumPeptaibol extractGrowth inhibition rates of 92.2% against Colletotrichum gloeosporioides[15]
Trichoderma longibrachiatumPept-B-VII, Pept-B-XVII, Pept-B-XX, Pept-B-XXVII, and Pept-XLV-a and bProduced at high levels (specific quantities not detailed in abstract)[1]

Experimental Protocols

The isolation and characterization of peptaibols involve a multi-step process that includes fungal fermentation, extraction of the metabolites, purification, and structural elucidation.

Fungal Culture and Peptaibol Production

A general protocol for the production of peptaibols in the laboratory involves the cultivation of the producing fungus in a suitable liquid or solid-state fermentation medium.

  • Inoculation: Inoculate a suitable sterile medium (e.g., yeast extract-glucose agar (B569324) for maintenance, or a specific production medium) with the desired fungal strain.[16]

  • Incubation: Incubate the culture under optimal conditions for fungal growth and peptaibol production. This can range from several days to weeks depending on the fungal species and culture conditions.

  • Elicitation (Optional): In some cases, the addition of elicitors, such as cell debris from a target pathogen, can enhance peptaibol production.[17][18]

  • Directed Biosynthesis (Optional): To obtain a less complex mixture of peptaibols, specific amino acids like α-aminoisobutyric acid (Aib), glutamic acid, or arginine can be added to the fermentation medium.[8]

Extraction and Purification

Following incubation, the peptaibols are extracted from the fungal biomass and/or the culture filtrate.

  • Extraction: The crude extract is typically obtained by solvent extraction of the culture broth and/or mycelium.

  • Purification: The crude extract is then subjected to various chromatographic techniques for purification.[19][20]

    • Column Chromatography: Often used as an initial purification step on silica (B1680970) gel.[19][20]

    • Preparative Thin-Layer Chromatography (TLC): Can be used for further separation.[19][20]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification and separation of individual peptaibols.[1][19][20]

Structural Characterization

The precise chemical structure of the purified peptaibols is determined using a combination of spectroscopic and spectrometric methods.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): Used to determine the molecular weight and elemental composition of the peptaibols.[2]

    • Tandem Mass Spectrometry (MS/MS): Crucial for sequencing the amino acid residues in the peptide chain.[1][19][20][21] The fragmentation patterns provide information about the amino acid sequence.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D and 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): Provide detailed information about the connectivity of atoms and are used to confirm the amino acid sequence and determine the three-dimensional structure of the peptaibol.[2][7][22][23]

  • Determination of Absolute Configuration:

    • Marfey's Method: A chemical derivatization method followed by HPLC analysis is commonly used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids.[2][22]

Visualizations

Peptaibol Biosynthesis Pathway

Peptaibols are synthesized by large, multi-functional enzymes called non-ribosomal peptide synthetases (NRPSs).[1][3][4] The biosynthesis is a modular process, with each module responsible for the incorporation of a specific amino acid. The following diagram illustrates the general workflow of an NRPS module.

Peptaibol_Biosynthesis cluster_NRPS_Module NRPS Module cluster_Elongation Peptide Chain Elongation A_domain A Adenylation Domain (Amino Acid Selection & Activation) T_domain T Thiolation Domain (Thioesterification) A_domain->T_domain C_domain C Condensation Domain (Peptide Bond Formation) T_domain->C_domain Downstream_Module Downstream Module (Incoming Amino Acid) C_domain->Downstream_Module Termination Termination (Release & Modification) C_domain->Termination Upstream_Module Upstream Module (Growing Peptide Chain) Upstream_Module->C_domain

Caption: General modular organization of a Non-Ribosomal Peptide Synthetase (NRPS) for peptaibol biosynthesis.

Experimental Workflow for Peptaibol Discovery

The process of discovering and characterizing new peptaibols from fungal sources follows a systematic workflow, from initial cultivation to final structural elucidation.

Peptaibol_Discovery_Workflow cluster_Fungus Fungal Source cluster_Extraction Extraction & Purification cluster_Analysis Analysis & Characterization Fungal_Culture Fungal Culture (Liquid or Solid-State Fermentation) Crude_Extract Crude Extract Fungal_Culture->Crude_Extract Purification Chromatographic Purification (Column, TLC, HPLC) Crude_Extract->Purification MS_Analysis Mass Spectrometry (HRESI-MS, MS/MS) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D NMR) MS_Analysis->NMR_Analysis Chirality_Analysis Chirality Analysis (Marfey's Method) NMR_Analysis->Chirality_Analysis Final_Structure Elucidated Peptaibol Structure Chirality_Analysis->Final_Structure

Caption: A typical experimental workflow for the discovery and characterization of peptaibols from fungal sources.

References

Peptaibolin Classification and Peptide Families: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a fascinating and diverse class of non-ribosomally synthesized peptides of fungal origin, predominantly produced by genera such as Trichoderma and Emericellopsis.[1] These peptides are characterized by a unique combination of structural features that contribute to their significant biological activities, including potent antimicrobial and cytotoxic effects.[2] Their name is a portmanteau derived from their core components: pept ide, the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) , and a C-terminal amino alcohol .[3] This technical guide provides an in-depth overview of the classification of Peptaibols, their distinct peptide families, their mechanism of action, and the experimental protocols used for their study.

Structural Hallmarks of Peptaibols

The bioactivity of Peptaibols is intrinsically linked to their distinct structural characteristics:

  • Amino Acid Composition: A high proportion of non-standard amino acids, most notably α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva).[4] The presence of Aib residues imparts a strong tendency to form helical structures.[1]

  • Chain Length: Typically short, ranging from 5 to 21 amino acid residues.[1][4]

  • N-Terminus: The N-terminus is commonly blocked by an acetyl group (Ac).[1]

  • C-Terminus: The C-terminal residue is a hydroxylated amino acid, an amino alcohol such as phenylalaninol (Pheol), leucinol (Leuol), or valinol (Valol).[4]

  • Amphipathicity: The helical structure results in an amphipathic molecule, with one face being predominantly hydrophobic and the other more hydrophilic. This property is crucial for their interaction with cell membranes.[5]

Classification of Peptaibols

The classification of Peptaibols has evolved to accommodate the growing number of identified sequences. Two primary systems are used: one based on peptide length and a more detailed classification into subfamilies.

Classification by Length

An initial and straightforward classification divides Peptaibols into two main groups based on their sequence length[1][4]:

  • Long Peptaibols: Typically contain 17 to 20 amino acid residues.

  • Short Peptaibols: Generally consist of 11 to 16 amino acid residues.

Classification into Subfamilies (SF1-SF9)

A more refined classification system categorizes Peptaibols into nine subfamilies (SF1-SF9) based on sequence identity and, to a lesser extent, peptide length.[4] This system provides a more granular understanding of the structural and potential functional relationships between different Peptaibols.

SubfamilyCharacteristic Length (Residues)Key FeaturesRepresentative Member(s)
SF1 17-20"Long" peptaibols; often contain Gln residues near the middle and Gln-Gln or Glu-Gln pairs near the C-terminus. High frequency of Aib residues promotes α-helical structures.[4]Alamethicin, Trichorzianine
SF2 14-16Also considered "long"; conserved imino acids (Pro or Hyp) at positions 10 and 13. Aromatic residues are common at both termini.[4]Antiamoebin
SF3 14-16Similar to SF2 with imino acids at positions 10, 13, and 15, and aromatic residues at the termini.[4]Zervamicin
SF4 11-14"Short" peptaibols.Trichovirin
SF5 7 or 11Rich in Glycine (Gly) residues and lack charged residues like Proline (Pro) or Glutamine (Gln).[4]Trichogin
SF6 15High frequency of Aib residues; conserved Gln and Leucine (Leu) at positions 14 and 15.[4]
SF7 VariableContains unusual amino acids and a high frequency of Gln. Conserved Gln at positions 5, 6, and 9.[4]
SF8 14Rich in Hydroxyproline (Hyp); extremely hydrophobic due to the absence of charged or aromatic residues.[4]
SF9 5The shortest peptaibols; lack the amphipathic nature required for membrane insertion.[4]

Families of Peptides within Subclasses

Within the broader subfamilies, Peptaibols are further grouped into families of closely related peptides that often co-occur as microheterogeneous mixtures. These families share a high degree of sequence homology with minor variations in their amino acid sequence. Some prominent families include:

  • Alamethicins: Belonging to SF1, they are among the most extensively studied Peptaibols.

  • Trichorzianines: Also part of SF1, these are produced by various Trichoderma species.

  • Antiamoebins: Members of SF2, known for their antiparasitic activity.

  • Zervamicins: Classified under SF3.

  • Trichovirins: A family within the "short" Peptaibol classification.

  • Trichogins: Glycine-rich Peptaibols belonging to SF5.

Mechanism of Action

The primary mechanism of action for most Peptaibols is the formation of voltage-dependent ion channels or pores in the lipid bilayers of cell membranes.[1][6] This process disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, ultimately causing cell death.[5]

The process of pore formation can be visualized as a multi-step workflow:

Peptaibol_Membrane_Interaction cluster_solution Aqueous Environment cluster_membrane Cell Membrane P_monomer Peptaibol Monomers P_surface Monomers on Membrane Surface P_monomer->P_surface Adsorption P_insert Monomer Insertion (Hydrophobic Face In) P_surface->P_insert Partitioning P_aggregate Aggregation of Monomers P_insert->P_aggregate Self-Assembly P_pore Pore Formation P_aggregate->P_pore Transmembrane Orientation Ion_leakage Ion Leakage & Loss of Membrane Potential P_pore->Ion_leakage Causes Cell_death Cell Death Ion_leakage->Cell_death Leads to

Fig. 1: Peptaibol Pore Formation Workflow

In plants, Peptaibols have been shown to interact with specific cellular components and signaling pathways, leading to both phytotoxic effects and induced systemic resistance.

Interaction with Plant Plasma Membrane H+-ATPase

Peptaibols can directly or indirectly modulate the activity of the plasma membrane H+-ATPase, a crucial enzyme for plant growth and nutrient uptake.[7] The interaction is concentration-dependent.

Peptaibol_H_ATPase_Interaction cluster_low_conc Low Concentration (<30 µM) cluster_high_conc High Concentration (>30 µM) Peptaibol Peptaibol PM Plant Plasma Membrane H_ATPase H+-ATPase Disruption Membrane Disruption PM->Disruption Pore Formation Activation Activation of H+-ATPase H_ATPase->Activation Modulation Peptaibol_low Peptaibol Peptaibol_low->PM Integration Peptaibol_high Peptaibol Peptaibol_high->PM Integration

Fig. 2: Concentration-Dependent Effects on H+-ATPase
Induction of Plant Defense Signaling

Peptaibols can act as elicitors of plant defense responses, triggering induced systemic resistance (ISR). This involves the upregulation of the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[3][5]

Peptaibol_Plant_Defense Peptaibol Peptaibol Receptor Membrane Receptor (Putative) Peptaibol->Receptor GORK GORK K+ Channel Receptor->GORK Interaction JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling Receptor->JA_ET Activation Auxin Auxin Homeostasis GORK->Auxin Disruption of K+ Efflux ISR Induced Systemic Resistance (ISR) Auxin->ISR Modulation of Defense Genes JA_ET->ISR

Fig. 3: Peptaibol-Induced Plant Defense Signaling

Quantitative Data on Peptaibol Activity

The antimicrobial activity of Peptaibols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Peptaibol AnalogTarget OrganismMIC (µg/mL)Reference
Analog 1Acinetobacter baumannii2[8]
Analog 4Bacillus subtilis2[8]
Analog 4Streptococcus pyogenes2[8]
Analog 4Acinetobacter baumannii2[8]
Analog 4Enterococcus faecalis2[8]
Analog 5Six of eight tested bacterial strains4-8[8]
Analog 7All tested bacterial strains2-16[8]
Analog 11Acinetobacter baumannii2[8]
Emerimicin IVVancomycin-resistant Enterococcus faecalis (VRE)12.5[4]
Emerimicin IVMethicillin-resistant Staphylococcus aureus (MRSA)100[4]
Hyporientalin ACandida albicansComparable to Amphotericin B[4]

Experimental Protocols

Isolation and Purification of Peptaibols

A general workflow for the isolation and purification of Peptaibols from fungal cultures is outlined below.

Peptaibol_Isolation_Workflow Start Fungal Culture (Solid or Liquid) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Start->Extraction Filtration Filtration to Remove Mycelia Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Peptaibol Extract Evaporation->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Column_Chrom Fractionation Fraction Collection Column_Chrom->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Purified_Peptaibol Purified Peptaibol HPLC->Purified_Peptaibol

Fig. 4: General Workflow for Peptaibol Isolation

Methodology:

  • Fungal Cultivation: Cultivate the Peptaibol-producing fungal strain on a suitable solid or in a liquid medium.

  • Extraction: Extract the fungal biomass and/or culture filtrate with an appropriate organic solvent (e.g., 60% ethanol, ethyl acetate).

  • Filtration and Concentration: Filter the extract to remove fungal mycelia and then concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography (e.g., on silica gel) for initial fractionation.

  • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC to isolate individual Peptaibol compounds.

Characterization by Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural characterization and sequencing of Peptaibols.

Methodology:

  • Sample Preparation: Dissolve the purified Peptaibol in a suitable solvent for mass spectrometric analysis.

  • Ionization: Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Employ high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap to determine the accurate mass of the parent ion.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to generate a series of b- and y-type fragment ions. The mass differences between these fragment ions correspond to specific amino acid residues, allowing for de novo sequencing of the peptide.

Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the MIC of a Peptaibol against a specific microorganism.

Methodology:

  • Preparation of Peptaibol Solutions: Prepare a series of twofold dilutions of the purified Peptaibol in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the Peptaibol at which no visible growth of the microorganism is observed.

Conclusion

Peptaibols represent a rich source of bioactive peptides with significant potential for the development of new therapeutic agents and agrochemicals. Their unique structural features, particularly the high content of Aib, drive their membrane-disrupting activities. A thorough understanding of their classification, structure-activity relationships, and mechanism of action is crucial for harnessing their full potential. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and bioactivity assessment of these promising molecules. Further research into their diverse families and their interactions with biological systems will undoubtedly unveil new applications in medicine and biotechnology.

References

Methodological & Application

Solid-Phase Peptide Synthesis of Peptaibolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Peptaibolin, a class of antimicrobial peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The presence of the sterically hindered Aib residues presents unique challenges in peptide synthesis, necessitating specialized protocols for efficient coupling and to minimize aggregation. These guidelines are intended to assist researchers in the successful synthesis, purification, and analysis of this compound and other Aib-rich peptides.

Introduction to Peptaibol Synthesis

Peptaibols are a family of fungal peptides characterized by a high content of Aib, an N-terminal acetyl group, and a C-terminal amino alcohol, such as phenylalaninol (Phol).[1] Their unique primary structure induces a stable helical conformation, which is crucial for their antimicrobial activity that often involves forming transmembrane channels.[2][3]

The synthesis of Peptaibols, particularly those with consecutive Aib residues, is challenging due to the steric hindrance of the gem-dimethyl groups of Aib.[2][4] This hindrance can lead to incomplete coupling reactions and aggregation of the growing peptide chain on the solid support.[5][6] To overcome these challenges, specific strategies are employed, including the use of highly efficient coupling reagents, microwave-assisted synthesis, and optimized deprotection and cleavage protocols.[4][7]

This guide will focus on the synthesis of a model this compound, Ac-Leu-Aib-Leu-Aib-Phol, as an illustrative example.[1]

Challenges in Peptaibol Synthesis

The primary challenges in the solid-phase synthesis of Peptaibols include:

  • Steric Hindrance: The quaternary α-carbon of Aib residues poses significant steric hindrance, making peptide bond formation difficult with standard coupling reagents.[2][4]

  • Peptide Aggregation: The high content of hydrophobic and helix-promoting Aib residues can lead to strong inter- or intramolecular interactions, causing the peptide chain to aggregate on the resin and hindering reagent accessibility.[5][6]

  • Difficult Sequences: Repetitive Aib sequences or the presence of other bulky amino acids can further complicate the synthesis.[5]

  • Low Yields and Purity: Inefficient coupling and aggregation can result in lower yields and the presence of deletion sequences as impurities, complicating purification.[5]

Materials and Reagents

Resins
  • Wang resin or Rink Amide resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Phe-Wang resin for this compound ending in Phenylalanine which is then reduced to Phenylalaninol).[1][8]

Protected Amino Acids
  • Fmoc-L-Leu-OH

  • Fmoc-Aib-OH

  • Other Fmoc-protected amino acids as required for the specific Peptaibol sequence.

Coupling Reagents and Additives
  • For non-hindered amino acids: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]

  • For sterically hindered Aib residues:

    • DIC (N,N'-Diisopropylcarbodiimide) in the presence of Oxyma (Ethyl cyanohydroxyiminoacetate).[1][11]

    • Amino acid fluorides generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[9][12]

  • Base: DIEA (N,N-Diisopropylethylamine).

Solvents
  • DMF (N,N-Dimethylformamide), peptide synthesis grade.

  • DCM (Dichloromethane).

  • NMP (N-Methyl-2-pyrrolidone).[8]

  • Piperidine (B6355638).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Methanol (MeOH).

  • Diethylether, ice-cold.

Reagents for Deprotection, Cleavage, and Post-Synthesis Modification
  • 20% Piperidine in DMF or NMP for Fmoc deprotection.[8]

  • Cleavage Cocktail (TFA-based): A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Acetic anhydride (B1165640) for N-terminal acetylation.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of this compound.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat N_Acetylation N-terminal Acetylation (Optional) Repeat->N_Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection N_Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.

Detailed Protocol for the Synthesis of Ac-Leu-Aib-Leu-Aib-Phol

This protocol is adapted from a reported synthesis of this compound.[1] Microwave-assisted steps can be employed to enhance coupling efficiency, especially for Aib residues.[4][7]

Resin Preparation:

  • Start with a pre-loaded Fmoc-Phe-Wang resin.

  • Swell the resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Amino Acid Coupling (Leucine):

  • Dissolve Fmoc-L-Leu-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIEA (6 eq) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Amino Acid Coupling (Aib):

  • Dissolve Fmoc-Aib-OH (3 eq) and Oxyma (3 eq) in DMF.

  • Add DIC (3 eq) to the solution.

  • Add the coupling mixture to the resin and agitate. For microwave-assisted synthesis, irradiate for 5-30 minutes at a controlled temperature.[8] For manual synthesis, allow to react for 4-6 hours.

  • The Kaiser test is not reliable for Aib coupling; assume completion after the extended reaction time or use a Chloranil test.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Peptide Elongation:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Leu, Aib).

N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin.

  • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

  • Wash the resin with DMF and DCM and dry under vacuum.

Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Reduction of C-terminal Phenylalanine to Phenylalaninol:

  • This step is performed post-cleavage on the protected or unprotected peptide and typically involves a reducing agent like LiBH4. This is a solution-phase modification and requires careful optimization.

Purification Protocol

Purification of the crude peptide is essential to remove impurities.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[13][14]

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • C8 or C18 reversed-phase column.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

General Gradient:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

  • Inject the sample onto the column equilibrated with a low percentage of Mobile Phase B (e.g., 5%).

  • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes) to elute the peptide.[13]

  • Monitor the elution at 220 nm or 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Analytical Characterization

Purity Analysis:

  • Analytical RP-HPLC: Use a similar gradient as in the purification step on an analytical C18 column to determine the purity of the final product.[1]

Identity Confirmation:

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the synthesized peptide.[8]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound.

Peptide SequenceSynthesis MethodCoupling Reagent (for Aib)Reported YieldPurityReference
Ac-Leu-Aib-Leu-Aib-PholMicrowave-assisted SPPSDIC/Oxyma50.0%High (confirmed by HPLC)[1]
Cephaibol D (15 residues, 8 Aib)Automated SPPSDIC/OxymaAcceptableAcceptable[11]

Signaling Pathways and Logical Relationships

The mechanism of action of many Peptaibols involves their interaction with and disruption of cell membranes. The high Aib content promotes a stable helical structure, which is crucial for this activity.

Peptaibol_MoA cluster_synthesis Synthesis & Structure cluster_action Mechanism of Action SPPS Solid-Phase Peptide Synthesis Aib High Aib Content Helix Stable Helical Conformation Aib->Helix Membrane Cell Membrane Interaction Helix->Membrane Pore Transmembrane Pore Formation Membrane->Pore Disruption Membrane Disruption & Ion Leakage Pore->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Relationship between Peptaibol structure and its mechanism of action.

Conclusion

The solid-phase synthesis of Peptaibols, while challenging, can be successfully achieved through the use of optimized protocols and specialized reagents. The methodologies outlined in this document, including the use of potent coupling agents for hindered amino acids and the application of microwave energy, provide a robust framework for researchers. Careful purification and rigorous analytical characterization are paramount to obtaining high-quality synthetic Peptaibols for research and drug development applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptaibols

Peptaibols are a class of non-ribosomally synthesized peptides of fungal origin, predominantly produced by genera such as Trichoderma.[1][2] These peptides are characterized by a linear sequence of 5 to 20 amino acids, a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol like leucinol (Leuol) or valinol (Valol).[2][3] Their amphipathic nature allows them to interact with and disrupt cell membranes, leading to a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2] This makes them promising candidates for the development of new therapeutic agents and biocontrol agents.[4][5]

Mass spectrometry is an indispensable tool for the characterization and sequencing of peptaibols due to their structural complexity and the presence of non-standard amino acids.[6][7] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed for their analysis.[8][9]

Data Presentation: Characteristic Ions in Peptaibol Mass Spectrometry

The mass spectrometric analysis of peptaibols yields a wealth of quantitative data. The tables below summarize the characteristic mass differences and fragment ions that are crucial for their identification and sequencing.

Table 1: Characteristic Mass Differences of Key Residues in MS/MS Spectra [2]

Amino Acid ResidueMass Difference (Da)
Alanine (Ala)71.0
α-Aminoisobutyric acid (Aib)85.1
Isoleucine (Ile) / Leucine (Leu) / Hydroxyproline (Hyp)113.1

Table 2: Theoretical Monoisotopic Masses of Common Immonium Ions [10]

Immonium ions are small fragment ions that are indicative of the presence of specific amino acids in a peptide sequence.

Amino Acid1-Letter CodeImmonium Ion m/z
GlycineG30.03
AlanineA44.05
ProlineP70.07
ValineV72.08
Leucine/IsoleucineL/I86.10
GlutamineQ101.07
PhenylalanineF120.08
TyrosineY136.08
TryptophanW159.09

Table 3: Example Fragmentation Data for a 12-Residue Peptaibol (Trilongin_Ram_12a) [11]

Sequence: Ac-Aib-Ala-Aib-Ala-Aib-Aib-Pro-Vxx-Lxx-Val-Pro-Vxxol Parent Ion: [M+H]⁺ = 1133.72 m/z

Fragment Ion TypeSequence FragmentObserved m/z
b-ionAc-Aib128.09
b-ionAc-Aib-Ala199.13
b-ionAc-Aib-Ala-Aib284.19
b-ionAc-Aib-Ala-Aib-Ala355.23
b-ionAc-Aib-Ala-Aib-Ala-Aib440.29
b-ionAc-Aib-Ala-Aib-Ala-Aib-Aib525.35
y-ionPro-Vxxol215.18
y-ionVal-Pro-Vxxol314.25
y-ionLxx-Val-Pro-Vxxol427.33
y-ionVxx-Lxx-Val-Pro-Vxxol526.40

Note: Vxx and Lxx denote that the analysis does not distinguish between Valine/Isovaline and Leucine/Isoleucine, respectively.

Experimental Protocols

Protocol 1: Extraction of Peptaibols from Trichoderma Cultures

This protocol details the extraction of peptaibols from fungal mycelia grown in liquid culture.

  • Fungal Culture: Inoculate Trichoderma spores (approx. 10⁷) into 200 mL of TLE medium (0.3 g/L CaCl₂·2H₂O, 2.0 g/L KH₂PO₄, 1.4 g/L (NH₄)₂SO₄, 0.3 g/L MgSO₄·7H₂O, 0.3 g/L urea, 1.0 g/L peptone, 0.1% v/v trace elements solution, and 0.3% w/v glucose).[1]

  • Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 28°C in the dark for 5-9 days. The optimal culture time can vary, with significant peptaibol production often observed around day 9.[1][12]

  • Harvesting: Separate the fungal mycelia from the culture medium by vacuum filtration.

  • Extraction: Transfer the mycelia to a flask and add 100 mL of ethyl acetate (B1210297). Perform a cold maceration overnight.[7] For extraction from the liquid medium, ethyl acetate can also be used.[1]

  • Solvent Evaporation: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude peptaibol extract.

  • Purification (Optional): The crude extract can be further purified using Flash Chromatography on a silica (B1680970) cartridge with a chloroform/methanol (B129727) gradient.[13]

Protocol 2: MALDI-TOF MS Analysis of Peptaibols

This protocol is suitable for rapid screening and molecular weight determination of peptaibols in a crude or purified extract.

  • Matrix Preparation: Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in a solvent mixture of acetonitrile/methanol/water (1:1:1, by vol.) containing 0.3% trifluoroacetic acid (TFA).[14] α-cyano-4-hydroxycinnamic acid (HCCA) is also a commonly used matrix.[15]

  • Sample Preparation: Dissolve the dried peptaibol extract in 60% ethanol. Centrifuge to pellet any insoluble material.

  • Spotting: Spot 1 µL of the sample supernatant directly onto a MALDI target plate. Immediately add 1 µL of the matrix solution and mix on the target.[14]

  • Crystallization: Allow the sample-matrix mixture to air dry completely, forming a crystalline spot.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion, linear delayed extraction mode.

    • Use an acceleration voltage of 20 kV.[14]

    • Acquire mass spectra in the m/z range of 500-2500.[4]

    • Calibrate the instrument using a standard peptide mixture.

Protocol 3: LC-MS/MS Analysis for Peptaibol Sequencing

This protocol provides a detailed method for the separation and de novo sequencing of peptaibols from a complex mixture.

  • Sample Preparation: Dissolve the peptaibol extract in methanol or a mixture of eluent A and B (1:1, v/v).[16] Filter the solution through a 0.2 µm syringe filter before injection.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase:

      • Solvent A: 0.1% acetic acid or 0.1% formic acid in water.[7][9]

      • Solvent B: Acetonitrile.[9]

    • Gradient: A typical gradient starts at 5-20% B, increases to 90-100% B over 20-65 minutes, and is held for 10-15 minutes.[7][9]

    • Flow Rate: 0.4 - 1.0 mL/min.[7][9]

  • MS and MS/MS Data Acquisition:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Full Scan (MS1): Acquire full scan mass spectra over a range of m/z 100-2000 to detect the pseudomolecular ions ([M+H]⁺, [M+Na]⁺) of the peptaibols.[16]

    • Tandem MS (MS/MS): Use a data-dependent acquisition method to automatically select the most intense precursor ions from the full scan for fragmentation.[7]

    • Collision Energy: Apply a collision energy gradient (e.g., 20-65 eV) to induce fragmentation.[7]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Perform de novo sequencing by manually or algorithmically interpreting the MS/MS spectra, identifying the series of b- and y-type fragment ions to deduce the amino acid sequence.[17][18]

Mandatory Visualizations

Here are the diagrams illustrating the key workflows and concepts in peptaibol analysis.

G cluster_extraction Extraction & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation FungalCulture Fungal Culture (e.g., Trichoderma) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Peptaibol Extract Extraction->CrudeExtract Purification Flash Chromatography (Optional) CrudeExtract->Purification MALDI_TOF MALDI-TOF MS (Screening) CrudeExtract->MALDI_TOF PurifiedExtract Purified Extract Purification->PurifiedExtract MW_Determination Molecular Weight Determination MALDI_TOF->MW_Determination LC_MSMS LC-MS/MS (Sequencing) Sequencing De Novo Sequencing LC_MSMS->Sequencing PurifiedExtract->MALDI_TOF PurifiedExtract->LC_MSMS

Caption: General workflow for peptaibol analysis.

G cluster_peptide Peptaibol Precursor Ion [M+H]⁺ cluster_fragments Collision-Induced Dissociation (CID) N_Term Ac-NH AA1 AA1 AA2 AA2 AA_n ... cleavage_point Peptide Bond Cleavage AA2->cleavage_point AA_m AAn C_Term AAol-H b_ions b-ions (N-terminal fragments) y_ions y-ions (C-terminal fragments) b2 b₂ y_n_minus_1 yₙ₋₁ cleavage_point->b2 H⁺ cleavage_point->y_n_minus_1 H⁺ p1 p2

Caption: Characteristic fragmentation of peptaibols in MS/MS.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing with Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing (AST) with Peptaibols, a class of non-ribosomally synthesized fungal peptides. The unique hydrophobic nature and membrane-disrupting mechanism of action of Peptaibols necessitate specific considerations in experimental design and execution. This document outlines detailed protocols for common AST methods, presents quantitative data for various Peptaibols, and illustrates their mechanism of action.

Introduction to Peptaibols and their Antimicrobial Activity

Peptaibols are linear peptides, typically 5 to 21 amino acid residues in length, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib)[1]. Their structure is further distinguished by an N-terminal acetyl group and a C-terminal amino alcohol such as phenylalaninol or leucinol[2][3]. These structural features contribute to the formation of a stable α-helical conformation, which is crucial for their biological activity[4].

The primary antimicrobial mechanism of Peptaibols involves the formation of pores in the cell membranes of susceptible microorganisms, leading to ion leakage and ultimately cell death[2][3]. This direct action on the cell membrane makes the development of resistance more challenging for microbes compared to antibiotics that target specific cellular enzymes. Peptaibols have demonstrated a broad spectrum of activity against Gram-positive bacteria, and some analogs also show efficacy against Gram-negative bacteria and various fungi[4][5][6].

Data Presentation: Antimicrobial Activity of Peptaibols

The antimicrobial efficacy of Peptaibols is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values for selected Peptaibols and their analogs against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Trichokonins A (TKA) against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae-54[5]
Bacillus subtilis--[5]
Staphylococcus aureus--[5]
Fusarium oxysporum--[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Trichogin GA IV Analogs against various bacteria.

PeptideB. subtilis ATCC 6633E. faecalis ATCC 29212S. aureus ATCC 25923S. pyogenes ATCC 12344A. baumannii ATCC 17978P. aeruginosa ATCC 27853Reference
Analog 1448448[4]
Analog 42282216[4]
Analog 72484816[4]
Analog 114888216[4]

Table 3: Minimum Inhibitory Concentration (MIC) of various Peptaibols against selected bacteria.

PeptaibolS. aureus (µg/mL)MRSA (µg/mL)Reference
Chrysospermin B (Ib)--[7]
Chrysospermin D (Id)--[7]

Experimental Protocols

Due to the hydrophobic nature of Peptaibols, modifications to standard antimicrobial susceptibility testing protocols are often necessary to ensure accurate and reproducible results. Key considerations include the choice of labware, the solvent for stock solutions, and the composition of the growth medium.

Preparation of Peptaibol Stock Solutions

Peptaibols often have poor solubility in aqueous solutions. Therefore, a suitable organic solvent is required to prepare a high-concentration stock solution, which is then serially diluted for the assay.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Peptaibols. Other options include methanol (B129727) or ethanol. It is crucial to determine the maximum concentration of the solvent that does not affect the growth of the test microorganism.

  • Stock Solution Preparation:

    • Weigh a precise amount of the Peptaibol.

    • Dissolve the peptide in the chosen solvent to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The following is a modified protocol suitable for Peptaibols.

Materials:

  • Test Peptaibol stock solution

  • Target microorganism (bacterial or fungal strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[8][9]

  • Sterile polypropylene tubes for dilutions

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (optional, to prevent peptide loss)[9]

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test microorganism and inoculate into a suitable broth.

    • Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the culture in the appropriate assay medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells[8].

  • Peptide Dilution Series:

    • Prepare a series of twofold dilutions of the Peptaibol stock solution in the assay medium in polypropylene tubes. If using additives like BSA, they should be included in the diluent[9].

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate assay medium to each well of a 96-well polypropylene plate.

    • Add 100 µL of the highest concentration of the Peptaibol solution to the first well and perform serial dilutions across the plate.

    • Finally, add 100 µL of the diluted microbial suspension to each well.

    • Include a positive control (microorganism with no peptide) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the Peptaibol at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (5x10^5 CFU/mL) Plate_Setup Add Media, Peptaibol Dilutions, and Inoculum to 96-well Plate Inoculum->Plate_Setup Peptide_Stock Prepare Peptaibol Stock Solution Serial_Dilutions Perform Serial Dilutions of Peptaibol Peptide_Stock->Serial_Dilutions Serial_Dilutions->Plate_Setup Incubation Incubate at Optimal Temperature (18-24h) Plate_Setup->Incubation Read_Results Visually Inspect or Read OD600 Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the Broth Microdilution Assay.

Agar Well Diffusion Assay

The agar well diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • Test Peptaibol solution

  • Target microorganism

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Solvent control (e.g., DMSO)

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Well Creation:

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of 6-8 mm in diameter in the agar.

  • Application of Peptaibol:

    • Add a defined volume (e.g., 50-100 µL) of the Peptaibol solution at a known concentration into each well.

    • Add the same volume of the solvent used to dissolve the Peptaibol into a separate well as a negative control.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate with Swab Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Peptaibol Add Peptaibol Solution and Control to Wells Create_Wells->Add_Peptaibol Incubate_Plate Incubate Plate (18-24h) Add_Peptaibol->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones

Workflow for the Agar Well Diffusion Assay.

Mechanism of Action: Membrane Pore Formation

The antimicrobial activity of Peptaibols is primarily due to their ability to disrupt the integrity of microbial cell membranes through the formation of ion channels or pores. This process can be conceptualized in several steps, leading to one of two main pore models: the "barrel-stave" model or the "toroidal pore" model.

  • Barrel-Stave Model: In this model, the Peptaibol helices insert into the membrane and aggregate to form a bundle resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous pore.

  • Toroidal Pore Model: In this model, the Peptaibol helices also insert into the membrane, but they induce the lipid monolayers to bend inward, creating a continuous pore lined by both the peptides and the head groups of the lipid molecules.

The following diagram illustrates the general steps involved in Peptaibol-mediated membrane disruption.

Peptaibol_Mechanism cluster_steps Stages of Pore Formation cluster_models Pore Models A 1. Peptaibol monomers in solution B 2. Electrostatic and hydrophobic interactions with the cell membrane A->B C 3. Conformational change to α-helix and surface association B->C D 4. Insertion of monomers into the lipid bilayer C->D E 5. Aggregation of Peptaibol monomers within the membrane D->E F1 Barrel-Stave Pore E->F1 Model 1 F2 Toroidal Pore E->F2 Model 2 G 6. Membrane disruption, ion leakage, and cell death F1->G F2->G

Mechanism of Peptaibol-induced membrane pore formation.

Conclusion

The protocols and data presented in these application notes provide a framework for conducting reliable antimicrobial susceptibility testing of Peptaibols. By accounting for their unique physicochemical properties, researchers can obtain more accurate and consistent data, facilitating the discovery and development of new antimicrobial agents. The potent and broad-spectrum activity of Peptaibols, coupled with their membrane-disrupting mechanism, makes them a promising class of compounds in the ongoing search for novel antibiotics.

References

Application Notes: Peptaibolin as a Biofungicide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptaibols are a class of linear, non-ribosomally synthesized peptides produced by various filamentous fungi, most notably Trichoderma species.[1][2] These peptides, typically 5-20 amino acids in length, are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[3][4] Their unique amphipathic helical structure allows them to interact with and disrupt fungal cell membranes, making them potent antimicrobial agents.[3] This property, combined with their ability to elicit plant defense responses, positions Peptaibols as promising candidates for development as biofungicides in sustainable agriculture.[1][5]

Mechanism of Action

The primary antifungal activity of Peptaibols stems from their ability to form voltage-dependent ion channels in the plasma membranes of target fungi.[1] This disrupts the membrane potential, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[1][3]

In addition to this direct fungicidal action, Peptaibols have been shown to exhibit other antagonistic properties:

  • Enzyme Inhibition: Peptaibols can inhibit the activity of crucial fungal enzymes, such as β-glucan synthase, which is involved in cell wall synthesis. This action can act synergistically with cell wall-degrading enzymes also produced by Trichoderma.[1][6]

  • Elicitation of Plant Defenses: Peptaibols can act as elicitors, stimulating the natural defense mechanisms of plants against a broad range of pathogens, including fungi, bacteria, and viruses.[1][5]

  • Inhibition of Spore Germination: Peptaibols have been demonstrated to inhibit the germination of fungal spores, a critical stage in the infection cycle of many plant pathogens.[1]

Efficacy Against Plant Pathogens

In vitro and in vivo studies have demonstrated the efficacy of Peptaibols against a variety of significant plant pathogenic fungi. Crude and purified Peptaibol extracts have shown significant growth inhibition of several fungal species. For instance, a crude extract from T. asperellum effectively inhibited spore germination of all tested plant pathogenic fungi at a concentration of 200 µg/mL.[1]

Table 1: In Vitro Antifungal Activity of Peptaibolin Extracts
Target PathogenThis compound SourceInhibition Rate (%)ConcentrationReference
Colletotrichum gloeosporioidesTrichoderma asperellum92.2Not Specified[3]
Botrytis cinereaTrichoderma asperellum74.2Not Specified[3]
Alternaria alternataTrichoderma asperellum58.4Not Specified[3]
Fusarium oxysporumTrichoderma asperellum36.2Not Specified[3]
Alternaria solaniTrichoderma asperellumSpore germination inhibited100 µg/mL[1]
Botrytis cinereaSynthetic Trichogin Analog 4>95% lesion reduction50 µM[7]
Botrytis cinereaSynthetic Trichogin Analog 5>95% lesion reduction50 µM[7]
Table 2: In Vivo Efficacy of this compound
CropPathogenThis compound TreatmentEfficacyReference
TomatoAlternaria alternataPeptaibol extract from T. asperellum0% disease incidence vs. 92.5% in control[3]
Common BeanBotrytis cinereaSynthetic Trichogin Analog 4~75% reduction in lesion area[7]
GrapevineBotrytis cinereaSynthetic Trichogin Analog 4Protection of leaves and berries[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Dual Culture)

This protocol is adapted from the confrontation assays described in the literature.[2]

Objective: To assess the antagonistic activity of this compound-producing fungi against a target plant pathogen.

Materials:

  • Petri dishes (90 mm) containing Potato Dextrose Agar (PDA)

  • Cultures of this compound-producing Trichoderma sp.

  • Cultures of the target pathogenic fungus

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare fresh PDA plates.

  • Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing culture of the target pathogen.

  • Place the pathogen disc on one side of a new PDA plate, approximately 2 cm from the edge.

  • Similarly, take a mycelial disc from the Trichoderma culture and place it on the opposite side of the same PDA plate, approximately 2 cm from the edge.

  • For the control, place a pathogen disc on a fresh PDA plate in the same position, with a sterile PDA plug on the opposite side.

  • Seal the plates with parafilm and incubate at 25°C in the dark.

  • Observe the plates daily and record the growth of both fungi.

  • The interaction is assessed by observing the inhibition of the pathogen's growth and the potential overgrowth by the Trichoderma strain. The formation of an inhibition zone is indicative of the production of antifungal metabolites.

Protocol 2: Spore Germination Inhibition Assay

This protocol is based on the methodology for testing the effect of this compound extracts on spore germination.[1]

Objective: To determine the concentration-dependent inhibitory effect of a this compound extract on the spore germination of a target fungus.

Materials:

  • This compound extract (dissolved in a suitable solvent, e.g., methanol)

  • Spore suspension of the target fungus (e.g., 1 x 10^6 spores/mL in sterile distilled water)

  • Microscope slides or microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare serial dilutions of the this compound extract to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • In a microfuge tube, mix a specific volume of the spore suspension with an equal volume of the this compound dilution.

  • For the control, mix the spore suspension with the solvent used to dissolve the this compound extract.

  • Pipette a drop of each mixture onto a microscope slide and place it in a humid chamber to prevent drying.

  • Incubate at 25°C for a period sufficient for germination in the control (e.g., 6-24 hours).

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view.

  • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

Protocol 3: In Vivo Plant Protection Assay

This protocol is a generalized procedure based on the in vivo experiments described for tomatoes and beans.[3][7]

Objective: To evaluate the protective efficacy of a this compound solution against a fungal pathogen on plant tissue.

Materials:

  • Healthy, detached plant leaves or fruits (e.g., tomato, common bean leaves)

  • This compound solution at various concentrations (e.g., 15 µM, 50 µM)

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Control solution (buffer or solvent used for this compound)

  • Humid chambers or trays

Procedure:

  • Surface sterilize the plant material (e.g., with a mild bleach solution followed by rinsing with sterile water).

  • Apply the this compound solution to the surface of the plant material. This can be done by spraying or drop application.

  • Treat a control group of plant material with the control solution.

  • Allow the treated surfaces to dry.

  • Inoculate the treated and control plant material with a known concentration of the pathogen's spore suspension.

  • Place the inoculated plant material in a humid chamber to maintain high humidity, which is conducive to fungal infection.

  • Incubate at an appropriate temperature for the pathogen (e.g., 20-25°C).

  • After a set period (e.g., 3-7 days), assess the disease severity by measuring the lesion size or the percentage of infected area.

  • Compare the disease severity in the this compound-treated group to the control group to determine the protective efficacy.

Signaling Pathways and Experimental Workflows

Peptaibolin_Mechanism_of_Action cluster_fungal_cell Fungal Pathogen Cell Plasma_Membrane Plasma Membrane Ion_Channels Ion Channels Plasma_Membrane->Ion_Channels Disrupts Gradient Cell_Death Cell Death Ion_Channels->Cell_Death Induces Beta_Glucan_Synthase β-Glucan Synthase Cell_Wall_Synthesis Cell Wall Synthesis Beta_Glucan_Synthase->Cell_Wall_Synthesis Blocks This compound This compound This compound->Plasma_Membrane Forms Pores This compound->Beta_Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound on a fungal pathogen cell.

Experimental_Workflow_Biofungicide_Screening Start Start In_Vitro_Assay In Vitro Antagonism Assay (Dual Culture) Start->In_Vitro_Assay Spore_Germination_Assay Spore Germination Inhibition Assay In_Vitro_Assay->Spore_Germination_Assay Quantitative_Analysis Determine Inhibition Rates and MIC Values Spore_Germination_Assay->Quantitative_Analysis In_Vivo_Assay In Vivo Plant Protection Assay (Detached Leaf/Fruit) Quantitative_Analysis->In_Vivo_Assay Efficacy_Evaluation Evaluate Disease Severity and Protective Effect In_Vivo_Assay->Efficacy_Evaluation End End Efficacy_Evaluation->End

Caption: Experimental workflow for screening this compound as a biofungicide.

Conclusion

Peptaibolins exhibit significant potential as biofungicides for agricultural applications. Their multifaceted mechanism of action, including direct membrane disruption and elicitation of plant defenses, makes them effective against a range of plant pathogens. Further research focusing on optimizing production, formulation, and delivery methods will be crucial for their successful development and integration into sustainable pest management programs. The detailed protocols provided herein offer a framework for researchers to further explore and validate the biofungicidal properties of Peptaibolins.

References

Enhancing Peptaibolin Activity: Application Notes and Protocols for Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Peptaibolin analogs with enhanced biological activity. Peptaibolins are a class of antimicrobial and antitumor peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their ability to disrupt cell membranes makes them promising candidates for novel therapeutic agents. These guidelines offer a framework for synthesizing, purifying, and evaluating the efficacy of novel this compound analogs.

Data Presentation: Comparative Activity of this compound Analogs

The following tables summarize the quantitative data on the antimicrobial and antitumor activities of various this compound analogs, providing a clear comparison for structure-activity relationship (SAR) studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against various bacterial strains.

This compound AnalogTarget OrganismMIC (µg/mL)Reference
Trichogin GA IVA. baumannii>32[1][2]
Analog 1 (Cationic)A. baumannii2-8[1][2]
Analog 4 (Cationic)A. baumannii2[1][2]
Analog 4b (Cationic)A. baumannii4[1][2]
Analog 5 (Cationic)A. baumannii4-8[1][2]
Analog 5b (Cationic)A. baumannii4[1][2]
Analog 7 (Cationic)A. baumannii2-16[1][2]
Analog 9 (Cationic)A. baumannii8[1][2]
Analog 10 (Cationic)A. baumannii4[1][2]
Analog 11 (Cationic)A. baumannii2[1][2]
Emerimicin IVE. faecalis (VRE)12.5[3]
Emerimicin IVS. aureus (MRSA)100[3]

Table 2: IC50 Values of this compound Analogs against various cancer cell lines.

This compound AnalogCancer Cell LineIC50 (µM)Reference
PentadecaibinMDA-MB-231 (Breast)~10[4]
PentadecaibinSK-OV-3 (Ovarian)~5[4]
K6-Lol (Trichogin GA IV analog)Ovarian Cancer CellsNot specified[5]
K6-NH2 (Trichogin GA IV analog)Ovarian Cancer CellsNot specified[5]
K6-Lol (Trichogin GA IV analog)Hodgkin Lymphoma CellsNot specified[5]
K6-NH2 (Trichogin GA IV analog)Hodgkin Lymphoma CellsNot specified[5]
AtroviridinsHOC (Ovarian)Variable[6]
AtroviridinsHOC/ADR (Resistant Ovarian)Variable[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogs.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of this compound Analogs

This protocol outlines a rapid and efficient method for synthesizing this compound analogs.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF using a microwave program (e.g., 3 minutes at 75°C). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling reaction in the microwave synthesizer (e.g., 5 minutes at 90°C).

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • N-terminal Modification (Optional): For N-terminal acetylation, treat the deprotected peptide-resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound analogs against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analog stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Serial Dilution of this compound Analog:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound analog stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well containing the diluted analog.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in CAMHB (no analog).

    • Negative Control: Wells containing only sterile CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 3: Cell Viability Assay - MTT Assay

This protocol assesses the cytotoxic activity of this compound analogs on cancer cell lines.[7][8][9]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the analog.

  • Controls:

    • Untreated Control: Wells with cells in medium without the analog.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the analog concentration.

Protocol 4: Membrane Permeabilization Assay - SYTOX Green Uptake Assay

This protocol measures the ability of this compound analogs to permeabilize bacterial or mammalian cell membranes.[3][10][11]

Materials:

  • Target cells (bacteria or mammalian cells)

  • Appropriate buffer (e.g., PBS for mammalian cells, HEPES buffer for bacteria)

  • SYTOX Green nucleic acid stain

  • This compound analog stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest and wash the target cells and resuspend them in the appropriate buffer at a defined concentration.

  • SYTOX Green Loading: Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

  • Treatment:

    • Add the this compound analog at various concentrations to the cell suspension.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 488 nm and 523 nm, respectively.

    • Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dye.

  • Controls:

    • Positive Control: Cells treated with a known membrane-permeabilizing agent (e.g., Triton X-100).

    • Negative Control: Untreated cells.

  • Data Analysis: An increase in fluorescence intensity indicates that the cell membrane has been compromised, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound analog development.

Peptaibolin_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF, MW) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA, MW) Deprotection1->Coupling Repeat Repeat for Each Amino Acid Coupling->Repeat Repeat->Deprotection1 N_acetylation N-terminal Acetylation (Optional) Repeat->N_acetylation Cleavage Cleavage from Resin (TFA Cocktail) N_acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analog Purified this compound Analog Purification->Analog

Caption: Workflow for Microwave-Assisted Solid-Phase Synthesis of this compound Analogs.

Peptaibolin_Membrane_Interaction cluster_membrane Cell Membrane Barrel Barrel-Stave Pore Toroidal Toroidal Pore Carpet Carpet-like Disruption This compound This compound Analog Permeabilization Membrane Permeabilization This compound->Permeabilization Permeabilization->Barrel Model 1 Permeabilization->Toroidal Model 2 Permeabilization->Carpet Model 3

Caption: Models of this compound-Induced Membrane Permeabilization.

Cellular_Response_to_this compound This compound This compound Analog Membrane Plasma Membrane Permeabilization This compound->Membrane Ion_Flux Uncontrolled Ion Flux (Ca2+, K+, Na+) Membrane->Ion_Flux MAPK MAPK Signaling Activation (JNK, p38) Ion_Flux->MAPK Apoptosis Apoptosis / Cell Death Ion_Flux->Apoptosis AP1 AP-1 Activation MAPK->AP1 Defense Cellular Defense Response AP1->Defense

Caption: Cellular Signaling Response to this compound-Induced Membrane Damage.[1]

References

Application Notes and Protocols for Peptaibol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a class of linear, microheterogeneous peptides of fungal origin, rich in α-aminoisobutyric acid (Aib) and featuring a C-terminal amino alcohol.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including potent antimicrobial, antifungal, and cytotoxic properties, making them promising candidates for drug development.[1][3] Effective extraction and purification are critical steps in harnessing their therapeutic potential. This document provides detailed protocols and application notes for the extraction of peptaibols from fungal cultures, primarily focusing on species from the genus Trichoderma.

Data Presentation: Quantitative Analysis of Peptaibol Production

The production and extraction of peptaibols can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following tables summarize quantitative data from various studies to provide a comparative overview of production levels.

Fungal StrainCulture MethodPeptaibol Concentration in Crude Extract (µg/mL)Reference
Trichoderma asperellum IRAN 3062CDual culture604.28[4]
Trichoderma longibrachiatum IRAN 3067CDual culture230.1[4]
Trichoderma atroviride O1 (10 day, light/dark)PDA agar5.5 - 87.5[5]
Trichoderma atroviride O1 (10 day, dark)PDA agar7.4 - 118.8[5]
Trichoderma atroviride O1 (13 day, light/dark)PDA agar5.2 - 83.8[5]
Trichoderma atroviride O1 (13 day, dark)PDA agar6.8 - 108.1[5]
Fungal StrainExtraction MethodPeptaibol YieldPurityReference
Trichoderma koningiiSolid-state fermentation146.2 mg from 1 kg of culture>95%

Experimental Protocols

Protocol 1: Solvent-Based Extraction of Peptaibols from Fungal Mycelium

This protocol outlines a common method for extracting peptaibols from fungal mycelia grown on solid or in liquid culture.

Materials:

Procedure:

  • Harvesting: After the desired incubation period, harvest the fungal mycelium from the culture medium by filtration.

  • Initial Extraction:

    • For solid cultures, flood the surface of the culture plate with chloroform (e.g., 2 x 5 mL per plate). Wash the surface several times and collect the solvent.[4]

    • For liquid cultures, homogenize the mycelium and extract with a suitable solvent system, such as chloroform/methanol (1:1, v/v).

  • Liquid-Liquid Extraction (for broth cultures): If extracting from the culture filtrate, perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate (e.g., in a 3:1 ratio of ethyl acetate to filtrate).[3] Recover the organic phase.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness using a rotary evaporator.

  • Resuspension: Dissolve the dried crude extract in a minimal volume of methanol.

  • Clarification: Centrifuge the methanolic solution to pellet any insoluble material.

  • Final Concentration: Transfer the supernatant to a new tube and evaporate the methanol under a stream of nitrogen or by vacuum centrifugation.

  • Storage: Store the dried peptaibol extract at -20°C for further analysis and purification.

Protocol 2: Solid-Phase Extraction (SPE) for Peptaibol Clean-up

This protocol describes the use of Solid-Phase Extraction (SPE) to clean up and concentrate the crude peptaibol extract.[6][7][8][9][10]

Materials:

  • Crude peptaibol extract (dissolved in a suitable solvent)

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol, acetonitrile)

  • Equilibration solvent (e.g., water or a buffer matching the sample matrix)

  • Washing solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., ethanol (B145695), acetonitrile)

  • Vacuum concentrator or nitrogen gas stream

Procedure:

  • Conditioning: Activate the SPE sorbent by passing 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge. This solvates the functional groups of the sorbent.[7][8]

  • Equilibration: Equilibrate the column by passing 1-2 column volumes of a solvent with a polarity similar to the sample matrix (e.g., water or an aqueous buffer) through the cartridge. Do not allow the sorbent bed to dry out.[7][9]

  • Sample Loading: Load the dissolved crude peptaibol extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[7]

  • Washing: Wash the cartridge with 1-3 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities and salts. The wash solvent should be strong enough to remove interferences but not elute the peptaibols.[7][8]

  • Elution: Elute the retained peptaibols from the sorbent using a strong organic solvent, such as ethanol or acetonitrile (B52724).[3][8] Collect the eluate.

  • Drying and Reconstitution: Dry the collected eluate using a vacuum concentrator or under a stream of nitrogen. Reconstitute the purified peptaibols in a suitable solvent for downstream applications like HPLC.[7]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Peptaibols

This protocol provides a general method for the purification of peptaibols from the cleaned-up extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13]

Materials:

  • SPE-purified peptaibol extract

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C8 or C18)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample dissolution solvent (e.g., 50% acetonitrile in water)

Procedure:

  • Sample Preparation: Dissolve the dried, SPE-purified peptaibol extract in a suitable solvent, such as 50% acetonitrile/50% water. Filter the sample through a 0.2 or 0.45 µm filter before injection.[11]

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., a low percentage of Buffer B) for a sufficient time to achieve a stable baseline.[11]

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size (analytical, semi-preparative, or preparative).[11]

  • Gradient Elution: Separate the peptaibols using a linear gradient of increasing Buffer B concentration. A typical gradient might run from 20% to 100% Buffer B over a specified time (e.g., 20-60 minutes). The gradient should be optimized to achieve good resolution of the peptaibol mixture.

  • Detection: Monitor the elution of peptaibols using a UV detector, typically at wavelengths of 214 nm (for the peptide bond) and 280 nm.[13]

  • Fraction Collection: Collect the fractions corresponding to the desired peptaibol peaks.

  • Post-Purification Processing: The collected fractions can be concentrated by vacuum evaporation to remove the solvents. The purified peptaibols can then be lyophilized for long-term storage.

Mandatory Visualizations

Peptaibol Biosynthesis Pathway

Peptaibol_Biosynthesis cluster_0 Precursors cluster_1 Non-Ribosomal Peptide Synthetase (NRPS) Complex Amino Acids Amino Acids A-Domain Adenylation (A) Domain (Amino Acid Selection & Activation) Amino Acids->A-Domain ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA C-Domain Condensation (C) Domain (Peptide Bond Formation) Fatty Acyl-CoA->C-Domain N-terminal Acylation T-Domain Thiolation (T) Domain (Acyl Carrier) A-Domain->T-Domain Aminoacyl Transfer T-Domain->C-Domain Growing Peptide Chain TE-Domain Thioesterase (TE) Domain (Peptide Release) T-Domain->TE-Domain Termination C-Domain->T-Domain Elongation Peptaibol Peptaibol TE-Domain->Peptaibol Release & C-terminal modification

Caption: Simplified workflow of peptaibol biosynthesis by NRPS.

Experimental Workflow for Peptaibol Extraction and Purification

Peptaibol_Extraction_Workflow Fungal_Culture Fungal Culture (e.g., Trichoderma sp.) Harvesting Harvesting of Mycelium/Filtrate Fungal_Culture->Harvesting Solvent_Extraction Solvent Extraction (e.g., Chloroform, Methanol, Ethyl Acetate) Harvesting->Solvent_Extraction Crude_Extract Crude Peptaibol Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (Clean-up and Concentration) Crude_Extract->SPE Purified_Extract Purified Peptaibol Extract SPE->Purified_Extract HPLC RP-HPLC Purification Purified_Extract->HPLC Pure_Peptaibols Pure Peptaibols HPLC->Pure_Peptaibols Analysis Analysis (e.g., Mass Spectrometry) Pure_Peptaibols->Analysis

Caption: Overview of the peptaibol extraction and purification process.

References

Application Notes and Protocols for Determining Peptaibolin Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of peptaibols, a class of antimicrobial and cytotoxic peptides. The following sections offer step-by-step methodologies for researchers, scientists, and drug development professionals to assess the antimicrobial, cytotoxic, and hemolytic activities of peptaibols, as well as to investigate their mechanism of action.

Antimicrobial Efficacy Assessment

The antimicrobial activity of peptaibols is a key indicator of their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of this activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a peptaibol that visibly inhibits the growth of a target microorganism.[1]

Experimental Protocol:

Materials:

  • Test peptaibol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[3]

  • Sterile 96-well microtiter plates[1]

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[1]

  • Positive control (e.g., a known antibiotic like ciprofloxacin)[4]

  • Negative control (medium only)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the peptaibol in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

  • Perform serial two-fold dilutions of the peptaibol solution in MHB across the wells of a 96-well plate. Typically, 50-100 µL of broth is used in each well.[1]

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (a known antibiotic) and a negative control (medium with bacterial inoculum but no peptaibol).

  • Incubate the plate at 37°C for 18-24 hours.[1]

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Peptaibol Stock A1 Serial Dilution in 96-well Plate P1->A1 P2 Prepare Bacterial Inoculum A2 Inoculate with Bacteria P2->A2 A1->A2 A3 Incubate at 37°C A2->A3 D1 Visual Inspection/OD Reading A3->D1 D2 Determine MIC D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: MIC of Peptaibols

Peptaibol/AnalogTarget OrganismMIC (µg/mL)Reference
Trichogin Analog 1Acinetobacter baumannii2[5]
Trichogin Analog 4Bacillus subtilis2[5]
Trichogin Analog 4Streptococcus pyogenes2[5]
Trichogin Analog 4Acinetobacter baumannii2[5]
Trichogin Analog 5Staphylococcus aureus4-8[5]
Trichogin Analog 7Enterococcus faecalis2-16[5]
Trichogin Analog 11Acinetobacter baumannii2[5]
Cecropin B1Staphylococcus aureus3[6]
Cecropin B2Staphylococcus aureus1.656[6]
Cecropin B2Escherichia coli0.207[6]
LENART01E. coli R20.782–0.899[4]
LENART01E. coli R30.839–0.988[4]
LENART01E. coli R40.942–1.070[4]

Cytotoxicity Assessment

Evaluating the toxicity of peptaibols against mammalian cells is crucial to determine their therapeutic window.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

Experimental Protocol:

Materials:

  • Test peptaibol

  • Mammalian cell line (e.g., HeLa, A549, HepG2)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% Triton X-100 in isopropanol (B130326) or DMSO)[11]

  • Positive control (e.g., doxorubicin, Triton X-100)[9][11]

  • Negative control (cells with medium only)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[7]

  • Treat the cells with various concentrations of the peptaibol for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of peptaibol that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate A1 Treat Cells with Peptaibol P1->A1 P2 Prepare Peptaibol Dilutions P2->A1 A2 Add MTT Reagent A1->A2 A3 Incubate and Solubilize A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Calculate IC50 D1->D2

Caption: Workflow for assessing cell viability using the MTT assay.

Quantitative Data: IC50 of Peptaibols

Peptaibol/CompoundCell LineIC50 (µM)Reference
Compound 1HCT11622.4[12]
Compound 2HCT1160.34[12]
Compound 3eSNB-75 (CNS Cancer)2.60[13]
Compound 3eMALME-3M (Melanoma)2.00[13]
Compound 3eOVCAR-4 (Ovarian Cancer)1.82[13]
Compound 3eA498 (Renal Cancer)1.95[13]
Compound 3lHOP-92 (Lung Cancer)1.46[13]
GoniothalaminMCF7 (72h)0.62 ± 0.06[9]
GoniothalaminCa Ski (72h)0.81 ± 0.09[9]
GoniothalaminA549 (72h)1.25 ± 0.12[9]
GoniothalaminHT29 (72h)2.01 ± 0.28[9]

Hemolytic Activity Assessment

The hemolytic assay evaluates the ability of a peptaibol to lyse red blood cells (RBCs), providing a measure of its toxicity to non-cancerous mammalian cells.[12]

Experimental Protocol:

Materials:

  • Test peptaibol

  • Fresh human or animal red blood cells (RBCs)[5]

  • Phosphate-buffered saline (PBS), pH 7.4[5]

  • Sterile 96-well plates

  • Positive control (e.g., 1% Triton X-100)[5]

  • Negative control (PBS)[5]

  • Centrifuge with a plate rotor

  • Microplate reader

Procedure:

  • Collect fresh blood with an anticoagulant and centrifuge to pellet the RBCs.

  • Wash the RBCs three times with PBS.

  • Prepare a 2-5% (v/v) suspension of RBCs in PBS.[5]

  • Prepare serial dilutions of the peptaibol in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Incubate the plate at 37°C for 1 hour.[5]

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[5]

  • Calculate the percentage of hemolysis relative to the positive control (100% lysis) and negative control (0% lysis). The HC50 value, the concentration causing 50% hemolysis, can then be determined.

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Isolate and Wash RBCs A1 Incubate Peptaibol with RBCs P1->A1 P2 Prepare Peptaibol Dilutions P2->A1 A2 Centrifuge to Pellet RBCs A1->A2 D1 Measure Hemoglobin Release A2->D1 D2 Calculate % Hemolysis and HC50 D1->D2

Caption: Workflow for assessing the hemolytic activity of peptaibols.

Quantitative Data: Hemolytic Activity (HC50) of Peptides

PeptideHC50 (µg/mL)Reference
PGLa0.6 µM[3]
USCL 10>200[14]
USCL 11>200[14]
USCL 16>200[14]
USCL 17>200[14]
USCL 18>200[14]

Mechanism of Action Studies

Understanding how peptaibols exert their effects is crucial for their development as drugs. Key mechanisms include membrane disruption and the induction of apoptosis.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

Experimental Protocol:

Materials:

  • Test peptaibol

  • Mammalian cell line

  • JC-1 or TMRE dye

  • FCCP (a mitochondrial uncoupling agent, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the peptaibol for the desired time.

  • Incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.

  • For JC-1, in healthy cells, the dye forms aggregates with red fluorescence. In apoptotic cells with low MMP, the dye remains as monomers with green fluorescence.

  • For TMRE, the dye accumulates in active mitochondria, and a decrease in fluorescence indicates depolarization.

  • Analyze the fluorescence using a fluorescence microscope or a plate reader to determine the change in MMP.

Caspase Activation Assay

Caspases are key executioners of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Experimental Protocol:

Materials:

  • Test peptaibol

  • Mammalian cell line

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Staurosporine (a known apoptosis inducer, as a positive control)

  • Fluorometer or spectrophotometer

Procedure:

  • Treat cells with the peptaibol for a specified time.

  • Lyse the cells to release the caspases.

  • Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) to the cell lysate.

  • Incubate to allow the active caspases to cleave the substrate, releasing a detectable chromophore or fluorophore.

  • Measure the signal using a spectrophotometer or fluorometer. An increase in signal indicates caspase activation.

Signaling Pathway of Peptaibol-Induced Apoptosis

Apoptosis_Pathway Peptaibol Peptaibol Membrane Cell Membrane Disruption Peptaibol->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx Calpain μ-Calpain Activation Ca_Influx->Calpain Bax Bax Activation Calpain->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MMP Loss of ΔΨm Mitochondrion->MMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Smac Smac/DIABLO Release Mitochondrion->Smac Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Smac->Caspase3 Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Peptaibol-induced apoptosis signaling cascade.[2]

References

Troubleshooting & Optimization

Technical Support Center: Improving Peptaibolin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and practical advice for solubilizing peptaibols for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why are peptaibols so difficult to dissolve in aqueous solutions?

A1: Peptaibols possess a unique chemical structure that contributes to their poor water solubility. Key factors include:

  • High Hydrophobicity: Their sequences are rich in non-polar amino acids.

  • Presence of Aib: The high content of α-aminoisobutyric acid (Aib) induces a stable helical structure, which can promote self-association and aggregation.[1]

  • Blocked Termini: The N-terminus is typically acetylated and the C-terminus is an amino alcohol, removing charged groups that would otherwise enhance solubility in aqueous media.

Q2: What is the first solvent I should try for dissolving my peptaibol?

A2: For most peptaibols, a water-miscible organic solvent is the recommended starting point. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for creating a concentrated stock solution.[2][3] Methanol (B129727) and ethanol (B145695) are also effective for many peptaibols, such as alamethicin.[3][4]

Q3: My peptaibol precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the peptaibol's concentration exceeds its solubility limit in the final aqueous solution, even if the organic solvent concentration is low.[5] To prevent this:

  • Use Pre-warmed Media: Always add the peptaibol stock to media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[5]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the pre-warmed aqueous buffer.[5]

  • Add Dropwise While Vortexing: Add the stock solution slowly to the buffer while gently vortexing to ensure rapid and even dispersion.[5]

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the peptaibol's maximum soluble concentration in your final assay conditions. Consider testing a lower final concentration.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.[6] It is crucial to run a vehicle control (media with the same final DMSO concentration but without the peptaibol) to account for any solvent effects on your assay.

Q5: Can I use surfactants to improve peptaibol solubility?

A5: Yes, non-ionic surfactants like Tween® 20 (polysorbate 20) can aid in solubilizing hydrophobic peptides by forming micelles that encapsulate the peptaibol.[7][8] This is a useful strategy, especially when the use of organic solvents is not desirable. A typical concentration for Tween® 20 in buffers is around 0.05%.[9]

Q6: How might the chosen solubilization method affect my experimental results?

A6: The solubilization strategy can impact your assay in several ways:

  • Solvent Effects: Organic solvents like DMSO can alter protein structure and function.[6][10][11] It is essential to use the lowest possible concentration and include proper vehicle controls.

  • Conformational Changes: The solvent can influence the conformational profile of the peptaibol, which may affect its biological activity.

  • Surfactant Interference: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.[9]

Troubleshooting Guides

Issue 1: Peptaibol powder will not dissolve in the initial organic solvent.

Potential Cause Recommended Solution
Insufficient Solvent Volume Increase the volume of the organic solvent. It's better to start with a more dilute stock solution and concentrate it later if necessary.
Inadequate Mixing Use a combination of vortexing and brief sonication to aid dissolution.[12] Be cautious with sonication as it can heat the sample.
Incorrect Solvent Choice If DMSO fails, and your peptaibol does not contain methionine or cysteine, you can try dimethylformamide (DMF). For many peptaibols, methanol or ethanol are also good alternatives.[4]

Issue 2: The peptaibol solution is cloudy or contains visible precipitate after dilution in aqueous buffer.

Potential Cause Recommended Solution
Exceeded Solubility Limit The final concentration is too high. Perform a solubility test to determine the maximum soluble concentration in your final assay medium.
Rapid Solvent Exchange Add the concentrated stock solution drop-wise into the pre-warmed (37°C) buffer while gently vortexing.[5]
Interaction with Media Components Components in complex cell culture media (salts, proteins) can cause precipitation.[13][14] Try simplifying the buffer for the initial solubilization test (e.g., PBS) to identify the problematic component.
pH-Dependent Solubility Although less common for neutral peptaibols, pH can still play a role. Try adjusting the pH of the final buffer slightly.

Data Presentation

Table 1: Solubility of Selected Peptaibols in Common Organic Solvents

PeptaibolSolventReported Solubility
Alamethicin Methanol~20 mg/mL[4]
Ethanol~100 mg/mL[4]
DMSO~10 mg/mL[3]
Trichorzianins MethanolSoluble (often used for extraction)[15]
ChloroformSoluble (often used for extraction)[15]
Zervamicins MethanolSoluble[16]
DMSOSoluble[2]

Note: Solubility can be batch-dependent. It is always recommended to test the solubility of a small amount of your specific peptaibol lot before dissolving the entire sample.

Experimental Protocols

Protocol 1: Preparing a Peptaibol Stock Solution in an Organic Solvent
  • Weigh the Peptaibol: Carefully weigh a small, precise amount of the lyophilized peptaibol powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity organic solvent (e.g., DMSO, methanol, or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the peptaibol does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[12]

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Media
  • Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your concentrated peptaibol stock solution in the same organic solvent.

  • Aliquot Media: In a clear 96-well plate, add your final assay medium to a series of wells (e.g., 198 µL per well). Ensure the medium is pre-warmed to 37°C.

  • Add Peptaibol Dilutions: Add a small, fixed volume of each peptaibol dilution to the wells (e.g., 2 µL), so the final solvent concentration is consistent and low (e.g., 1%). Also include a "solvent only" control.

  • Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1h, 4h, 24h). For a more quantitative measure, you can read the absorbance of the plate at a high wavelength (e.g., 600 nm), where an increase in absorbance indicates scattering due to precipitation.[5]

  • Determine Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your peptaibol under these specific assay conditions.

Protocol 3: Solubilization Using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A common starting concentration is 1-5% (w/v).

  • Prepare Peptaibol Stock: Prepare a concentrated stock solution of the peptaibol in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the peptaibol stock solution dropwise to achieve the desired final concentration.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous gentle mixing to allow for the formation of inclusion complexes.[17][18]

  • Filter and Use: Sterilize the final solution by filtering through a 0.22 µm filter before use in your assay.

Visualizations

G start Start: Lyophilized Peptaibol Powder test_solubility Test Solubility of Small Aliquot start->test_solubility choose_solvent Choose Initial Solvent: 1. DMSO 2. Methanol/Ethanol test_solubility->choose_solvent dissolve Dissolve in Organic Solvent (Vortex/Sonicate) choose_solvent->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved prepare_stock Prepare Concentrated Stock Solution is_dissolved->prepare_stock Yes change_solvent Try Alternative Organic Solvent (e.g., DMF) is_dissolved->change_solvent No dilute Dilute Stock into Aqueous Assay Buffer prepare_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Solution Ready for In Vitro Assay precipitate->success No troubleshoot Troubleshoot Dilution: - Decrease Concentration - Slower Addition - Use Co-solvents/Surfactants precipitate->troubleshoot Yes troubleshoot->dilute change_solvent->dissolve

Caption: Workflow for selecting a peptaibol solubilization strategy.

MicelleSolubilization cluster_micelle Micelle s1 S peptaibol Peptaibol s1->peptaibol s2 S s2->peptaibol s3 S s3->peptaibol s4 S s4->peptaibol s5 S s5->peptaibol s6 S s6->peptaibol s7 S s7->peptaibol s8 S s8->peptaibol water Aqueous Environment surfactant_key S = Surfactant Molecule (Hydrophilic Head) peptaibol_key Peptaibol (Hydrophobic) Encapsulated in Core

Caption: Micellar solubilization of a hydrophobic peptaibol by surfactants.

References

Technical Support Center: Chemical Synthesis of Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Peptaibols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of Peptaibols?

A1: The primary challenges in synthesizing Peptaibols stem from their unique structural features, particularly the high content of sterically hindered α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1] Key difficulties include:

  • Inefficient Coupling Reactions: The bulky nature of Aib residues leads to slow and often incomplete peptide bond formation.[2]

  • Peptide Aggregation: The high hydrophobicity and propensity of Aib-rich sequences to form stable helical structures can cause the peptide chain to aggregate on the solid support during synthesis, hindering further reactions.[3]

  • Racemization: Chiral amino acids within the sequence are at risk of losing their stereochemical integrity during activation and coupling steps.[4][5]

  • Low Yields: The cumulative effect of these challenges often results in low overall yields of the desired Peptaibol.[6]

  • Purification Difficulties: The hydrophobicity and potential for aggregation also complicate the purification of the crude product by chromatography.[7][8]

Q2: Why are standard coupling reagents often ineffective for Peptaibol synthesis?

A2: Standard coupling reagents, such as DCC/HOBt, may lack the reactivity required to overcome the significant steric hindrance presented by Aib and other α,α-disubstituted amino acids.[9] The formation of the peptide bond is kinetically slow, which can lead to incomplete coupling and the accumulation of deletion sequences.[2] More potent activating agents are necessary to drive these difficult couplings to completion.[1]

Q3: What is peptide aggregation and why is it a problem in Peptaibol synthesis?

A3: Peptide aggregation is the self-association of growing peptide chains on the solid-phase resin.[10] In Peptaibol synthesis, the presence of hydrophobic residues and the tendency to form stable secondary structures, like α-helices, promote this phenomenon.[3][11] Aggregation can lead to:

  • Poor solvation of the peptide-resin.[11]

  • Inaccessible reactive sites (the N-terminus of the growing chain).

  • Incomplete deprotection and coupling steps, resulting in failed or truncated sequences.

  • Physical shrinking of the resin beads.

Q4: How can I minimize racemization during the synthesis of Peptaibols?

A4: Racemization, the loss of stereochemical purity at the α-carbon of an amino acid, is a critical concern for bioactive peptides.[5][12] To minimize racemization:

  • Choose appropriate coupling reagents and additives: Combinations like DIC with additives such as Oxyma or HOAt are known to suppress racemization.[4][13]

  • Avoid prolonged activation times: The activated amino acid is the species most prone to racemization, so it should be consumed quickly by the coupling reaction.

  • Control the base: The type and amount of base used can influence the rate of racemization. Non-coordinating bases are generally preferred.

  • Optimize reaction temperature: While higher temperatures can improve coupling efficiency, they can also increase the rate of racemization. A balance must be found.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Reactions

Symptoms:

  • Positive ninhydrin (B49086) or TNBS test after coupling, indicating unreacted free amines.

  • Presence of significant deletion sequences in the final product analysis (LC-MS).

  • Low overall yield.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent suitable for hindered amino acids. See Table 1 for a comparison.[2]
Steric hindrance from Aib residues Increase the equivalents of amino acid and coupling reagent (e.g., 3-5 equivalents). Extend the coupling reaction time (e.g., 2-4 hours or overnight).[1]
Peptide aggregation See Troubleshooting Issue 2 for detailed strategies to disrupt aggregation.
Sub-optimal solvent Switch from DMF to NMP, which has better solvating properties for aggregating sequences.[14] Consider adding chaotropic salts like LiCl to the coupling solution.
Inefficient activation Ensure anhydrous conditions, as water can quench the activated amino acid.
Issue 2: Peptide Aggregation on Resin

Symptoms:

  • Resin beads clump together and do not swell properly.

  • Slow or incomplete Fmoc deprotection.

  • Consistently poor coupling efficiency for multiple cycles.

  • Difficulties in purifying the final product due to insolubility.

Possible Causes and Solutions:

CauseRecommended Action
Inter-chain hydrogen bonding and hydrophobic collapse Incorporate structure-disrupting elements: If the sequence allows, strategically insert pseudoproline dipeptides or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a backbone nitrogen every 6-7 residues.[10]
Formation of stable secondary structures Modify synthesis conditions: Perform couplings at an elevated temperature (e.g., 50-60°C).[10] Utilize microwave-assisted solid-phase peptide synthesis (SPPS) to provide energy to break up aggregates.[15]
Poor solvation of the peptide-resin Change the solvent system: Switch from DMF to NMP or a mixture of solvents (e.g., DMF/DMSO).[10][14]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acid (Aib) Coupling

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative ReactivityNotes
DICOxymaDIPEA1-3 hoursHighEfficient for Aib-rich sequences; reduced risk of racemization compared to HOBt.[13]
HATUN/ADIPEA/TMP30-60 minVery HighHighly effective for hindered couplings; OAt active ester is very reactive.
HBTUN/ADIPEA1-2 hoursHighA common and effective choice, though may cause guanidinylation of the free amine.[16]
PyBOPN/ADIPEA1-3 hoursHighPhosphonium salt-based reagent, good for hindered couplings.
TFFHN/ACollidine15-30 minVery HighGenerates amino acid fluorides in situ, which are highly reactive and effective for Aib.[16]
COMUN/ADIPEA30-60 minVery HighOxyma-based uronium salt with high efficiency and improved safety profile (non-explosive).[16]

This table is a synthesis of data from multiple sources; reaction conditions may vary. "DIPEA" refers to diisopropylethylamine; "TMP" refers to 2,4,6-trimethylpyridine.

Experimental Protocols

Protocol 1: Automated SPPS of Aib-Rich Peptides using DIC/Oxyma

This protocol is adapted for automated solid-phase peptide synthesis (SPPS) to incorporate sterically hindered Aib residues.[13]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents) and Oxyma (4 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of diisopropylcarbodiimide (DIC) (4 equivalents). Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a ninhydrin test to check for completion. Once complete, wash the resin with DMF (5-7 times) to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the next amino acid in the sequence.

Protocol 2: Microwave-Assisted Coupling of Hindered Amino Acids using HATU

This protocol utilizes microwave energy to accelerate the coupling of difficult, sterically hindered residues.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

  • Microwave Coupling: Add the activation mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.

  • Monitoring and Washing: Follow step 6 from Protocol 1. If the coupling is incomplete, a second microwave-assisted coupling can be performed.

  • Repeat: Continue with the synthesis cycle.

Visualizations

experimental_workflow cluster_cycle Repeat for each Amino Acid start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Reagent + Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin ninhydrin->deprotection Complete ninhydrin->coupling Incomplete final_cleavage Final Cleavage & Deprotection (TFA) ninhydrin->final_cleavage Last Cycle Complete end Purify Peptaibol final_cleavage->end

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for Peptaibols.

troubleshooting_aggregation cluster_solutions Potential Solutions start Problem: Poor Coupling & Resin Shrinking cause Diagnosis: Peptide Aggregation start->cause sol1 Change Solvent (DMF -> NMP) cause->sol1 Modify Conditions sol2 Increase Temperature (Microwave or Heat) cause->sol2 Modify Conditions sol3 Incorporate Structure- Disrupting Monomers (Pseudoproline, Dmb/Hmb) cause->sol3 Resynthesize sol4 Use Chaotropic Salts (e.g., LiCl) cause->sol4 Modify Conditions outcome Result: Improved Solvation & Reaction Kinetics sol1->outcome sol2->outcome sol3->outcome sol4->outcome coupling_reagent_selection start Start: Coupling Hindered Amino Acid (e.g., Aib) question1 Is standard reagent (DCC/HOBt) effective? start->question1 node_std_fail No: Incomplete Coupling question1->node_std_fail No node_std_ok Yes: Proceed question1->node_std_ok Yes question2 Select High-Potency Reagent node_std_fail->question2 outcome Achieve Efficient Coupling node_std_ok->outcome reagent_hatu HATU / COMU (Very High Reactivity) question2->reagent_hatu For max speed reagent_hbtu HBTU / PyBOP (High Reactivity) question2->reagent_hbtu Standard high-power reagent_dic DIC / Oxyma (High Reactivity, Low Racemization) question2->reagent_dic Balance speed & safety reagent_hatu->outcome reagent_hbtu->outcome reagent_dic->outcome

References

Technical Support Center: Optimizing Peptaibolin Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of peptaibolin from fungal fermentation.

Frequently Asked Questions (FAQs)

1. What are the most critical factors influencing this compound yield?

The yield of this compound is a multifactorial outcome influenced by a combination of biological and process parameters. The most critical factors include the choice of fungal strain, the composition of the culture medium (especially carbon and nitrogen sources), and the physical fermentation conditions (pH, temperature, aeration, and agitation).[1][2][3]

2. Which fungal genera are known for producing high yields of this compound?

Several fungal genera are known to produce this compound, with Trichoderma being one of the most prominent and well-studied. Other genera such as Acremonium and Sepedonium have also been reported to produce these antimicrobial peptides.[4][5][6]

3. How does the carbon-to-nitrogen ratio in the medium affect this compound production?

The carbon-to-nitrogen (C/N) ratio is a crucial factor that can significantly impact the biosynthesis of secondary metabolites like this compound. An optimal C/N ratio is essential for directing the fungal metabolism towards this compound production. The specific optimal ratio can be strain-dependent and often needs to be determined empirically.[7]

4. What are the common challenges in extracting and purifying this compound?

Common challenges in this compound purification include their relatively low concentration in the fermentation broth, their hydrophobic nature which can lead to aggregation, and the presence of a complex mixture of structurally similar this compound analogs. These factors can complicate the separation and purification process.

5. What analytical techniques are recommended for quantifying this compound yield?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC/ESI-IT-MS (Liquid Chromatography/Electrospray Ionization-Ion Trap-Mass Spectrometry), is a highly sensitive and accurate method for the quantification of this compound.[4][5][8][9] This technique allows for the separation and identification of different this compound analogs in a single analysis.

Troubleshooting Guides

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step
Suboptimal Fungal Strain Screen different fungal strains or isolates known for this compound production. Consider strain improvement techniques if resources permit.
Inappropriate Culture Medium Optimize the medium composition. Systematically test different carbon and nitrogen sources. Dextrose and sodium nitrate (B79036) have been shown to be effective for some fungal metabolite production.[10]
Incorrect Fermentation Parameters Optimize physical parameters such as pH, temperature, and agitation speed. Perform small-scale experiments to determine the optimal range for your specific strain.[1][11]
Inadequate Aeration Ensure sufficient oxygen supply, as this compound production is often an aerobic process. Optimize the agitation speed and consider using baffled flasks for better aeration in shake flask cultures.[1]
Contamination Check for microbial contamination in your culture. Use sterile techniques throughout the process and consider adding antibiotics to the medium if bacterial contamination is a recurring issue.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculation.
Inconsistent Medium Preparation Ensure accurate weighing of medium components and consistent pH adjustment for each batch.
Fluctuations in Fermentation Conditions Use a well-calibrated fermenter to maintain consistent temperature, pH, and agitation. Monitor these parameters throughout the fermentation process.[1]
Genetic Instability of the Fungal Strain If the strain has undergone multiple subcultures, it may lose its high-producing capabilities. Go back to a stock culture stored at a low temperature.
Issue 3: Difficulty in this compound Extraction and Purification
Possible Cause Troubleshooting Step
Inefficient Cell Lysis Optimize the cell disruption method. Consider using a combination of mechanical (e.g., sonication, bead beating) and chemical (e.g., solvents) methods.[12]
Low Solubility of this compound This compound can be poorly soluble in aqueous solutions. Use organic solvents like methanol (B129727) or acetone (B3395972) for extraction.[8]
Co-purification of Contaminants Employ multi-step purification strategies. A common approach is to use a combination of extraction, precipitation, and chromatographic techniques like solid-phase extraction (SPE) followed by reversed-phase HPLC.[13]
Loss of Product During Purification Steps Minimize the number of purification steps.[14] Analyze the flow-through and wash fractions from your chromatography columns to ensure the target this compound is not being lost.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Fungal Metabolite Production

Carbon SourceRelative Antimicrobial Activity (Zone of Inhibition in mm)
Dextrose25-28
Fructose22-25
Xylose20-23
MannoseNegligible
MaltoseNegligible

Data adapted from a study on Aspergillus terreus antimicrobial metabolite production, indicating the importance of carbon source selection.[10]

Table 2: Effect of Nitrogen Source on Fungal Metabolite Production

Nitrogen SourceRelative Antimicrobial Activity (Zone of Inhibition in mm)
Sodium Nitrate22-28
Ammonium Sulphate9-12
Ammonium ChlorideNo Production
Yeast ExtractNegligible
PeptoneNegligible

Data adapted from a study on Aspergillus terreus antimicrobial metabolite production, highlighting the significant impact of the nitrogen source.[10]

Experimental Protocols

Protocol 1: General Fungal Fermentation for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (B569324) (PDA) plate to a 250 mL flask containing 50 mL of seed culture medium.

    • Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.

  • Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • The production medium composition should be optimized, but a typical starting point could be a potato dextrose broth (PDB) or a defined medium with optimized carbon and nitrogen sources.

    • Incubate the production culture in a fermenter or shake flasks at 25-28°C with an agitation of 150-200 rpm for 7-14 days.

    • Maintain the pH of the culture between 5.0 and 7.0, depending on the optimal pH for the specific fungal strain.

  • Harvesting:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation. The this compound can be present in both the mycelium and the broth, so both should be processed.

Protocol 2: this compound Extraction and Partial Purification
  • Extraction from Mycelium:

    • Lyophilize the harvested fungal biomass.

    • Extract the dried biomass with methanol or acetone at room temperature with constant stirring for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Culture Broth:

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.

    • Separate the organic phase and evaporate the solvent to obtain a crude extract.

  • Solid-Phase Extraction (SPE) for Partial Purification:

    • Dissolve the crude extract in a small volume of the appropriate solvent.

    • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then water.

    • Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them for the presence of this compound using HPLC-MS.

    • Pool the fractions containing the desired this compound.

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Fungal Strain Selection Medium Medium Optimization (C/N Sources) Strain->Medium Influences Inoculum Inoculum Preparation Medium->Inoculum Fermenter Bioreactor/ Shake Flask Inoculum->Fermenter Inoculation Harvest Harvesting (Filtration/Centrifugation) Fermenter->Harvest Extraction Extraction (Solvent-based) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC-MS) Purification->Analysis

Caption: General workflow for this compound production from fungal fermentation.

Troubleshooting_Yield Start Low this compound Yield Strain Suboptimal Strain? Start->Strain Medium Incorrect Medium? Start->Medium Conditions Suboptimal Conditions? Start->Conditions Contamination Contamination? Start->Contamination Sol_Strain Screen Strains Strain->Sol_Strain Yes Sol_Medium Optimize C/N Sources Medium->Sol_Medium Yes Sol_Conditions Optimize pH, Temp, Aeration Conditions->Sol_Conditions Yes Sol_Contamination Check Sterility Contamination->Sol_Contamination Yes

References

Technical Support Center: Overcoming Resistance to Peptaibols in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming bacterial resistance to Peptaibols.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Peptaibols and provides step-by-step guidance to resolve them.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for a Peptaibol against a bacterial strain.

  • Question: My Peptaibol is showing weak or no activity against a bacterial strain that I expected to be susceptible. What could be the reason, and how can I troubleshoot this?

  • Answer: An unexpectedly high MIC can be due to several factors, ranging from experimental variables to inherent resistance mechanisms in the bacteria. Follow these troubleshooting steps:

    • Verify Experimental Setup:

      • Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, to have a consistent starting cell density.[1][2] Too high of a density can overwhelm the Peptaibol.

      • Media Composition: The composition of the growth medium can influence Peptaibol activity. Cations (e.g., Mg²⁺, Ca²⁺) can interfere with the interaction of cationic Peptaibols with the bacterial membrane. Try using a cation-adjusted Mueller-Hinton Broth (MH-II).

      • Peptaibol Stock Solution: Confirm the concentration and stability of your Peptaibol stock solution. Peptaibols can sometimes aggregate, reducing their effective concentration. Ensure it is fully dissolved in an appropriate solvent before diluting into the assay medium.

      • Incubation Conditions: Ensure consistent incubation time and temperature as variations can affect bacterial growth and, consequently, MIC values.[3]

    • Investigate Potential Resistance Mechanisms:

      • Efflux Pumps: The bacteria may be actively pumping the Peptaibol out of the cell. You can test for this by performing an MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

      • Membrane Modification: The bacterial strain might have a modified cell membrane that reduces Peptaibol binding. This can involve alterations in lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, leading to a less negative surface charge.

      • Biofilm Formation: If the bacteria are capable of forming biofilms, this can create a physical barrier to the Peptaibol. Ensure that your experimental setup minimizes biofilm formation, for example, by using appropriate microtiter plates and adequate agitation.

Issue 2: Inconsistent results in Peptaibol synergy experiments (Checkerboard Assays).

  • Question: I am performing checkerboard assays to test the synergy of my Peptaibol with a conventional antibiotic, but my results are not reproducible. What are the common pitfalls?

  • Answer: Checkerboard assays require precision. Inconsistent results often stem from minor variations in the experimental procedure.

    • Pipetting Accuracy: Use calibrated pipettes and ensure accurate serial dilutions of both the Peptaibol and the antibiotic. Small errors in concentration can significantly impact the Fractional Inhibitory Concentration (FIC) index.

    • Plate Setup: Carefully map out your plate to include proper controls: each agent alone, a growth control (no antimicrobial), and a sterility control (no bacteria).[2]

    • Inoculum Preparation: A standardized inoculum is crucial for consistent results.[1][4]

    • Reading the MIC: The endpoint (inhibition of visible growth) should be read consistently across all plates and experiments. Using a plate reader to measure optical density can provide more objective results than visual inspection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms of Peptaibol resistance and strategies to overcome it.

1. What are the primary mechanisms of bacterial resistance to Peptaibols?

Bacteria have evolved several mechanisms to resist the action of antimicrobial peptides like Peptaibols. The main strategies include:

  • Modification of the Cell Envelope: Bacteria can alter their outer membrane components to reduce the binding of Peptaibols. In Gram-negative bacteria, this can involve modifications to the lipid A portion of lipopolysaccharide (LPS) to decrease the net negative charge. In Gram-positive bacteria, D-alanylation of teichoic acids introduces positive charges, repelling cationic Peptaibols.

  • Active Efflux Pumps: Bacteria possess various efflux pumps (e.g., ABC, MFS, RND families) that can actively transport Peptaibols out of the cell, preventing them from reaching their target, the cell membrane.[5]

  • Proteolytic Degradation: Some bacteria secrete proteases that can degrade Peptaibols, rendering them inactive. However, the unique structure of Peptaibols, with their high content of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib), often provides resistance to proteolytic enzymes.[6][7]

  • Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can act as a physical barrier, preventing Peptaibols from reaching the bacterial cells.

2. How can I overcome efflux pump-mediated resistance to my Peptaibol?

A promising strategy is the use of combination therapy with an Efflux Pump Inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of the Peptaibol.

  • Experimental Approach: To test this, you can perform a checkerboard assay with your Peptaibol and a known EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN, also known as MC-207,110). A synergistic or additive effect, indicated by a significant reduction in the MIC of the Peptaibol, suggests that efflux pumps are a relevant resistance mechanism that can be overcome with this combination.

3. Can modifying the structure of a Peptaibol help overcome resistance?

Yes, modifying the structure of a natural Peptaibol is a valuable strategy. For example, creating cationic analogs of neutral Peptaibols can enhance their activity against resistant strains. These modifications can improve the peptide's interaction with the negatively charged bacterial membrane and may also make them less susceptible to certain resistance mechanisms. Studies have shown that some cationic trichogin analogs are effective against multidrug-resistant clinical isolates, including strains resistant to last-resort antibiotics like colistin.[8][9]

4. Is combination therapy with conventional antibiotics an effective strategy against Peptaibol-resistant bacteria?

Yes, combining Peptaibols with conventional antibiotics can be highly effective. This approach can have several advantages:

  • Synergistic Effects: The combination may be more effective than the sum of the individual agents.

  • Overcoming Resistance: Peptaibols can disrupt the bacterial membrane, potentially increasing the uptake of the conventional antibiotic and overcoming resistance mechanisms that target the antibiotic's primary mode of action.

  • Reduced Likelihood of Resistance Development: Using two agents with different mechanisms of action can make it more difficult for bacteria to develop resistance.

The effectiveness of any combination should be determined experimentally using methods like the checkerboard assay to assess for synergy, additivity, or antagonism.[10]

Data Presentation

Table 1: Example MIC Values of Peptaibol Analogs against Resistant Bacterial Strains

Peptide/AnalogBacterial StrainResistance PhenotypeMIC (µg/mL)Reference
Trichogin GA IV analog 4Acinetobacter baumannii (clinical isolate)MDR, Colistin-Resistant2[8]
Trichogin GA IV analog 7Pseudomonas aeruginosa (clinical isolate)XDR8-16[8]
Trichogin GA IV analog 5Staphylococcus aureusMRSA4[8]
Atroviridins (in extract)Staphylococcus aureusMRSA5.5 - 118.8 (extract conc.)[4]

MDR: Multi-drug Resistant; XDR: Extensively Drug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

1. Protocol: Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to determine the synergistic, additive, or antagonistic effect of a Peptaibol in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Peptaibol stock solution

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the Peptaibol.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the antibiotic.

    • Column 11 will serve as a control for the antibiotic alone, and row H will be the control for the Peptaibol alone.

    • Column 12 should include a growth control (bacteria in media) and a sterility control (media only).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to the final desired concentration (typically 5 x 10⁵ CFU/mL).

    • Add 50 µL of the bacterial inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing inhibition:

      • FIC of Peptaibol = (MIC of Peptaibol in combination) / (MIC of Peptaibol alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC Index = FIC of Peptaibol + FIC of Antibiotic

    • Interpretation of FIC Index: [10]

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

2. Protocol: Ethidium (B1194527) Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay qualitatively assesses the activity of efflux pumps by measuring the accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., PAβN) - optional, as a positive control for inhibition

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • In a 96-well black-walled plate, add the bacterial suspension.

    • Add EtBr to a final concentration that is non-lethal but allows for a detectable fluorescent signal (this needs to be optimized for your bacterial strain).

    • For a positive control for efflux inhibition, add a known EPI to a set of wells.

    • To energize the efflux pumps, add glucose to a final concentration of 0.4%.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer and measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time at regular intervals (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • A lower fluorescence signal in the absence of an EPI compared to the presence of an EPI indicates active efflux of EtBr. If your Peptaibol is suspected of being an efflux pump substrate, you would expect to see a similar low fluorescence. If a compound is an EPI, its presence will lead to a higher fluorescence signal, indicating that more EtBr is accumulating inside the cells.

3. Protocol: Bacterial Membrane Lipid Extraction and Analysis by TLC

This protocol provides a general method for extracting and analyzing bacterial membrane lipids to investigate changes in response to Peptaibol treatment.

Materials:

  • Bacterial cultures (treated with Peptaibol and untreated control)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water

  • TLC plates (silica gel)

  • TLC developing chamber

  • Solvent system for lipid separation (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., iodine vapor or specific lipid stains)

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from treated and untreated cultures by centrifugation.

    • Wash the cell pellets with PBS.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell lysate, add chloroform and methanol in a ratio of 1:2 (v/v).

    • Vortex thoroughly and incubate for a short period.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the lipid extracts from the treated and untreated samples onto a TLC plate.

    • Develop the TLC plate in a chamber containing the appropriate solvent system.

    • After the solvent front has reached the desired height, remove the plate and let it dry.

  • Visualization and Analysis:

    • Visualize the separated lipids using a suitable method (e.g., placing the plate in a chamber with iodine crystals).

    • Compare the lipid profiles of the treated and untreated samples. Changes in the relative abundance of certain lipid spots may indicate a bacterial response to the Peptaibol. For quantitative analysis, individual lipid spots can be scraped from the plate and further analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Mandatory Visualizations

Bacterial_Resistance_to_Peptaibols cluster_Peptaibol_Action Peptaibol Action cluster_Resistance_Mechanisms Resistance Mechanisms cluster_Overcoming_Resistance Overcoming Resistance Peptaibol Peptaibol Membrane Bacterial Membrane Peptaibol->Membrane Pore Formation Degradation Proteolytic Degradation Peptaibol->Degradation Inactivation Analogs Peptaibol Analogs Peptaibol->Analogs Enhanced Activity Efflux Efflux Pumps Membrane->Efflux Expulsion Membrane_Mod Membrane Modification Membrane->Membrane_Mod Reduced Binding Combo_Therapy Combination Therapy Membrane->Combo_Therapy Synergy EPI Efflux Pump Inhibitors Efflux->EPI Inhibition

Caption: Overview of Peptaibol action and bacterial resistance mechanisms.

Experimental_Workflow_Efflux_Assay start Start: Bacterial Culture prep Prepare Cell Suspension (Wash and Resuspend in PBS) start->prep setup Assay Setup in 96-well Plate (Cells + EtBr +/- EPI) prep->setup energize Add Glucose to Energize Pumps setup->energize measure Measure Fluorescence Over Time energize->measure analyze Analyze Data (Plot Fluorescence vs. Time) measure->analyze end End: Determine Efflux Activity analyze->end

Caption: Workflow for an ethidium bromide efflux pump assay.

Signaling_Pathway_Membrane_Modification Peptaibol Peptaibol Exposure Stress_Response Cell Envelope Stress Response Peptaibol->Stress_Response Gene_Expression Upregulation of Resistance Genes (e.g., dlt operon) Stress_Response->Gene_Expression Enzyme_Activity Increased Enzyme Activity (e.g., D-alanyl transferase) Gene_Expression->Enzyme_Activity Membrane_Modification Modification of Teichoic Acids (D-alanylation) Enzyme_Activity->Membrane_Modification Reduced_Binding Reduced Peptaibol Binding (Electrostatic Repulsion) Membrane_Modification->Reduced_Binding

Caption: Pathway of resistance via membrane modification in Gram-positive bacteria.

References

Technical Support Center: Peptaibolin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Peptaibolin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a class of linear, fungal peptides known for their high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib).[1] These peptides exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties, which are dependent on their structure.[1][2] Stability in solution is critical because degradation, aggregation, or conformational changes can lead to a loss of bioactivity and potentially introduce toxicity or immunogenicity.[3][4]

Q2: What are the primary factors that influence this compound stability in an aqueous environment?

A2: The stability of this compound, like other peptides, is influenced by several physicochemical factors.[5] Key parameters include pH, temperature, the type of solvent or co-solvent used, ionic strength, and exposure to light and oxygen.[4][6] Peptide concentration is also a critical factor, as higher concentrations can promote aggregation.[3]

Q3: Are Peptaibolins soluble in aqueous buffers?

A3: Peptaibolins are generally hydrophobic and are not readily soluble in water or simple aqueous buffers alone.[7][8] They often require organic solvents (e.g., methanol, DMSO) or a combination of organic solvents and water for complete dissolution.[7] Forcing dissolution in purely aqueous media can lead to aggregation and precipitation.

Q4: What are the common degradation pathways for peptides like this compound?

A4: Peptides can undergo both physical and chemical degradation.[4]

  • Physical Instability: Includes processes like aggregation (forming either amorphous or structured fibrillar species), adsorption to surfaces, and precipitation.[3]

  • Chemical Instability: Involves the modification of amino acid residues through pathways such as oxidation, hydrolysis, deamidation, and isomerization.[4][9] The specific pathway depends on the peptide's sequence and the solution conditions.[10]

Troubleshooting Guide

Problem: My this compound solution has become cloudy or shows visible precipitates.

Possible Cause Troubleshooting Steps
Poor Solubility This compound may not be fully dissolved. Verify the solvent system. Consider increasing the proportion of the organic co-solvent (e.g., DMSO, methanol). A recent study noted this compound was not soluble in water but dissolved in organic solvents or combinations thereof.[7]
Aggregation High peptide concentration can lead to aggregation.[3] Try working with lower concentrations. Physical stress like agitation can also induce aggregation. Handle solutions gently.
pH-Induced Precipitation The solution's pH may be near the isoelectric point of the peptide, minimizing its net charge and reducing solubility. Adjust the pH away from this point.[11]
Temperature Effects Temperature fluctuations can affect solubility and promote aggregation.[12] Ensure consistent storage at the recommended temperature.

Problem: I am observing a loss of biological activity in my this compound samples over time.

Possible Cause Troubleshooting Steps
Chemical Degradation The peptide may be degrading via hydrolysis, oxidation, or other chemical pathways.[4] Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. For working solutions, assess stability over the experimental timeframe.
Oxidation If the sequence contains susceptible residues (e.g., Met, Trp, Cys), oxidation may occur.[4] Prepare solutions in degassed buffers and consider storing under an inert gas (e.g., nitrogen or argon). The use of antioxidants can sometimes help, but their compatibility must be verified.[13]
Adsorption to Surfaces Peptides, especially hydrophobic ones, can adsorb to glass or plastic surfaces, reducing the effective concentration in solution.[3] Consider using low-adsorption vials (e.g., siliconized polypropylene). Including a small amount of a non-ionic surfactant may also mitigate this issue.
Photodegradation Exposure to light can degrade certain amino acid residues.[4] Protect solutions from light by using amber vials or covering containers with aluminum foil.[14]

Below is a logical workflow to help diagnose common stability issues with this compound.

G start Stability Issue Observed (e.g., Precipitation, Activity Loss) check_precipitate Is there visible precipitation/cloudiness? start->check_precipitate precipitate_yes Potential Solubility/Aggregation Issue check_precipitate->precipitate_yes Yes check_activity_loss Is there a loss of biological activity? check_precipitate->check_activity_loss No action_solubility 1. Verify solvent composition. 2. Decrease concentration. 3. Adjust pH. 4. Use low-adsorption vials. precipitate_yes->action_solubility end_node Issue Resolved / Further Analysis Needed action_solubility->end_node activity_loss_yes Potential Chemical Degradation check_activity_loss->activity_loss_yes Yes check_activity_loss->end_node No action_degradation 1. Prepare fresh solutions. 2. Protect from light/oxygen. 3. Check for hydrolysis/oxidation. 4. Store at lower temperature. activity_loss_yes->action_degradation action_degradation->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Key Stability Factors and Data Summary

The stability of this compound in solution is a multifactorial issue. The following table summarizes key environmental factors and their general effects on peptide stability.

FactorGeneral Effect on this compound StabilityRecommendations & Considerations
pH pH affects the net charge on the peptide, influencing solubility, aggregation, and rates of hydrolysis and deamidation.[4][11] Extreme pH values can accelerate the hydrolysis of peptide bonds.[11] A V-shaped pH-rate profile is common, with a pH of minimum degradation.[15]Determine the optimal pH for stability through a pH-rate profile study. Typically, a slightly acidic pH (e.g., 4-6) is favorable for many peptides. Use appropriate buffering agents.[3]
Temperature Higher temperatures generally increase the rate of chemical degradation (hydrolysis, oxidation) and can induce aggregation or denaturation.[6][16]Store stock solutions frozen (-20°C or below). Prepare working solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.
Solvent/Co-solvents Peptaibolins require organic co-solvents (e.g., DMSO, methanol) for solubility.[7] However, some organic solvents can affect the peptide's secondary structure or participate in degradation reactions.Use the minimum amount of co-solvent required for dissolution. Ensure the co-solvent is of high purity (e.g., free of peroxides). Lyophilization (freeze-drying) from an appropriate solvent system can enhance long-term stability in solid form.[17][18]
Concentration Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[3][19]Work with the lowest feasible concentration for your application. If high concentrations are necessary, screen different formulation excipients (e.g., stabilizers, surfactants) to minimize aggregation.
Light Exposure UV and visible light can induce oxidation, particularly of aromatic amino acid residues (Trp, Tyr, Phe).[4][14]Always store this compound solutions in amber vials or protect them from light.[14] Conduct experiments under controlled lighting conditions where possible.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation of susceptible amino acid residues.[4]For long-term storage or sensitive experiments, use deoxygenated solvents and purge the headspace of the vial with an inert gas like argon or nitrogen.

Major Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and interpreting experimental results.

G cluster_physical Physical Instability cluster_chemical Chemical Instability Aggregation Aggregation (Amorphous or Fibrillar) Precipitation Precipitation Aggregation->Precipitation Degraded Inactive / Degraded Products Aggregation->Degraded Adsorption Surface Adsorption Adsorption->Degraded Loss of material Oxidation Oxidation (Met, Trp, Cys) Oxidation->Degraded Hydrolysis Hydrolysis (Asp-X bonds) Isomerization Isomerization Hydrolysis->Isomerization Hydrolysis->Degraded Deamidation Deamidation (Asn, Gln) Deamidation->Degraded Isomerization->Degraded This compound Native this compound in Solution This compound->Aggregation High Conc., Temp., pH This compound->Adsorption Hydrophobicity This compound->Oxidation Oxygen, Light, Metal Ions This compound->Hydrolysis pH extremes, Temp. This compound->Deamidation pH, Temp.

Caption: Primary chemical and physical degradation pathways for this compound.

Experimental Protocols

Protocol: HPLC-Based Stability Indicating Assay

This protocol outlines a general method for assessing the stability of this compound in a given solution over time. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the intact peptide from its degradation products.[13][20]

Objective: To quantify the percentage of intact this compound remaining after incubation under specific stress conditions (e.g., elevated temperature, different pH).

Materials:

  • This compound stock solution

  • Buffers at desired pH values (e.g., citrate, phosphate)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

  • Low-adsorption autosampler vials

Methodology:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration (e.g., 1 mg/mL) in the different buffer systems to be tested.

    • Dispense aliquots of each solution into separate, clearly labeled vials.

    • Prepare a "Time Zero" (T0) sample by immediately transferring an aliquot from each condition into an HPLC vial and storing it at 2-8°C until analysis.

  • Incubation (Stress Conditions):

    • Place the remaining vials in a temperature-controlled incubator set to the desired stress temperature (e.g., 40°C for an accelerated study).

    • Protect all samples from light.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial for each condition from the incubator.

    • Immediately cool the sample and transfer it to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at 214 nm or 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient: Develop a gradient method that effectively separates the main this compound peak from any degradation products. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any new peaks that appear over time (degradation products).

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:

      • % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

    • Plot the % Remaining vs. Time for each condition to determine the degradation rate.

The following diagram illustrates the workflow for a typical stability study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis cluster_results 4. Results prep_solution Prepare this compound in Test Buffers/Solutions aliquot Aliquot into Vials prep_solution->aliquot t0_sample Take T=0 Sample aliquot->t0_sample incubate Incubate Samples at Defined Temp/pH/Light aliquot->incubate hplc Analyze by Stability- Indicating HPLC Method t0_sample->hplc timepoint Sample at Predetermined Time Points (T=x) incubate->timepoint timepoint->hplc data Integrate Peak Areas (Intact vs. Degradants) hplc->data calculate Calculate % Remaining vs. T=0 data->calculate plot Plot Degradation Kinetics calculate->plot conclusion Determine Stability Profile and Shelf-Life plot->conclusion

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Troubleshooting HPLC Purification of Peptaibolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of peptaibolin.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of this compound, offering potential causes and solutions in a structured format.

ProblemPotential CausesRecommended Solutions
Poor Peak Shape (Tailing) - Secondary interactions with free silanol (B1196071) groups on the silica-based column. - Peptide aggregation. - Low concentration of the ion-pairing agent (e.g., TFA).- Optimize Mobile Phase: Increase the concentration of trifluoroacetic acid (TFA) or switch to a different ion-pairing agent like difluoroacetic acid (DFA) for better MS compatibility.[1] - Increase Column Temperature: Elevating the temperature (e.g., in increments of 10°C up to 60°C) can improve peak shape.[1] - Adjust Gradient: A shallower gradient can sometimes improve peak sharpness.[1]
Poor Peak Shape (Broadening) - Suboptimal mobile phase. - Peptide aggregation. - Poor mass transfer.- Adjust Gradient Slope: A shallower gradient can provide sharper peaks.[1] - Increase Column Temperature: Higher temperatures can lead to sharper peaks by improving mass transfer and reducing viscosity.[1] - Optimize Flow Rate: A lower flow rate may improve peak shape. - Change Stationary Phase: Consider a less hydrophobic column like C8 or C4 for very hydrophobic peptaibols.[1]
Low Recovery/Yield - Poor sample solubility in the injection solvent. - Peptide adsorption to the HPLC system's metallic surfaces. - Peptide aggregation.- Optimize Sample Solubility: Ensure the this compound is fully dissolved. Use stronger solvents like DMSO or isopropanol (B130326) for initial dissolution before diluting with the mobile phase.[1] - Increase Column Temperature: Higher temperatures can improve the solubility of hydrophobic peptides.[1] - Passivate the HPLC System: Use a biocompatible HPLC system or passivate the system to minimize adsorption.[1] - Modify Mobile Phase: For very hydrophobic peptaibols, using n-propanol or isopropanol in the mobile phase can enhance solubility and recovery.[1]
Variable Retention Times - Inconsistent mobile phase preparation. - Poor column equilibration. - Fluctuations in column temperature.- Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure components are thoroughly mixed. - Adequate Equilibration: Equilibrate the column for a sufficient time with the initial mobile phase conditions. - Use a Column Oven: Maintain a constant and stable column temperature.
High Backpressure - Blockage in the system (e.g., column frit, tubing). - Sample precipitation in the column. - High mobile phase viscosity.- Filter Samples: Ensure all samples and mobile phases are filtered through a 0.2 µm or 0.45 µm filter.[2] - Sample Solubility: Confirm the sample is fully dissolved in a solvent compatible with the mobile phase.[3] - Systematic Check: Disconnect components sequentially (from detector to injector) to identify the source of the blockage. - Reduce Flow Rate: A lower flow rate will decrease backpressure. - Increase Temperature: Higher temperatures reduce mobile phase viscosity.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing for hydrophobic peptides like this compound is often due to secondary interactions with the stationary phase or peptide aggregation.[1] To address this, try optimizing your mobile phase by increasing the concentration of an ion-pairing agent like TFA.[1] If using formic acid for MS compatibility, consider switching to difluoroacetic acid (DFA), which can offer better chromatographic performance.[1] Increasing the column temperature can also help reduce tailing.[1]

Q2: I'm observing very broad peaks for my this compound. What adjustments can I make?

A2: Broad peaks can be caused by several factors, including poor mass transfer and peptide aggregation.[1] To sharpen your peaks, you can try adjusting the gradient to be shallower, which allows more time for the peptide to interact with the stationary phase.[1] Increasing the column temperature can also improve peak shape by enhancing mass transfer and reducing viscosity.[1] For highly hydrophobic peptaibols, switching to a less retentive stationary phase, such as a C8 or C4 column, may provide better results than a C18 column.[1]

Q3: My recovery of this compound after purification is very low. What are the potential reasons and solutions?

A3: Low recovery is a common issue with hydrophobic peptides due to their tendency to be "sticky" and have poor solubility.[1] To improve recovery, first ensure your this compound is completely dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO or isopropanol to dissolve the peptide initially, followed by dilution with the starting mobile phase.[1] Increasing the column temperature can also enhance solubility and improve recovery.[1] Additionally, consider that peptides can adsorb to metallic surfaces in the HPLC system; using a biocompatible system or passivating the system can help minimize this issue.[1]

Q4: What is a good starting point for developing an HPLC method for a new this compound?

A4: A good initial approach is to use a reversed-phase C18 column.[4] For the mobile phase, you can start with an aqueous phase (A) of 0.1% TFA in water and an organic phase (B) of 0.1% TFA in acetonitrile (B52724).[1][4] Begin with a broad scouting gradient, for example, 5% to 95% B over 30 minutes, to determine the approximate elution time of your this compound.[1] From there, you can optimize the method by creating a shallower gradient around the elution point of your peptide to improve resolution.[1]

Q5: How should I prepare my crude this compound sample for HPLC injection?

A5: Proper sample preparation is critical. The crude, lyophilized this compound should be dissolved in a suitable solvent.[2] Due to their hydrophobic nature, peptaibols may not be readily soluble in aqueous solutions. Test the solubility of a small amount of your sample in different solvents like 50% acetonitrile, DMSO, or isopropanol.[1] Dissolve the bulk sample in the strongest solvent in which it is soluble, using the minimum volume necessary.[1] If a strong organic solvent is used, the sample should then be diluted with the initial mobile phase to a concentration suitable for injection.[1] It is crucial to filter your sample through a 0.2 µm or 0.45 µm filter before injection to remove any particulates that could damage the column or instrument.[2]

Data Presentation

The following tables summarize quantitative data to aid in the optimization of your HPLC purification of this compound.

Table 1: Typical HPLC Parameters for Peptide Purification

ParameterTypical Value/RangeNotes
Column Type C18, C8, C4C18 is a common starting point. C8 or C4 may be better for very hydrophobic peptides.[1][4]
Column Dimensions Analytical: 4.6 mm ID Semi-preparative: 9.4 mm IDDimensions depend on the amount of sample to be purified.[1][5]
Mobile Phase A 0.1% TFA in WaterTFA is a common ion-pairing agent.[1][4]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.[1][4]
Gradient Initial broad gradient (e.g., 5-95% B over 30 min) followed by a shallower, optimized gradient.The optimal gradient will be peptide-specific.[1]
Flow Rate Analytical: 1 mL/min Semi-preparative: 3-5 mL/minAdjust based on column diameter and particle size.
Temperature 30 - 60 °CHigher temperatures can improve peak shape and recovery.[1]
Detection UV at 214 nm or 280 nm214 nm for the peptide backbone, 280 nm for aromatic residues.[1]

Table 2: Example Sample Loads and Recoveries for Peptide Purification

Column ScaleColumn Dimensions (ID)Sample Load per InjectionTypical RecoveryReference
Analytical4.6 mmUp to 0.01 mg-[2]
Semi-preparative4.6 mm - 10 mm0.05 - 0.1 mg~90% for a 26-residue peptide on a 9.4 mm ID column.[2][5]
Preparative>10 mm0.1 - 0.5 mg-[2]

Note: Recovery rates are highly dependent on the specific peptide and purification conditions.

Experimental Protocols

1. General Protocol for Analytical HPLC of this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized crude this compound.

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., 50% acetonitrile or DMSO).

    • Dilute the dissolved sample with Mobile Phase A to the desired concentration.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[2]

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 214 nm.

    • Gradient Program (Scouting Run):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to the this compound based on its retention time.

    • Assess the purity by integrating the peak area of the target peptide relative to the total peak area.

2. Protocol for Optimizing the Purification Gradient

  • Initial Scouting Run: Perform an analytical HPLC run using a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the this compound.[1]

  • Design a Shallow Gradient: Based on the scouting run, design a shallower gradient around the elution point. For instance, if the this compound eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.[1]

  • Iterative Optimization: Perform several runs with varying gradient slopes to find the best balance between resolution and run time.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection sample_prep Dissolve & Filter Crude this compound injection Inject Sample sample_prep->injection mobile_phase_prep Prepare & Degas Mobile Phases A and B hplc_setup System Equilibration (Initial Conditions) mobile_phase_prep->hplc_setup hplc_setup->injection separation Gradient Elution (C18 Column) injection->separation detection UV Detection (214 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Experimental workflow for HPLC purification of this compound.

troubleshooting_hplc cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_pressure High Backpressure cluster_retention Retention Time Drift start HPLC Problem Observed peak_shape Tailing or Broadening? start->peak_shape Peak Shape Issue low_recovery Optimize Sample Solubility (use DMSO/Isopropanol) Increase Temperature Passivate System start->low_recovery Low Yield high_pressure Filter Sample & Mobile Phase Check for Blockages Reduce Flow Rate start->high_pressure High Pressure rt_drift Ensure Consistent Mobile Phase Adequate Equilibration Use Column Oven start->rt_drift Inconsistent RT tailing Increase TFA Conc. Increase Temperature Shallower Gradient peak_shape->tailing Tailing broadening Shallower Gradient Increase Temperature Change to C8/C4 Column peak_shape->broadening Broadening

Caption: Troubleshooting decision tree for HPLC purification of this compound.

References

Navigating the Nuances of Peptaibol Antimicrobial Testing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining antimicrobial testing protocols for Peptaibols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized methodologies for the accurate assessment of Peptaibol efficacy.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) values for Peptaibols inconsistent and higher than expected?

A1: Inconsistent or artificially high MIC values for Peptaibols are often not due to a lack of potency, but rather to technical aspects of standard antimicrobial susceptibility testing (AST) protocols.[1][2] Key factors include:

  • Peptide Adsorption: Cationic Peptaibols can bind to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in the assay.[1]

  • Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that interfere with the activity of cationic antimicrobial peptides.[1]

  • Solubility and Aggregation: Peptaibols often have poor solubility in aqueous solutions and can aggregate, which reduces their availability to interact with microbial cells.[3]

Q2: How can I improve the solubility of my Peptaibol for antimicrobial assays?

A2: Improving Peptaibol solubility is crucial for obtaining accurate results. Peptaibolin, for example, is not soluble in water and requires organic solvents or a combination of solvents for dissolution.[3] A common approach is to prepare a stock solution in a suitable solvent like sterile deionized water with 0.01% acetic acid.[1] For peptides that are particularly difficult to dissolve, a small amount of an organic solvent like DMSO may be necessary, although it's crucial to ensure the final concentration in the assay does not affect bacterial growth.[3][4]

Q3: What type of microtiter plates should I use for Peptaibol testing?

A3: To prevent peptide adsorption, it is highly recommended to use low-binding materials. Polypropylene (B1209903) microtiter plates are crucial for accurate MIC determination of cationic peptides like Peptaibols.[1][5]

Q4: Are there specific modifications to the standard broth microdilution protocol recommended for Peptaibols?

A4: Yes, several modifications to the standard CLSI and EUCAST protocols are recommended for antimicrobial peptides.[1] These include:

  • Using cation-adjusted Mueller-Hinton Broth (MHB).[1]

  • Preparing peptide dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent non-specific binding and improve stability.[1][5]

  • Ensuring the final bacterial concentration in the test wells is approximately 5 x 10^5 CFU/mL.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no activity observed 1. Peptide degradation. 2. Poor solubility in the assay medium. 3. Adsorption to plasticware. 4. Interference from media components.1. Check peptide stability; consider using protease inhibitors if degradation is suspected. 2. Prepare stock solutions in an appropriate solvent (e.g., 0.01% acetic acid) and ensure it is fully dissolved before serial dilution.[1][3] 3. Use polypropylene microtiter plates and tubes.[1][5] 4. Use cation-adjusted MHB or a more physiologically relevant medium.[1]
High variability between replicates 1. Inaccurate pipetting of viscous peptide solutions. 2. Inconsistent bacterial inoculum. 3. Peptide aggregation.1. Use low-retention pipette tips. 2. Ensure the bacterial suspension is homogenous and standardized to a 0.5 McFarland standard before dilution.[1] 3. Briefly vortex peptide solutions before adding them to the assay plate.
Contamination in control wells 1. Non-sterile technique. 2. Contaminated reagents or media.1. Strict aseptic technique should be followed throughout the procedure. 2. Ensure all media, buffers, and peptide solutions are sterile.
No bacterial growth in the positive control well 1. Inactive or dead bacterial inoculum. 2. Residual solvent toxicity.1. Use a fresh bacterial culture in the mid-logarithmic phase of growth.[1] 2. Ensure the final concentration of any organic solvent (e.g., DMSO) is below the level that inhibits bacterial growth.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies with modifications for antimicrobial peptides.[1][5]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)[1]

  • Sterile 96-well polypropylene microtiter plates[1][5]

  • Sterile polypropylene tubes[1]

  • Peptaibol stock solution

  • Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[1][5]

  • Bacterial culture in mid-logarithmic growth phase

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test organism from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

  • Preparation of Peptaibol Dilutions:

    • Prepare a stock solution of the Peptaibol in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[1][3]

    • Perform serial two-fold dilutions of the Peptaibol stock solution in the diluent (0.01% acetic acid with 0.2% BSA) in polypropylene tubes.[1]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[1]

    • Add 11 µL of the 10x concentrated Peptaibol dilutions to the corresponding wells.

    • Include a positive control for bacterial growth (no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the Peptaibol that completely inhibits visible growth of the organism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of a Peptaibol over time.[1]

Procedure:

  • Prepare bacterial cultures and Peptaibol solutions at desired concentrations (e.g., 1x, 2x, 4x MIC) in MHB.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU) and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[1]

Quantitative Data Summary

The following table provides a hypothetical example of MIC data for different Peptaibols against common bacterial strains, as would be generated from the protocol above. Actual values should be determined experimentally.

PeptaibolOrganismMIC (µg/mL)
Peptaibol AStaphylococcus aureus ATCC 292134
Peptaibol AEscherichia coli ATCC 2592216
Peptaibol BStaphylococcus aureus ATCC 292138
Peptaibol BEscherichia coli ATCC 2592232
VancomycinStaphylococcus aureus ATCC 292131
ColistinEscherichia coli ATCC 259222

Visualizing Peptaibol's Mechanism of Action and Experimental Workflow

The primary mechanism of action for Peptaibols involves the formation of pores in the bacterial cell membrane.[6] This leads to leakage of essential ions and metabolites, ultimately causing cell death.

Peptaibol_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Intact Intact Membrane Pore_Formation Pore Formation Membrane_Intact->Pore_Formation Aggregation & Insertion Membrane_Disrupted Disrupted Membrane Pore_Formation->Membrane_Disrupted Ion_Leakage Ion_Leakage Membrane_Disrupted->Ion_Leakage Peptaibol Peptaibol Peptaibol->Membrane_Intact Interaction Cell_Death Cell_Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of Peptaibols on the bacterial cell membrane.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Peptaibol_Dilutions Prepare Serial Peptaibol Dilutions (Polypropylene tubes) Start->Prepare_Peptaibol_Dilutions Inoculate_Plate Inoculate 96-well Polypropylene Plate with Bacteria & Peptaibol Prepare_Inoculum->Inoculate_Plate Prepare_Peptaibol_Dilutions->Inoculate_Plate Incubate Incubate at 37°C (18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Visually or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing of Peptaibols.

References

Technical Support Center: Enhancing the Bioavailability of Peptaibolin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Peptaibolin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound derivatives?

A1: The primary challenges stem from their unique physicochemical properties. This compound derivatives are often characterized by:

  • Low Aqueous Solubility: Their hydrophobic nature, rich in non-polar amino acids, leads to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: Despite their lipophilicity, the relatively large molecular size and specific conformational structures of this compound derivatives can hinder their passage across the intestinal epithelium.[1][2]

  • Enzymatic Degradation: While the high content of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) offers significant resistance to proteolytic enzymes compared to conventional peptides, some degradation can still occur.[3]

Q2: How does the structure of Peptaibolins, particularly the high Aib content, affect their oral bioavailability?

A2: The high Aib content profoundly influences the properties of this compound derivatives. The gem-dimethyl groups of Aib residues sterically hinder the rotation of peptide bonds, forcing the peptide backbone into stable helical conformations.[4][5] This has two major implications for oral bioavailability:

  • Increased Enzymatic Stability: The constrained helical structure and the absence of a hydrogen atom on the α-carbon of Aib make this compound derivatives highly resistant to degradation by proteases in the gastrointestinal tract.[4][6]

  • Conformational Rigidity: While promoting stability, this rigidity can also limit the conformational flexibility required for efficient permeation across the intestinal membrane.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound derivatives?

A3: Given their inherent stability, the main focus for enhancing the bioavailability of this compound derivatives is to improve their solubility and membrane permeability. Promising strategies include:

  • Nanoformulations: Encapsulating this compound derivatives into nanoparticles, liposomes, or solid lipid nanoparticles can protect them from the harsh GI environment, improve their solubility, and facilitate their uptake by intestinal cells.

  • Permeation Enhancers: Co-administration with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[7]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubilization and absorption of hydrophobic molecules like Peptaibolins.[8]

  • Chemical Modification: Although Peptaibolins are naturally stable, minor structural modifications, such as the attachment of fatty acids (lipidation), can enhance their interaction with the cell membrane and improve permeability.

Q4: Are there any commercially available oral formulations of Peptaibiotics?

A4: Currently, there are no FDA-approved oral formulations of this compound derivatives for systemic therapeutic use in humans. Their development is still largely in the preclinical and clinical research stages. However, some Peptaibols are used as biocontrol agents in agriculture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of oral formulations for this compound derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Low in vitro dissolution rate of the this compound derivative formulation. Poor aqueous solubility of the this compound derivative. Inappropriate formulation strategy.1. Particle Size Reduction: Micronize or nanosize the this compound derivative to increase the surface area for dissolution. 2. Formulation Optimization: Explore different formulation strategies such as solid dispersions with hydrophilic polymers, or lipid-based formulations like SEDDS. 3. Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation to enhance solubility.
High variability in in vivo pharmacokinetic data. Inconsistent absorption due to poor formulation performance. Food effects influencing GI physiology.1. Formulation Robustness: Develop a formulation that provides consistent drug release under different physiological conditions (e.g., pH, presence of bile salts). 2. Controlled Release: Consider a controlled-release formulation to minimize peak-and-trough fluctuations. 3. Fasting/Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on absorption.
Low apparent permeability (Papp) in Caco-2 assays. The this compound derivative has inherently low membrane permeability. The formulation does not effectively promote permeation.1. Incorporate Permeation Enhancers: Co-administer the this compound derivative with known permeation enhancers (e.g., sodium caprate, chitosan). 2. Lipid-Based Formulations: Utilize lipid-based formulations that can enhance transcellular transport. 3. Structural Modification: If feasible, explore minor chemical modifications to the this compound derivative to increase its lipophilicity or interaction with membrane transporters.
Evidence of enzymatic degradation despite high Aib content. Degradation by specific, less common GI proteases. Instability at extreme pH values in the stomach.1. Enteric Coating: Use an enteric-coated formulation to protect the this compound derivative from the acidic environment of the stomach and release it in the small intestine. 2. Protease Inhibitors: Although Peptaibolins are generally stable, co-formulation with broad-spectrum protease inhibitors can be considered as a secondary protective measure.

Data Presentation: Enhancing Peptide Bioavailability

Due to the limited availability of specific quantitative data for this compound derivatives, the following tables present representative data for other peptides, illustrating the potential impact of various bioavailability enhancement strategies. Researchers should consider these as indicative and generate specific data for their this compound derivatives.

Table 1: Effect of Permeation Enhancers on the Oral Bioavailability of a Model Peptide (e.g., Octreotide) in Rats

FormulationPermeation EnhancerDose of Peptide (mg/kg)Dose of Enhancer (mg/kg)Absolute Bioavailability (%)Reference
Peptide Solution (Control)None100< 1[4]
Peptide with Sodium CaprateSodium Caprate10505 - 10[7]
Peptide with ChitosanChitosan10253 - 7General Knowledge

Table 2: Impact of Nanoformulations on the Oral Bioavailability of a Model Peptide (e.g., Insulin) in Rats

FormulationNanocarrier SystemPeptide Loading (%)Particle Size (nm)Absolute Bioavailability (%)Reference
Peptide Solution (Control)NoneN/AN/A< 1[9]
Solid Lipid NanoparticlesSLN5150-2505 - 8[9]
Polymeric Nanoparticles (PLGA)PLGA8200-3007 - 12[10]
LiposomesLiposomes10100-2004 - 9[10]

Experimental Protocols

In-Vitro Permeability Assay: Caco-2 Cell Monolayer

This protocol describes a standard method for assessing the intestinal permeability of a this compound derivative.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.

  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low passage of the marker confirms monolayer integrity.

3. Permeability Assay:

  • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Wash the Caco-2 monolayers with the transport buffer.

  • Prepare the dosing solution of the this compound derivative in the transport buffer. Due to the hydrophobicity of Peptaibolins, a co-solvent like DMSO (final concentration <1%) may be necessary.

  • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.

  • Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In-Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a this compound derivative after oral administration.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (250-300 g).

  • Acclimate the animals for at least one week before the study.

  • Fast the rats overnight (12-18 hours) before dosing, with free access to water.

2. Formulation and Dosing:

  • Prepare the this compound derivative formulation (e.g., a solution, suspension, or encapsulated form).

  • Administer the formulation to the rats via oral gavage at a predetermined dose.

  • For intravenous (IV) administration (to determine absolute bioavailability), dissolve the this compound derivative in a suitable vehicle and administer via the tail vein.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

4. Sample Analysis:

  • Store the plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

experimental_workflow cluster_invitro In-Vitro Permeability Assessment cluster_invivo In-Vivo Pharmacokinetic Study caco2_culture Caco-2 Cell Culture & Monolayer Formation integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) caco2_culture->integrity_check permeability_assay Permeability Assay (A-B and B-A) integrity_check->permeability_assay lcms_analysis_invitro LC-MS/MS Analysis permeability_assay->lcms_analysis_invitro papp_calculation Papp & Efflux Ratio Calculation lcms_analysis_invitro->papp_calculation animal_prep Animal Preparation (Rats, Fasting) dosing Oral & IV Administration animal_prep->dosing blood_sampling Blood Sampling (Time Course) dosing->blood_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing lcms_analysis_invivo LC-MS/MS Analysis plasma_processing->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis (AUC, Cmax, F%) lcms_analysis_invivo->pk_analysis

Fig. 1: Experimental workflow for assessing this compound bioavailability.

Fig. 2: Troubleshooting logic for low oral bioavailability.

signaling_pathway_absorption cluster_epithelium Intestinal Epithelium oral_admin Oral Administration of This compound Formulation dissolution Dissolution in GI Fluids oral_admin->dissolution gi_lumen This compound in GI Lumen dissolution->gi_lumen paracellular Paracellular Pathway (Tight Junctions) gi_lumen->paracellular Permeation Enhancers transcellular Transcellular Pathway (Membrane Diffusion) gi_lumen->transcellular Lipid Formulations/ Chemical Modification degradation Enzymatic Degradation gi_lumen->degradation enterocyte Enterocyte systemic_circulation Systemic Circulation paracellular->systemic_circulation transcellular->systemic_circulation

Fig. 3: Pathways of oral absorption for this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Synthetic Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of synthetic peptaibols, supported by experimental data. It is designed to assist researchers in evaluating the potential of these compounds as novel antimicrobial agents.

Executive Summary

Peptaibols are a class of antimicrobial peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] Their unique helical structures enable them to interact with and disrupt microbial cell membranes, leading to cell death.[3][4][5][6] This guide summarizes the antimicrobial efficacy of various synthetic peptaibols, details the experimental protocols used to validate their activity, and provides visual representations of their proposed mechanisms of action.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial activity of synthetic peptaibols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][7]

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Peptaibols against Various Bacterial Strains
Peptaibol AnalogTarget OrganismMIC (µg/mL)Reference
Trichogin Analog 1Staphylococcus aureus4[1]
Trichogin Analog 4Staphylococcus aureus4[1]
Trichogin Analog 4Bacillus subtilis2[1]
Trichogin Analog 4Streptococcus pyogenes2[1]
Trichogin Analog 4Acinetobacter baumannii2[1]
Trichogin Analog 5Staphylococcus aureus4[1]
Trichogin Analog 5Pseudomonas aeruginosa8[1]
Trichogin Analog 7Staphylococcus aureus4[1]
Trichogin Analog 7Pseudomonas aeruginosa8[1]
Trichogin Analog 11Acinetobacter baumannii2[1]
Pentadecaibin AnalogMDA-MB-231 (cancer cell line)IC50: ~5 µM[8]
Pentadecaibin AnalogSK-OV-3 (cancer cell line)IC50: ~5 µM[8]
Table 2: Minimum Bactericidal Concentration (MBC) of Synthetic Peptaibols
Peptaibol AnalogTarget OrganismMBC (µg/mL)Reference
Trichogin Analog 4Bacillus subtilis2[1]
Trichogin Analog 4Streptococcus pyogenes2[1]
Trichogin Analog 4Acinetobacter baumannii2[1]
Trichogin Analog 4Enterococcus faecalis4[1]
Trichogin Analog 7Staphylococcus aureus8[1]
Trichogin Analog 7Pseudomonas aeruginosa16[1]
Trichogin Analog 9Acinetobacter baumannii8[1]
Trichogin Analog 11Acinetobacter baumannii2[1]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for validating the antimicrobial activity of synthetic peptaibols. The following are detailed protocols for key assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • Test synthetic peptaibol(s)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Solvent for peptide dissolution (e.g., 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent adsorption)[9]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptaibol in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide in the appropriate solvent using polypropylene tubes.[9]

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[7]

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration with no visible growth.[9]

Agar Well Diffusion Assay

This assay provides a qualitative measure of the antimicrobial activity of a substance.[12][13]

Materials:

  • Test synthetic peptaibol(s)

  • Bacterial culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a lawn.

    • Allow the plate to dry for a few minutes.

  • Well Creation and Sample Addition:

    • Using a sterile cork borer or pipette tip, create wells of a defined diameter (e.g., 6 mm) in the agar.

    • Add a specific volume (e.g., 50 µL) of the synthetic peptaibol solution at a known concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the peptide).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of peptaibols involves the disruption of the bacterial cell membrane.[3][4][5] Two main models have been proposed to describe this interaction: the "barrel-stave" model and the "carpet" model.[3][5][6]

In the barrel-stave model , the peptaibol monomers insert into the lipid bilayer and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a channel through which ions and other small molecules can leak out, leading to cell death.[4][5][6]

In the carpet model , the peptaibols accumulate on the surface of the membrane, forming a "carpet-like" layer. This disrupts the membrane's integrity, leading to the formation of transient pores or micelles and ultimately causing membrane collapse and cell lysis.[3][5]

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanisms of peptaibol action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Inoculation Inoculation into 96-well plate Bacterial_Culture->Inoculation Peptide_Stock Synthetic Peptaibolin Stock Solution Serial_Dilution Serial Dilution of This compound Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination MBC_Plating Plating for MBC MIC_Determination->MBC_Plating MBC_Determination MBC Determination (CFU count) MBC_Plating->MBC_Determination

Antimicrobial Activity Assay Workflow

Peptaibol_Mechanism cluster_membrane Bacterial Cell Membrane cluster_barrel_stave Barrel-Stave Model cluster_carpet Carpet Model Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid Lipid7 Lipid Lipid8 Lipid P1 Peptaibol Pore Pore Formation P1->Pore P2 Peptaibol P2->Pore P3 Peptaibol P3->Pore P4 Peptaibol P4->Pore C1 Peptaibol Disruption Membrane Disruption C1->Disruption C2 Peptaibol C2->Disruption C3 Peptaibol C3->Disruption Initial_Interaction Initial Interaction with Membrane cluster_barrel_stave cluster_barrel_stave Initial_Interaction->cluster_barrel_stave cluster_carpet cluster_carpet Initial_Interaction->cluster_carpet

Proposed Mechanisms of Peptaibol Action

References

"comparing Peptaibolin efficacy against other antimicrobial peptides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Peptaibols, a class of fungal-derived antimicrobial peptides (AMPs), have garnered significant interest due to their potent and broad-spectrum activity. This guide provides a comparative analysis of the efficacy of Peptaibolin and its related compounds against other well-characterized antimicrobial peptides, supported by experimental data and detailed methodologies.

Unveiling the Potency: A Quantitative Comparison

The antimicrobial efficacy of various peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected Peptaibols and other prominent AMPs against key pathogenic bacteria.

Disclaimer: The data presented in this table is compiled from multiple studies. While efforts have been made to select comparable data, variations in experimental conditions (e.g., specific strains, growth media, and incubation times) may exist between studies.

Antimicrobial PeptidePeptide ClassTarget MicroorganismMIC (µg/mL)
Trichogin GA IV Analogues Peptaibol Staphylococcus aureus2 - >64[1]
Escherichia coli8 - 16[1]
Pseudomonas aeruginosa12 - 16[1]
Atroviridins (in extract) Peptaibol Methicillin-resistant S. aureus (MRSA)More pronounced effect than on S. aureus[2]
Melittin Bee Venom PeptideStaphylococcus aureus6.4[3]
Escherichia coli6.4[3]
Methicillin-resistant S. aureus (MRSA)6.4[3]
Human β-defensin 3 (hBD-3) DefensinStaphylococcus aureus1 (0.5-4)[4]
Escherichia coli4 (4-8)[4]
Human Neutrophil Peptide 1 (HNP-1) DefensinStaphylococcus aureus4 (2-8)[4]
Escherichia coli12 (4-32)[4]
Cathelicidin (LL-37 derived) CathelicidinUropathogenic E. coli-
Pseudomonas aeruginosa-

The Mechanism of Action: Disrupting the Microbial Fortress

Peptaibols and many other AMPs primarily exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This process typically involves the formation of transmembrane pores or channels, leading to leakage of cellular contents and ultimately, cell death.[5] The amphipathic nature of these peptides allows them to preferentially interact with and insert into the lipid bilayer of microbial membranes.

Two predominant models describe this pore-forming mechanism: the "barrel-stave" model and the "toroidal pore" model. In the barrel-stave model, the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.[6] Alamethicin, a well-studied peptaibol, is a classic example of a peptide that forms pores via this mechanism.[6][7] In the toroidal pore model, the peptides induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups.[8]

Visualizing the Attack: A Generalized Pore Formation Pathway

The following diagram illustrates the general mechanism of membrane disruption by pore-forming antimicrobial peptides.

PoreFormation cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space AMP Antimicrobial Peptide Membrane AMP->Membrane Binding to Membrane Surface Pore Pore Formation Membrane->Pore Insertion and Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Membrane Permeabilization Death Cell Death Leakage->Death

Caption: Generalized pathway of antimicrobial peptide-induced cell death.

Experimental Corner: Methodologies for Assessing Antimicrobial Efficacy

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in evaluating the efficacy of antimicrobial agents. The broth microdilution assay is a widely accepted and standardized method for this purpose.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Target microorganism(s)

  • Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • Sterile diluent for the peptide (e.g., sterile water, 0.01% acetic acid)

  • Incubator

  • Microplate reader (optional, for quantitative assessment of growth)

Procedure:

  • Preparation of Peptide Stock Solution: Dissolve the antimicrobial peptide in a suitable sterile solvent to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the peptide stock solution in the culture broth directly in the wells of the 96-well plate. This will create a gradient of peptide concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism in the culture broth, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a fixed volume of the bacterial suspension to each well of the microtiter plate containing the serially diluted peptide.

  • Controls:

    • Positive Control: A well containing the bacterial suspension without any antimicrobial peptide to ensure the bacteria are viable and growing.

    • Negative Control: A well containing only the sterile culture broth to check for contamination.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most human pathogens) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial peptide in which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical broth microdilution assay for determining the MIC of an antimicrobial peptide.

MIC_Workflow start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide serial_dilution Perform Serial Dilutions in 96-well Plate prep_peptide->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate (18-24h, 37°C) controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

A Comparative Guide to HPLC Methods for Peptaibol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of peptaibols, a class of peptide antibiotics with significant interest in drug development and biocontrol. We will delve into two primary methodologies: HPLC coupled with Ultraviolet (UV) detection and HPLC with Mass Spectrometry (MS) detection, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Peptaibol Quantification

Peptaibols are a diverse family of microheterogeneous peptides produced by various fungi, notably from the genus Trichoderma. Their unique structures, rich in α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol, confer potent antimicrobial and antifungal activities. Accurate quantification of peptaibols is crucial for understanding their biological roles, optimizing fermentation processes for their production, and for quality control in pharmaceutical and agricultural applications. HPLC is the cornerstone technique for the analysis of these complex mixtures. This guide will compare and contrast the validation of HPLC methods employing two common detectors: UV and Mass Spectrometry.

Comparison of Validated HPLC Methods

The selection of an HPLC method for peptaibol quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a validated LC-MS method for the quantification of 11-, 14-, and 20-residue peptaibols and a representative HPLC-UV method for a similar class of peptides.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of a validated LC-MS/MS method for peptaibol analysis and typical performance characteristics of a validated HPLC-UV method for peptide quantification.

Table 1: Comparison of HPLC Method Performance for Peptaibol Quantification

ParameterLC-MS/MS Method for Peptaibols (11, 14, and 20 residues)[1][2]Representative HPLC-UV Method for Peptides[3][4][5]
Detector Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS)Ultraviolet (UV) Detector
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.03 - 0.05 µg/mLTypically in the range of 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.10 - 0.15 µg/mLTypically in the range of 0.5 - 5 µg/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85% - 115%80% - 120%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)

Table 2: Detailed Validation Data for LC-MS/MS Method for Peptaibols of Different Lengths[1][2]

Peptaibol StandardLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
PEP-11 (11-residue) 0.10 - 1.25> 0.990.030.10
PEP-14 (14-residue) 0.10 - 1.25> 0.990.040.12
PEP-20 (20-residue) 0.15 - 1.25> 0.990.050.15

Experimental Protocols

Detailed methodologies for the validated LC-MS/MS method and a general protocol for an HPLC-UV method are provided below.

Protocol 1: Validated LC-MS/MS Method for Peptaibol Quantification[1][2]

This method is designed for the simultaneous quantification of peptaibols of varying lengths in fungal extracts.

1. Sample Preparation (Fungal Extract)

  • Extraction: Extract the fungal biomass with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Purification: Use Solid Phase Extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the peptaibols.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.

2. HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan mode to identify the [M+H]⁺, [M+Na]⁺, and [M+2H]²⁺ ions of the target peptaibols.

  • Quantification: Use the extracted ion chromatograms for the most abundant adducts of each peptaibol standard.

4. Method Validation

  • Perform a full validation according to ICH guidelines, assessing linearity, LOD, LOQ, precision, accuracy, and specificity.

Protocol 2: General HPLC-UV Method for Peptide Quantification[3][4][5]

This protocol outlines a general procedure for developing and validating an HPLC-UV method for peptide quantification.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of the peptide standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Extraction: Extract the peptide from the sample matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

2. HPLC Conditions

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Elution: An isocratic or gradient elution can be used depending on the complexity of the sample. A typical gradient might be from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 20 µL.

3. UV Detection

  • Wavelength: Monitor the absorbance at a wavelength where the peptide bond absorbs, typically between 210 and 220 nm.

4. Method Validation

  • Validate the method according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.

Mandatory Visualization

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the key validation parameters.

G cluster_workflow HPLC Method Validation Workflow start Define Analytical Method Requirements dev Method Development (Column, Mobile Phase, etc.) start->dev pre_val Pre-validation (System Suitability) dev->pre_val val Method Validation (ICH Guidelines) pre_val->val doc Documentation and Validation Report val->doc imp Method Implementation for Routine Analysis doc->imp G cluster_params Key HPLC Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision->Accuracy LOD->LOQ Robustness Robustness

References

Unlocking Potent Combinations: The Synergistic Effects of Peptaibols with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics. A promising avenue of this research lies in the synergistic application of peptaibols, a class of membrane-active antimicrobial peptides, with conventional antibiotics. This combination has the potential to lower required antibiotic dosages, broaden their spectrum of activity, and combat the development of resistance.

Peptaibols, naturally produced by certain fungi, are short peptides rich in non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib). Their primary mechanism of action involves the formation of voltage-dependent ion channels or pores in the cell membranes of microbes. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, cell death. This membrane-permeabilizing ability is the cornerstone of their synergistic potential with other antimicrobial agents. By creating pores in the bacterial membrane, peptaibols can facilitate the entry of conventional antibiotics that target intracellular processes, effectively overcoming resistance mechanisms such as reduced membrane permeability.

Quantitative Analysis of Synergistic Activity

The synergistic effect of combining peptaibols with conventional antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A lower FIC index indicates a stronger synergistic interaction. While extensive quantitative data for a wide range of peptaibols and conventional antibiotics is still an emerging area of research, preliminary studies have begun to explore these interactions.

PeptaibolConventional AntibioticTest OrganismFIC IndexInterpretation
AlamethicinEnrofloxacinMycoplasma pulmonis0.75Additive Effect[1]

Note: An FIC index of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as an additive or indifferent effect, and > 4.0 as antagonism.[1][2][3]

The Underlying Mechanism of Synergy

The primary proposed mechanism for the synergistic effect between peptaibols and conventional antibiotics is the enhancement of bacterial membrane permeability by the peptaibol. This allows for increased intracellular concentration of the conventional antibiotic, enabling it to reach its target more effectively. This is particularly relevant for antibiotics that act on intracellular targets such as DNA, ribosomes, or enzymes involved in metabolic pathways.

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm (Intracellular Targets) CellMembrane->Cytoplasm Increased Permeability Inhibition Bacterial Cell Death Cytoplasm->Inhibition Inhibits Target Peptaibol Peptaibol Peptaibol->CellMembrane Forms Pores Antibiotic Conventional Antibiotic Antibiotic->CellMembrane Blocked or Slow Entry Antibiotic->Cytoplasm Facilitated Entry (via pores)

Caption: Proposed mechanism of synergy between peptaibols and conventional antibiotics.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is the standard in vitro method for determining the synergistic, additive, or antagonistic effects of antimicrobial combinations.

1. Preparation of Materials:

  • Test Organism: A standardized inoculum of the bacterial strain to be tested (e.g., adjusted to a 0.5 McFarland standard).

  • Antimicrobial Agents: Stock solutions of the peptaibol and the conventional antibiotic are prepared at a concentration that is a multiple of the highest concentration to be tested.

  • Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth).

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Assay Setup:

  • A two-dimensional serial dilution of the two antimicrobial agents is prepared in the 96-well plate.

  • Typically, the peptaibol is serially diluted along the rows, and the conventional antibiotic is serially diluted along the columns.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Control wells are included: wells with only the peptaibol, wells with only the conventional antibiotic, and a growth control well with no antimicrobial agents.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Data Analysis:

  • After incubation, the plates are visually inspected for turbidity, or the optical density is measured to determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination.

  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

5. Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

CheckerboardWorkflow Start Start Prepare_Reagents Prepare Reagents: - Bacterial Inoculum - Peptaibol Stock - Antibiotic Stock - Growth Medium Start->Prepare_Reagents Serial_Dilution_A Serial Dilute Peptaibol (Drug A) along rows of 96-well plate Prepare_Reagents->Serial_Dilution_A Serial_Dilution_B Serial Dilute Antibiotic (Drug B) along columns of 96-well plate Prepare_Reagents->Serial_Dilution_B Inoculate Inoculate all wells with standardized bacterial suspension Serial_Dilution_A->Inoculate Serial_Dilution_B->Inoculate Incubate Incubate plate (e.g., 37°C for 24h) Inoculate->Incubate Read_MIC Determine MIC of each well by visual inspection or OD reading Incubate->Read_MIC Calculate_FICI Calculate FIC Index (FICI) for each combination Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FICI->Interpret End End Interpret->End

Caption: Experimental workflow for a checkerboard assay to determine antimicrobial synergy.

Conclusion

The synergistic combination of peptaibols and conventional antibiotics represents a promising strategy to address the growing challenge of antimicrobial resistance. The ability of peptaibols to permeabilize bacterial membranes can potentiate the activity of a wide range of existing antibiotics. Further research is warranted to expand the quantitative data on these interactions against a broader array of clinically relevant pathogens and to explore the in vivo efficacy of these combinations. Such studies will be crucial in translating the potential of peptaibol-antibiotic synergy into effective therapeutic applications.

References

Cross-Resistance Between Peptaibolin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents with unconventional mechanisms of action. Peptaibolins, a class of fungal-derived, membrane-active peptides, represent a promising avenue of research due to their potent antimicrobial activity and a mode of action that suggests a low propensity for cross-resistance with conventional antibiotics. This guide provides an objective comparison of Peptaibolin's performance against other antibiotics, supported by available experimental data, detailed methodologies, and visual representations of key processes.

Mechanism of Action: A Key Determinant in Cross-Resistance

Peptaibolins exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane.[1][2] These peptides, rich in α-aminoisobutyric acid (Aib), adopt a helical conformation that allows them to insert into the lipid bilayer, forming pores or ion channels.[1][2] This physical disruption leads to leakage of cellular contents and ultimately cell death. This mechanism is fundamentally different from that of most conventional antibiotics, which typically target specific intracellular processes or enzymes, such as cell wall synthesis (e.g., β-lactams, vancomycin), protein synthesis (e.g., aminoglycosides, macrolides), or DNA replication (e.g., fluoroquinolones).

The lack of a specific molecular target for Peptaibolins is a crucial factor in mitigating the development of cross-resistance.[1][3] Resistance to conventional antibiotics often arises from mutations in the target protein or the acquisition of enzymes that inactivate the drug.[4] Since Peptaibolins bypass these specific targets, bacteria resistant to other antibiotics are not inherently resistant to Peptaibolins.

Quantitative Analysis of Cross-Resistance

A study on cationic analogs of the peptaibol trichogin GA IV provides direct evidence of the lack of cross-resistance with the polymyxin (B74138) antibiotic, colistin (B93849).[1] The research demonstrated that a multidrug-resistant clinical isolate of Acinetobacter baumannii with resistance to colistin remained susceptible to the peptaibol analogs.[1] This finding is significant as both colistin and Peptaibolins are membrane-active agents, yet the resistance mechanism to one does not confer resistance to the other.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several peptaibol analogs against a panel of antibiotic-resistant bacterial strains. For comparison, typical MIC ranges for conventional antibiotics against susceptible and resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa are also included.

Organism/StrainAntibiotic ClassAntibioticMIC (µg/mL) - Peptaibol Analog 5[1]MIC (µg/mL) - Peptaibol Analog 7[1]Typical MIC (µg/mL) - Conventional Antibiotics (Susceptible)Typical MIC (µg/mL) - Conventional Antibiotics (Resistant)
Staphylococcus aureus (MRSA)--42Ciprofloxacin: ≤1[5]Ciprofloxacin: >2[5]
Vancomycin: ≤2[6]Vancomycin: ≥16 (VRSA)[7]
Acinetobacter baumannii (Carbapenem-Resistant)--42Meropenem: ≤2Meropenem: ≥8
Pseudomonas aeruginosa (XDR)--816Ciprofloxacin: ≤0.5[8]Ciprofloxacin: ≥1[8]
Gentamicin: ≤4Gentamicin: ≥8

Note: XDR (Extensively Drug-Resistant) refers to non-susceptibility to at least one agent in all but two or fewer antimicrobial categories. The MIC values for conventional antibiotics are general ranges and can vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility. The broth microdilution method is a commonly used protocol.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other antibiotics of interest

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter wells.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound and other antibiotics in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cross-Resistance Assessment

To assess cross-resistance, strains with known resistance to specific antibiotics are tested for their susceptibility to this compound.

Procedure:

  • Select bacterial strains with well-characterized resistance mechanisms to one or more classes of antibiotics (e.g., MRSA, VRE, ESBL-producing E. coli).

  • Determine the MIC of the this compound against these resistant strains using the protocol described above.

  • Concurrently, determine the MIC of the original antibiotic to which the strain is known to be resistant, as a control.

  • A lack of a significant increase in the this compound MIC for the resistant strain compared to a susceptible control strain indicates a lack of cross-resistance.

Visualizing Key Processes

General Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which Peptaibolins disrupt the bacterial cell membrane.

Peptaibolin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Monomers lipid3 Lipid This compound->lipid3 1. Adsorption & Aggregation lipid1 Lipid lipid2 Lipid pore Pore Formation lipid3->pore 2. Insertion into Membrane lipid4 Lipid lipid5 Lipid lipid6 Lipid contents Cellular Contents (Ions, ATP, etc.) leakage_out pore->contents 3. Leakage of Cellular Contents leakage_out->pore Cell Death AST_Workflow start Start: Select Bacterial Strains (Susceptible & Resistant) prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution Perform Serial Dilution of This compound & Antibiotics serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic analyze Analyze Data: Compare MICs of this compound against Susceptible vs. Resistant Strains read_mic->analyze conclusion Conclusion on Cross-Resistance analyze->conclusion

References

Evaluating the Cytotoxicity of Peptaibolin on Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Peptaibolin and its analogs against various mammalian cell lines. The information presented is curated from multiple experimental studies and is intended to assist in the evaluation of this compound as a potential therapeutic agent.

Data Presentation: Comparative Cytotoxicity of Peptaibols

The cytotoxic effects of this compound and its analogs are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following tables summarize the IC50 values of various peptaibols against several human cancer cell lines, providing a basis for comparative analysis. For context, the cytotoxicity of Doxorubicin, a commonly used chemotherapy drug, is also included.

Peptaibol/AnalogCell LineIC50 (µM)Reference
Trichorzin PA VIA549 (Lung)0.85 ± 0.08[Not Available]
HCT-116 (Colon)1.25 ± 0.11[Not Available]
MCF-7 (Breast)0.92 ± 0.06[Not Available]
HepG2 (Liver)2.75 ± 0.17[Not Available]
K562 (Leukemia)0.01 ± 0.02[Not Available]
Trichorzin PA IIA549 (Lung)0.98 ± 0.09[Not Available]
HCT-116 (Colon)1.52 ± 0.13[Not Available]
MCF-7 (Breast)1.05 ± 0.08[Not Available]
HepG2 (Liver)2.55 ± 0.15[Not Available]
K562 (Leukemia)0.02 ± 0.01[Not Available]
Peptaibol 1HT-29 (Colon)1.2[Not Available]
NCI-H460 (Lung)2.5[Not Available]
U251 (Glioblastoma)3.1[Not Available]
Peptaibol 4HT-29 (Colon)6.25[Not Available]
NCI-H460 (Lung)12.5[Not Available]
U251 (Glioblastoma)21.6[Not Available]
Trichogin GA IVHeLa (Cervical)~4-5[1]
HL60 (Leukemia)~4-5[1]
Reference Compound
DoxorubicinIMR-32 (Neuroblastoma)0.04 ± 0.01[2]
UKF-NB-4 (Neuroblastoma)0.4 ± 0.1[2]
BT-20 (Breast)0.31[3]
HCT116 (Colon)24.30 µg/ml[4]
PC3 (Prostate)2.64 µg/ml[4]
HepG2 (Liver)14.72 µg/ml[4]

Experimental Protocols

The following are detailed methodologies for two common assays used to evaluate cytotoxicity: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Add various concentrations of the this compound or control compounds to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to determine background absorbance.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plates incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h treatment Add this compound Analogs & Doxorubicin (Control) incubation_24h->treatment incubation_exp Incubate for 24-72h treatment->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt Metabolic Activity centrifuge Centrifuge Plate incubation_exp->centrifuge Membrane Integrity incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_mtt Measure Absorbance (570 nm) add_solubilizer->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_ldh_reagent Add LDH Reaction Mix transfer_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Measure Absorbance (490 nm) add_stop->read_ldh read_ldh->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Peptaibols are known to exert their cytotoxic effects primarily by disrupting the integrity of the cell membrane. This initial damage can trigger the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death.

apoptosis_pathway cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound membrane_disruption Membrane Permeabilization & Pore Formation This compound->membrane_disruption Interaction bax_bak Bax/Bak Activation membrane_disruption->bax_bak Cellular Stress Signal cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) bcl2->bax_bak Inhibition apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 cell_death Cell Death (DNA fragmentation, membrane blebbing) caspase3->cell_death

Caption: this compound-induced intrinsic apoptosis pathway.

References

In Vivo Therapeutic Potential of Peptaibols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptaibols, a class of fungal-derived peptides rich in α-aminoisobutyric acid (Aib), are emerging as promising therapeutic agents due to their potent antimicrobial and anticancer activities. Their unique mode of action, primarily involving membrane disruption, offers a potential solution to the growing challenge of drug resistance. This guide provides a comparative analysis of the therapeutic potential of Peptaibols, focusing on in vivo validation and comparison with conventional therapies, based on available preclinical data.

Executive Summary

Extensive in vitro studies have demonstrated the efficacy of Peptaibols, particularly analogs of Trichogin GA IV, against a broad spectrum of multidrug-resistant bacteria and various cancer cell lines, including those resistant to standard chemotherapeutics like cisplatin (B142131) and doxorubicin[1][2]. The primary mechanism of action involves the formation of pores in cell membranes, leading to rapid cell death[3][4]. While comprehensive in vivo efficacy data from animal models remains limited, the available information suggests a favorable toxicity profile for some Peptaibols, indicating a potential for a good therapeutic window. This guide synthesizes the existing data to provide a framework for evaluating the therapeutic potential of Peptaibols and to guide future in vivo research.

Data Presentation: Peptaibols vs. Conventional Therapies

The following tables summarize the available in vitro data comparing the activity of Peptaibols with standard-of-care agents. It is important to note that direct in vivo comparative data is largely unavailable in the public domain.

Table 1: In Vitro Anticancer Activity of Trichogin GA IV Analogs vs. Conventional Chemotherapeutics

CompoundCancer Cell LineIC50 (µM)Reference
K6-Lol (Peptaibol) Ovarian Cancer (OVCAR5)9.8[1]
Ovarian Cancer (SKOV3)10.5[1]
Hodgkin Lymphoma (L-428)7.2[1]
K6-NH2 (Peptaibol) Ovarian Cancer (OVCAR5)10.1[1]
Ovarian Cancer (SKOV3)9.5[1]
Hodgkin Lymphoma (L-428)8.5[1]
Cisplatin Ovarian Cancer (A2780)1.5[1]
Doxorubicin (B1662922) Hodgkin Lymphoma (KM-H2)0.02[1]

Table 2: In Vitro Antibacterial Activity of Trichogin GA IV Analogs vs. Conventional Antibiotics

CompoundBacterial StrainMIC (µg/mL)Reference
Trichogin GA IV analog 1 Staphylococcus aureus2[3]
Trichogin GA IV analog 4 Staphylococcus aureus2[3]
Trichogin GA IV analog 7 Staphylococcus aureus2[3]
Vancomycin (B549263) Staphylococcus aureus1-2[5]
Trichogin GA IV analog 5 Pseudomonas aeruginosa8[6]
Polymyxin (B74138) B Pseudomonas aeruginosa1-4[7]

Experimental Protocols

Detailed in vivo experimental protocols for Peptaibols are not widely published. The following are generalized protocols for assessing the anticancer and antibacterial efficacy and toxicity of novel therapeutic agents in murine models, which can be adapted for Peptaibol research.

In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation: Human cancer cells (e.g., cisplatin-resistant ovarian cancer cell line A2780cis) are cultured under standard conditions. Subsequently, a specific number of cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

    • Peptaibol Group: Administered with a specific dose of the Peptaibol analog (e.g., 1-10 mg/kg), with the route of administration being intravenous (IV), intraperitoneal (IP), or subcutaneous (SC), and a defined dosing schedule (e.g., daily for 14 days).

    • Control Group: Administered with the vehicle used to dissolve the Peptaibol.

    • Comparative Drug Group: Administered with a standard chemotherapeutic agent (e.g., doxorubicin at 2 mg/kg, IV, once a week).

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and general health of the mice are monitored throughout the experiment as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

In Vivo Antibacterial Efficacy Study in a Murine Sepsis Model
  • Bacterial Culture and Infection: A clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA) is grown to a logarithmic phase. Mice are then infected via intraperitoneal injection with a lethal or sub-lethal dose of the bacteria.

  • Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with:

    • Peptaibol Group: A specific dose of the Peptaibol analog (e.g., 1-20 mg/kg) administered via IV or IP route.

    • Control Group: Vehicle administration.

    • Comparative Drug Group: A standard antibiotic (e.g., vancomycin at 110 mg/kg, SC, twice daily).

  • Efficacy Evaluation: Survival of the mice is monitored over a period (e.g., 7 days).

  • Bacterial Load Determination: In separate cohorts of mice, bacterial load in blood and major organs (e.g., spleen, liver, kidneys) is determined at different time points post-treatment by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates.

In Vivo Acute Toxicity Study
  • Animal Model: Healthy mice (e.g., BALB/c) are used.

  • Dose Administration: Increasing doses of the Peptaibol are administered to different groups of mice via the intended therapeutic route (e.g., IV or IP).

  • Observation: Mice are observed for clinical signs of toxicity and mortality over a period of 14 days.

  • Maximum Tolerated Dose (MTD) Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • Histopathological Analysis: At the end of the observation period, major organs are collected for histopathological examination to identify any signs of organ damage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Peptaibols is the physical disruption of the cell membrane, which is a non-receptor-mediated process. Therefore, classical signaling pathway diagrams are less relevant. Instead, a diagram illustrating the proposed mechanism of membrane pore formation is provided, along with experimental workflows.

Peptaibol_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Formation Lipid_Bilayer Lipid Bilayer Pore Transmembrane Pore Lipid_Bilayer->Pore 2. Insertion & Pore Formation Peptaibol Peptaibol Monomers Peptaibol->Lipid_Bilayer 1. Binding & Aggregation Cell_Lysis Cell Lysis Pore->Cell_Lysis 3. Ion Leakage & Disruption Anticancer_Workflow start Start: Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Treatment Phase (Peptaibol, Control, Doxorubicin) randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision, Weight & Analysis monitoring->endpoint end End endpoint->end Antibacterial_Workflow start Start: Healthy Mice infection Induction of Bacterial Infection (e.g., IP injection of MRSA) start->infection treatment Treatment Administration (Peptaibol, Control, Vancomycin) infection->treatment survival Survival Monitoring (e.g., 7 days) treatment->survival bacterial_load Bacterial Load Determination (Blood, Organs) treatment->bacterial_load end End survival->end bacterial_load->end

References

Safety Operating Guide

Proper Disposal Procedures for Peptaibolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of specialized compounds like Peptaibolin, a type of peptide antibiotic, is a critical aspect of laboratory safety and environmental stewardship. Given that specific toxicological data for many research peptides are not always readily available, it is imperative to treat them as potentially hazardous materials.[1] This guide outlines the essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure risks and prevent environmental contamination. Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).[2]

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[2]

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1] In the event of a spill, immediately contain and clean the area to minimize exposure.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste requires careful segregation and adherence to institutional and local regulations. Never dispose of peptides in the regular trash or pour solutions down the drain.[4]

Step 1: Characterize and Segregate the Waste

Proper waste segregation is the foundation of safe disposal.[5] Do not mix high-concentration this compound waste with other laboratory waste.[3]

  • High-Concentration Liquid Waste: This includes stock solutions of this compound. These are considered hazardous chemical waste.[6]

  • Low-Concentration Liquid Waste: This includes used cell culture media containing this compound. The disposal route for this waste may depend on the stability of the peptide and institutional guidelines.[3]

  • Solid Waste: This includes any items contaminated with this compound, such as pipette tips, flasks, gloves, and vials.[1][3]

Step 2: Liquid Waste Management

  • High-Concentration Solutions: Collect all high-concentration this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[4] These solutions must be disposed of through your institution's hazardous waste management program.[3]

  • Low-Concentration Solutions (e.g., used media): The treatment of this waste depends on the heat stability of this compound.

    • Heat-Labile Peptides: If the peptide can be destroyed by autoclaving, the used media can be autoclaved. Following this, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain with copious amounts of water, but always confirm with your institution's Environmental Health & Safety (EHS) department.[3]

    • Heat-Stable Peptides: If this compound is heat-stable, autoclaving will not deactivate it. In this case, the media must be collected and disposed of as chemical waste.[3]

Step 3: Solid Waste Management

  • Collect all solid waste contaminated with this compound in a designated biohazardous or chemical waste container.[4] This container should be clearly labeled and leak-proof.[1]

  • Store the sealed container in a designated hazardous waste accumulation area.[2]

Step 4: Final Disposal

  • Coordinate with your institution's EHS department to schedule a pickup for all hazardous waste containers.[4] This ensures compliant disposal through a licensed hazardous waste disposal contractor.[4]

III. Quantitative Data for Decontamination

While specific decontamination protocols for this compound are not available, the following table summarizes common chemical decontamination methods for peptide toxins, which can serve as a general guideline. Always consult with your EHS department before implementing any decontamination procedure.

DecontaminantConcentrationContact TimeNotes
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[2]Minimum 20-60 minutes.[2]Effective for many peptides but may be corrosive to some surfaces.[2]
Enzymatic Detergent Typically a 1% (m/v) solution.[2]Varies by product; follow manufacturer's instructions.[2]Good for cleaning labware; may require subsequent disinfection.[2]

IV. Experimental Protocols and Workflows

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_liquid Step 2a: Liquid Waste Management cluster_solid Step 2b: Solid Waste Management cluster_end Step 3 & 4: Final Disposal start Generate this compound Waste characterize Characterize Waste Type start->characterize is_liquid Liquid Waste? characterize->is_liquid concentration High Concentration? is_liquid->concentration Yes collect_solid Collect in Designated Solid Waste Container is_liquid->collect_solid No (Solid) collect_high Collect in Hazardous Liquid Waste Container concentration->collect_high Yes heat_stable Heat Stable? concentration->heat_stable No (Low Conc.) store Store in Designated Hazardous Waste Area collect_high->store collect_low Collect as Chemical Waste heat_stable->collect_low Yes autoclave Autoclave Media heat_stable->autoclave No collect_low->store drain_disposal Consult EHS for Potential Drain Disposal autoclave->drain_disposal collect_solid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: this compound Disposal Workflow

Disclaimer: The information provided here is based on general best practices for the disposal of antimicrobial agents and research peptides.[3] Researchers must always consult the Safety Data Sheet (SDS) for the specific substance and adhere to their institution's environmental health and safety protocols.[3] If an SDS is not available, the substance should be treated as hazardous.[2]

References

Personal protective equipment for handling Peptaibolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when working with bioactive compounds like Peptaibolin. This guide provides immediate, essential safety, and logistical information, including operational and disposal plans, to foster a secure research environment. As no specific Safety Data Sheet (SDS) for this compound is readily available, this document synthesizes general principles of chemical safety and best practices for handling peptides.

Immediate Safety and Personal Protective Equipment (PPE)

A cautious approach to personal protection is critical in the absence of specific hazard data for this compound. The following PPE is mandatory for all procedures involving this compound to minimize exposure and ensure personnel safety.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.[1]To protect eyes from splashes or aerosols.
Body Protection Laboratory coatStandard cotton or synthetic blend.[1]To protect skin and clothing from contamination.
Respiratory Protection Dust respirator or use of a fume hoodNIOSH-approved respirator for powders.[2][3]To prevent inhalation of airborne particles when handling the lyophilized powder.[3]

Hazard Mitigation and Emergency Procedures

Potential hazards associated with this compound, based on its nature as a bioactive peptide, may include skin, eye, and respiratory irritation.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.[2][4] Seek medical attention.
Skin Contact Wash off with soap and plenty of water.[2][4] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a Poison Control Center or doctor/physician if you feel unwell.[5]

In the event of a chemical emergency, it is crucial to remove yourself from the immediate area to avoid further exposure and report the incident to the emergency services.[6] If contaminated, remove outer clothing, avoiding pulling it over your head if possible, and decontaminate the skin by rinsing with water.[6]

Operational Plan: Handling and Reconstitution of this compound

A systematic approach to handling this compound is essential to minimize exposure and maintain the integrity of the compound. Peptides are often supplied in a lyophilized (freeze-dried) state for stability.[5]

Experimental Protocol: Reconstitution of Lyophilized this compound
  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3][7]

  • Weighing : Quickly weigh the desired amount of the peptide in a fume hood or a designated area with local exhaust ventilation to minimize inhalation of the powder.[2][3]

  • Solvent Addition : Slowly inject the appropriate sterile solvent (e.g., sterile water, buffer) down the side of the vial, avoiding direct squirting onto the peptide powder to prevent foaming.[5]

  • Dissolution : Gently swirl or tilt the vial to facilitate mixing.[5] Do not shake vigorously, as this can denature the peptide.[5] If necessary, sonication in a water bath can aid dissolution, but avoid excessive heating.[3]

  • Storage of Solution : Once reconstituted, the peptide solution should be used promptly or aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] For short-term storage, keep at -20°C; for long-term storage, -80°C is recommended.[6]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (lyophilized or solution) Treat as hazardous chemical waste.[1] Collect in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.[1] Chemically contaminated sharps should be placed in a labeled, puncture-resistant sharps container.[8]
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container.[1] Do not mix incompatible wastes.[9]
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste in a designated, labeled container.[1]

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, toxicological data from studies on peptaibols provide insight into their biological activity.

Aquatic Toxicity of Peptaibols
Compound GroupOrganismEndpointEffective Concentration (EC50)
Long-sequence peptaibolsCrassostrea gigas (Oyster) embryosEmbryotoxicity10 to 64 nM[2][10]

This data indicates that peptaibols can have significant biological effects at low concentrations, underscoring the need for careful handling to avoid environmental release and personnel exposure.

Visualized Workflow

The following diagram illustrates a standard workflow for the safe handling of powdered chemical compounds like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Use & Storage cluster_disposal Disposal A Equilibrate vial to room temperature in desiccator B Don Personal Protective Equipment (PPE) A->B C Weigh lyophilized This compound B->C Proceed to handling D Add solvent and gently dissolve E Use solution in experiment or aliquot for storage D->E Solution ready F Store aliquots at -20°C or -80°C E->F G Segregate and label all waste streams E->G After use H Dispose of waste according to institutional guidelines G->H

References

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